1-Tetradecanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetradecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZKNKRTKFSKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67905-32-2 (aluminum salt) | |
| Record name | Myristyl alcohol [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9026926 | |
| Record name | 1-Tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Tetradecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C12-15 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C10-16 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C12-16 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C>14 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C14-15 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Myristyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2923 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tetradecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup) | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Myristyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2923 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
7.39 (Air = 1) | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C | |
| Record name | Myristyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2923 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid, White crystals, Leaflets | |
CAS No. |
112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5 | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Tetradecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristyl alcohol [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C14-18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C10-16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C14-22 and C16-22-unsatd. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C14-16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C12-16 Alcohols | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C>14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071750715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C14-15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075782875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-TETRADECANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Tetradecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C12-15 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C10-16 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C12-16 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C>14 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C14-15 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C14-22 and C16-22-unsatd. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alcohols, C14-15 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C12-16 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetradecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C14-22 and C16-22-unsatd. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C>14 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetradecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C12-15 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C10-16 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42034O9PU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tetradecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C | |
| Record name | TETRADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-TETRADECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tetradecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling Nature's Reservoir: A Technical Guide to Plant-Derived 1-Tetradecanol
For Immediate Release
This technical guide provides an in-depth exploration of the natural plant sources of 1-Tetradecanol, also known as myristyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document details the primary botanical origins, quantitative concentrations of its precursor, its biosynthetic pathway within plants, and comprehensive experimental protocols for its extraction and analysis.
Introduction to this compound
This compound is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O. It exists as a white, waxy solid and is utilized in a wide array of industries, including cosmetics, pharmaceuticals, and as a chemical intermediate. In the pharmaceutical and research sectors, it is investigated for its properties as an emollient, emulsion stabilizer, and a penetration enhancer in transdermal drug delivery systems. While commercially produced through the chemical reduction of myristic acid, the foundational source of this precursor fatty acid is rooted in the plant kingdom.
Primary Natural Sources of this compound Precursor
This compound itself is not typically stored in large quantities in plants; instead, its direct precursor, myristic acid (tetradecanoic acid), is found esterified in triglycerides within the oils and fats of several key plant species. The industrial production of this compound involves the extraction of these fats, followed by hydrolysis and subsequent hydrogenation of the myristic acid.[1][2] The most significant botanical sources are:
-
Nutmeg (Myristica fragrans) : The seed of the nutmeg tree is the most potent natural source of myristic acid.[3][4] The fat, known as nutmeg butter, is exceptionally rich in this C14 fatty acid.
-
Coconut (Cocos nucifera) : Coconut oil, extracted from the kernel or meat of mature coconuts, is a major commercial source of myristic acid.[5][6][7]
-
Oil Palm (Elaeis guineensis) : Specifically, the oil extracted from the palm kernel (Palm Kernel Oil), not the fruit's mesocarp (Palm Oil), contains a significant concentration of myristic acid.[8][9][10]
Quantitative Data Presentation
The concentration of myristic acid, the direct precursor to this compound, varies significantly among its primary plant sources. The following table summarizes the quantitative data on myristic acid content as a percentage of the total fatty acid composition in the extracted oils/fats.
| Plant Source | Scientific Name | Plant Part Used | Common Name of Fat/Oil | Myristic Acid (C14:0) Content (% of Total Fatty Acids) | References |
| Nutmeg | Myristica fragrans | Seed Kernel | Nutmeg Butter | 60 - 75% | [3][11] |
| Coconut | Cocos nucifera | Endosperm (Kernel) | Coconut Oil | 16 - 21% | [5][12][13] |
| Oil Palm | Elaeis guineensis | Kernel | Palm Kernel Oil | 14 - 18% | [8][9][14] |
Biosynthesis of this compound in Plants
The formation of this compound in plants is a multi-step enzymatic process. It begins with the de novo synthesis of fatty acids in the plastids, followed by the specific reduction of a C14 acyl chain.
-
De Novo Fatty Acid Synthesis : The process starts with acetyl-CoA. Through the concerted action of Acetyl-CoA Carboxylase (ACC) and the Fatty Acid Synthase (FAS) complex, two-carbon units from malonyl-ACP are sequentially added to the growing acyl chain.[15][16][17]
-
Chain Termination : The elongation process typically continues to produce 16- and 18-carbon fatty acids. However, the chain can be terminated at 14 carbons, yielding myristoyl-ACP.
-
Reduction to Alcohol : The myristoyl-ACP or myristoyl-CoA is then reduced to this compound. This two-step reduction is catalyzed by a class of enzymes known as Fatty Acyl-CoA Reductases or Fatty Acyl-ACP Reductases (FARs).[18][19][20] These enzymes use a reducing agent, typically NADPH, to first reduce the acyl group to an aldehyde, which is then further reduced to the primary alcohol.[20][21]
Experimental Protocols
This section provides detailed methodologies for the extraction of lipids from plant material and the subsequent analysis of myristic acid and this compound.
Protocol 1: Extraction and Quantification of Myristic Acid from Nutmeg
This protocol details the extraction of total lipids, saponification to release fatty acids, and derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.
1. Materials and Reagents:
-
Whole nutmeg seeds
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.5 M KOH in methanol
-
BF₃-methanol (14%)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Myristic acid methyl ester standard
-
Internal standard (e.g., heptadecanoic acid)
2. Equipment:
-
Spice grinder or mortar and pestle
-
Soxhlet extractor or ultrasonic bath
-
Rotary evaporator
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
3. Procedure:
-
Sample Preparation: Grind nutmeg seeds to a fine powder (~20 g). Dry in an oven at 60°C for 2 hours to remove moisture.
-
Lipid Extraction (Soxhlet): Place the dried powder in a cellulose thimble and perform Soxhlet extraction with hexane for 6-8 hours.
-
Solvent Removal: Evaporate the hexane from the extract using a rotary evaporator to yield nutmeg butter (total lipid extract).
-
Saponification:
-
Weigh approximately 100 mg of the lipid extract into a screw-cap test tube.
-
Add a known amount of internal standard.
-
Add 2 mL of 0.5 M methanolic KOH.
-
Seal the tube and heat at 80°C for 10 minutes, vortexing occasionally. This process hydrolyzes the triglycerides into glycerol and fatty acid salts.
-
-
Methylation (Derivatization):
-
Cool the sample to room temperature.
-
Add 2 mL of 14% BF₃-methanol.
-
Seal and heat at 80°C for 10 minutes to convert the fatty acid salts to FAMEs.
-
-
FAMEs Extraction:
-
Cool the sample.
-
Add 2 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final hexane solution into the GC-MS.
-
GC Conditions (Example):
-
Column: DB-23 or similar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Quantification: Identify the myristic acid methyl ester peak by its retention time and mass spectrum compared to the standard. Quantify using the peak area ratio relative to the internal standard.
-
Protocol 2: Analysis of Free this compound in Plant Extracts
This protocol is for the direct analysis of free fatty alcohols, which may be present in smaller quantities in plant waxes.
1. Materials and Reagents:
-
Plant material (e.g., leaves, cuticle)
-
Chloroform/Methanol mixture (2:1, v/v)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine
-
This compound standard
2. Procedure:
-
Extraction: Homogenize fresh or dried plant material in a chloroform/methanol (2:1) solution. Filter the mixture to remove solid debris.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the filtrate. Vortex and centrifuge to separate the phases. The lower chloroform layer contains the lipids, including free fatty alcohols.
-
Isolation: Collect the chloroform layer and evaporate to dryness under a stream of nitrogen.
-
Derivatization to TMS Ethers:
-
Re-dissolve the dried extract in 100 µL of pyridine.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes. This converts the hydroxyl group of the alcohol to a more volatile trimethylsilyl (TMS) ether.[22]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample.
-
GC Conditions (Example): Use a non-polar column (e.g., DB-5ms). Program the oven from an initial temperature of 120°C to 300°C.
-
MS Analysis: Identify the this compound-TMS derivative by its characteristic mass spectrum and retention time compared to a derivatized standard. Quantification is achieved by creating a calibration curve with the standard.[23][24][25]
-
References
- 1. atamankimya.com [atamankimya.com]
- 2. MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 3. Nutmeg butter | essential oil | Britannica [britannica.com]
- 4. Nutmeg - Wikipedia [en.wikipedia.org]
- 5. lipid.org [lipid.org]
- 6. Coconut oil and palm oil's role in nutrition, health and national development: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coconut oil - composition and attributes|Stance Equitec [stanceequitec.com.au]
- 8. The C14 Premium: Myristic Acid in Palm Kernel Oil [oleochemicalsasia.com]
- 9. Effect of Dietary Palm Kernel Oil on the Quality, Fatty Acid Profile, and Sensorial Attributes of Young Bull Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oilpalmblog.wordpress.com [oilpalmblog.wordpress.com]
- 11. Spices in the Apiaceae Family Represent the Healthiest Fatty Acid Profile: A Systematic Comparison of 34 Widely Used Spices and Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coconut oil - Wikipedia [en.wikipedia.org]
- 13. brendadavisrd.com [brendadavisrd.com]
- 14. Fatty acids, palm kernel-oil | 101403-98-9 | Benchchem [benchchem.com]
- 15. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]
- 16. aocs.org [aocs.org]
- 17. Fatty Acid Biosynthesis: Definition, Steps & Regulation [allen.in]
- 18. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Fatty acid reductases (FAR): Insights into the biosynthesis of fatty alcohols in plants and bacteria | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement [pubmed.ncbi.nlm.nih.gov]
- 24. books.rsc.org [books.rsc.org]
- 25. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral analysis of 1-Tetradecanol (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 1-Tetradecanol, a long-chain fatty alcohol, through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document details the spectral data, experimental methodologies, and data interpretation crucial for the identification and characterization of this compound in research and development settings.
Introduction to this compound
This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula C₁₄H₃₀O.[1][2] It presents as a white, waxy solid and is utilized in various industries, including cosmetics as an emollient, and as an intermediate in the synthesis of other chemical products like surfactants.[1][2] Accurate spectral characterization is paramount for its quality control and for understanding its role in various chemical and biological processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are essential for its structural elucidation.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different protons in its aliphatic chain and the hydroxyl group. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[3][4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.64 | Triplet | 2H | -CH₂-OH (C1) |
| ~1.57 | Quintet | 2H | -CH₂-CH₂-OH (C2) |
| ~1.26 | Broad Singlet | 22H | -(CH₂)₁₁- (C3-C13) |
| ~0.88 | Triplet | 3H | -CH₃ (C14) |
| Variable | Singlet | 1H | -OH |
Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration, temperature, and solvent.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~63.1 | -CH₂-OH (C1) |
| ~32.8 | -CH₂-CH₂-OH (C2) |
| ~31.9 | -(CH₂)n- |
| ~29.7 | -(CH₂)n- |
| ~29.6 | -(CH₂)n- |
| ~29.4 | -(CH₂)n- |
| ~25.7 | -(CH₂)n- |
| ~22.7 | -CH₂-CH₃ (C13) |
| ~14.1 | -CH₃ (C14) |
Note: The assignments for the central methylene carbons can be complex due to their similar chemical environments.[5]
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of a long-chain alcohol like this compound is as follows:
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[6] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[7]
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.
-
-
Data Processing:
-
Perform a Fourier transform on the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and alkyl groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2920 | Strong, Sharp | C-H stretch (asymmetric, CH₂) |
| ~2850 | Strong, Sharp | C-H stretch (symmetric, CH₂) |
| ~1465 | Medium | C-H bend (scissoring, CH₂) |
| ~1060 | Medium | C-O stretch |
| ~720 | Weak | C-H rock (-(CH₂)n-) |
Note: The broadness of the O-H stretch is indicative of hydrogen bonding.[8][9]
Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation (Melt Method):
-
Place a small amount of solid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[10]
-
Gently heat the plates to melt the sample, creating a thin liquid film.
-
Allow the sample to cool and solidify between the plates.
-
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder of the IR spectrometer.
-
Record a background spectrum of the clean, empty salt plates.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound does not typically show a strong molecular ion peak (M⁺) due to the lability of the alcohol functional group. The molecular weight of this compound is 214.39 g/mol .[11][12]
| m/z | Relative Intensity | Assignment |
| 196 | Low | [M-H₂O]⁺ |
| 182 | Low | [M-C₂H₆]⁺ |
| 43 | High | [C₃H₇]⁺ (base peak) |
| 57 | High | [C₄H₉]⁺ |
| 71 | High | [C₅H₁₁]⁺ |
| 85 | High | [C₆H₁₃]⁺ |
Note: The spectrum is often dominated by a series of alkyl fragments separated by 14 Da (CH₂).
Experimental Protocol for Mass Spectrometry
A general protocol for obtaining an EI mass spectrum of this compound, often coupled with Gas Chromatography (GC-MS), is as follows:
-
Sample Introduction:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Inject the solution into the gas chromatograph. The GC will separate the analyte from any impurities before it enters the mass spectrometer.
-
-
Ionization:
-
In the ion source of the mass spectrometer, the gaseous this compound molecules are bombarded with high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
-
Detection:
-
An electron multiplier or other detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The fragmentation pattern is analyzed to deduce the structure of the molecule.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the spectral analysis of this compound.
Proposed Mass Spectrometry Fragmentation of this compound
Caption: Proposed fragmentation pathway of this compound in electron ionization mass spectrometry.
References
- 1. Human Metabolome Database: Showing metabocard for Tetradecanol (HMDB0011638) [hmdb.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound(112-72-1) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound(112-72-1) 13C NMR spectrum [chemicalbook.com]
- 6. article.sapub.org [article.sapub.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. webassign.net [webassign.net]
- 11. This compound [webbook.nist.gov]
- 12. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Environmental Profile of 1-Tetradecanol: A Technical Guide to Biodegradability and Fate
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH3(CH2)12CH2OH.[1] It is a white, waxy solid that finds extensive use in the cosmetic industry as an emollient in products like cold creams, and as an intermediate in the chemical synthesis of surfactants.[1] Its production can be derived from the hydrogenation of myristic acid, which is found in palm kernel and coconut oils, or from petrochemical sources.[1] Given its widespread application, a thorough understanding of its environmental biodegradability and fate is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the existing data on the biodegradability and environmental distribution of this compound, tailored for researchers, scientists, and professionals in drug development.
Biodegradability Assessment
Quantitative Data on the Biodegradability of this compound
| Parameter | Value | Test System | Reference |
| Ready Biodegradability | 87% degradation | OECD Guideline 301D (Closed Bottle Test) | [3] |
| Ready Biodegradability | Meets 10-day window | OECD Guideline 301B (CO2 Evolution Test) | [3] |
| Biodegradation Rate Constant | 52.5 L/hr | Activated Sludge | [2][4] |
| Calculated Biodegradation Half-life | 5.5 days | Sludge | [2] |
Experimental Protocol: OECD Guideline 301D (Ready Biodegradability: Closed Bottle Test)
The Closed Bottle Test (OECD 301D) is a standard method for assessing the ready biodegradability of chemical substances in an aerobic aqueous medium. The protocol involves the following key steps:
-
Preparation of the Test Medium: A mineral medium is prepared containing essential inorganic salts and is saturated with air.
-
Inoculum: The test is inoculated with a relatively small number of microorganisms from a mixed population, typically activated sludge from a sewage treatment plant.
-
Test Substance Addition: this compound is added to the test bottles at a known concentration, usually between 2 and 5 mg/L.
-
Incubation: The sealed bottles are incubated in the dark at a constant temperature (typically 20°C) for a period of 28 days.
-
Oxygen Measurement: The depletion of dissolved oxygen is measured periodically throughout the test.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of the test substance.
-
Pass Criteria: A substance is considered readily biodegradable if it achieves at least 60% of its ThOD within a 10-day window, which begins when the degree of biodegradation has reached 10%.
Caption: Workflow of the OECD 301D Ready Biodegradability Test.
Environmental Fate
The environmental fate of a chemical describes its transport and transformation in various environmental compartments. For this compound, its physicochemical properties largely govern its distribution and persistence.
Atmospheric Fate
If released into the atmosphere, this compound is expected to exist solely in the vapor phase.[4] It is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 18 hours.[4] Direct photolysis is not expected to be a significant removal process as this compound does not contain chromophores that absorb light at wavelengths greater than 290 nm.[4]
Aquatic Fate
When released into water, this compound is expected to adsorb to suspended solids and sediment due to its high organic carbon-water partition coefficient (Koc).[2] Volatilization from water surfaces can occur, with estimated half-lives of 17 hours and 10 days for a model river and lake, respectively.[2] However, this process is likely attenuated by adsorption to particulate matter.[2] Hydrolysis is not considered an important environmental fate process for this compound.[2]
Terrestrial Fate
In soil, this compound is expected to have low to no mobility based on its high Koc values.[4] Volatilization from moist soil surfaces may occur, but will be significantly reduced by adsorption to soil organic matter.[4] Biodegradation is anticipated to be a key process for the removal of this compound from soil and water.[2]
Soil Sorption and Bioaccumulation
The tendency of a chemical to bind to soil particles and to accumulate in living organisms are critical parameters for its environmental risk assessment.
Quantitative Data on Soil Sorption and Bioaccumulation
| Parameter | Value | Matrix | Reference |
| Soil Organic Carbon-Water Partition Coefficient (Koc) | 18,197 - 34,674 | Humic Acid | [4] |
| Soil Organic Carbon-Water Partition Coefficient (Koc) | 23,320 - 64,060 | Suspended Solids | [2] |
| Bioconcentration Factor (BCF) | 190 (estimated) | Aquatic Organisms | [2] |
Soil Sorption
The high Koc values for this compound indicate a strong tendency to adsorb to the organic fraction of soil and sediment.[2][4] This strong sorption behavior significantly limits its mobility in the environment, reducing the potential for leaching into groundwater.[4]
Bioaccumulation
Bioaccumulation is the process by which a chemical is absorbed by an organism from its surrounding environment, leading to a concentration in the organism that is higher than in the environment.[5] The estimated Bioconcentration Factor (BCF) of 190 suggests a high potential for this compound to bioaccumulate in aquatic organisms.[2] However, it is important to note that this value is an estimation. Other sources suggest that the bioaccumulation potential of long-chain alcohols may be overestimated by models based on the octanol-water partition coefficient (Log Kow) because these models do not account for metabolic biotransformation.[3]
Biodegradation Pathway
The aerobic biodegradation of this compound, a long-chain primary alcohol, is expected to proceed through a well-established metabolic pathway. The initial step involves the oxidation of the alcohol to the corresponding aldehyde, which is then further oxidized to a carboxylic acid (myristic acid). This fatty acid subsequently enters the β-oxidation cycle, where it is sequentially broken down into two-carbon units in the form of acetyl-CoA. Acetyl-CoA then enters the citric acid cycle (TCA cycle) for complete mineralization to carbon dioxide and water.
Caption: Aerobic biodegradation pathway of this compound.
Aquatic Toxicity
Despite its ready biodegradability, this compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6][7] This highlights the importance of controlling its release into aquatic ecosystems.
Quantitative Data on Aquatic Toxicity
| Endpoint | Value | Species | Reference |
| EC50 | 0.97 mg/L | Senedesmus subspicatus (Algae) | [3] |
| EC0 | 0.30 mg/L | Senedesmus subspicatus (Algae) | [3] |
| EC10 | 0.73 mg/L | Senedesmus subspicatus (Algae) | [3] |
| Chronic NOECrepro | 0.0098 mg/L | Invertebrates | [3] |
Conclusion
This compound is a readily biodegradable substance that is not expected to persist in the environment. Its primary removal mechanism is microbial degradation, with a relatively short atmospheric half-life. Due to its high soil sorption coefficient, it exhibits low mobility in soil and sediment, minimizing the risk of groundwater contamination. While there is a potential for bioaccumulation, this may be mitigated by metabolic processes. A significant consideration is its high acute and chronic toxicity to aquatic organisms, which necessitates careful management of its release into the environment. This technical guide provides a consolidated resource for understanding the environmental behavior of this compound, supporting informed decision-making in its application and management.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wapsustainability.com [wapsustainability.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Bioaccumulation - Wikipedia [en.wikipedia.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemos.de [chemos.de]
The Discovery and Enduring Legacy of Myristyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristyl alcohol, or 1-tetradecanol, a long-chain saturated fatty alcohol, has a rich history intertwined with the broader exploration of natural fats and oils. Initially derived from the seeds of the nutmeg tree, Myristica fragrans, its journey from a natural curiosity to a versatile industrial chemical reflects the evolution of organic chemistry and chemical engineering. This in-depth technical guide explores the discovery and history of myristyl alcohol, detailing its synthesis, chemical properties, and analytical characterization. While not a direct participant in cellular signaling, this guide also clarifies its relationship to the crucial biochemical process of N-myristoylation. Detailed experimental protocols for both historical and modern synthetic methods are provided, alongside quantitative data and visual representations of key processes to serve as a comprehensive resource for the scientific community.
Introduction: From Nutmeg to Niche Chemical
Myristyl alcohol (IUPAC name: Tetradecan-1-ol) is a white, waxy solid with the chemical formula C₁₄H₃₀O. Its name originates from myristic acid, a saturated fatty acid that is abundant in nutmeg (Myristica fragrans), from which the alcohol was first conceptually derived.[1][2][3][4] While the exact individual and date of the first isolation of myristyl alcohol are not well-documented, its history is intrinsically linked to the study of fatty acids and the development of reduction chemistry in the early 20th century.
Initially, fatty alcohols were obtained by the reduction of wax esters using sodium, a process known as the Bouveault-Blanc reduction, first reported in 1903.[5][6][7] This reaction provided the first significant method for producing primary alcohols from esters. The commercial availability of fatty alcohols began in the early 1900s, with their production scaling up in the 1930s with the advent of catalytic hydrogenation, which allowed for the conversion of fatty acid esters from sources like tallow and, importantly for myristyl alcohol, coconut and palm kernel oils.[2][3][4][8]
Today, myristyl alcohol is produced from both natural and petrochemical feedstocks.[3][4] It is a versatile ingredient in the cosmetics industry, valued for its emollient and emulsion-stabilizing properties.[4] It also serves as an intermediate in the synthesis of other chemicals, such as surfactants.
Physicochemical Properties of Myristyl Alcohol
A comprehensive understanding of the physical and chemical properties of myristyl alcohol is essential for its application in research and industry. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₃₀O | [2][3] |
| Molar Mass | 214.39 g/mol | [3] |
| Appearance | White waxy solid | [3][4] |
| Melting Point | 38 °C (100 °F; 311 K) | [3] |
| Boiling Point | 289 °C (552 °F; 562 K) | [9] |
| Density | 0.823 g/mL at 25 °C | [9] |
| Solubility in Water | Practically insoluble | [3] |
| Solubility in Organic Solvents | Soluble in diethyl ether, slightly soluble in ethanol | [3] |
| CAS Number | 112-72-1 | [2] |
| EC Number | 204-000-3 | [2] |
Synthesis of Myristyl Alcohol: From Historical Methods to Modern Practices
The production of myristyl alcohol has evolved from early, hazardous laboratory methods to sophisticated industrial processes. This section details the experimental protocols for two key synthetic routes: the historical Bouveault-Blanc reduction and the modern catalytic hydrogenation.
Historical Synthesis: The Bouveault-Blanc Reduction
The Bouveault-Blanc reduction, developed in 1903 by Louis Bouveault and Gustave Louis Blanc, was a pioneering method for the reduction of esters to primary alcohols using metallic sodium in absolute ethanol.[5][6][7] This method, while largely superseded by catalytic hydrogenation and metal hydride reductions for laboratory work, remains a historically significant and cost-effective industrial process in some contexts.[5]
Experimental Protocol: Bouveault-Blanc Reduction of Ethyl Myristate
Materials:
-
Ethyl myristate (1 equivalent)
-
Absolute ethanol (anhydrous)
-
Sodium metal, clean and dry (6 equivalents)
-
Toluene (anhydrous, as a co-solvent)
-
Hydrochloric acid (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve ethyl myristate in absolute ethanol and toluene.
-
Heat the solution to reflux with vigorous stirring.
-
Carefully add small pieces of sodium metal through the condenser at a rate that maintains a steady reflux. Caution: The reaction is highly exothermic and produces flammable hydrogen gas. This step must be performed in a well-ventilated fume hood, away from any ignition sources.
-
After all the sodium has been added, continue to reflux the mixture until the sodium has completely reacted.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly and cautiously add water to quench any unreacted sodium and to hydrolyze the sodium alkoxides.
-
Acidify the mixture with hydrochloric acid to neutralize the sodium ethoxide and sodium hydroxide.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude myristyl alcohol.
-
The crude product can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol or acetone.
Modern Synthesis: Catalytic Hydrogenation
Catalytic hydrogenation is the most common industrial method for the production of myristyl alcohol. This process involves the reduction of myristic acid or its esters (commonly methyl myristate) with hydrogen gas in the presence of a metal catalyst.[8][10][11][12][13] This method offers higher yields, better selectivity, and safer operating conditions compared to the Bouveault-Blanc reduction.
Experimental Protocol: Catalytic Hydrogenation of Myristic Acid
Materials:
-
Myristic acid (1 equivalent)
-
Methanol (as solvent and for esterification if starting from the acid)
-
Sulfuric acid (catalyst for esterification)
-
Copper chromite or a supported ruthenium-tin catalyst
-
High-pressure autoclave (hydrogenation reactor)
-
Hydrogen gas source
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Esterification (if starting with myristic acid): In a round-bottom flask, dissolve myristic acid in an excess of methanol. Add a catalytic amount of sulfuric acid and reflux the mixture for several hours to form methyl myristate. Neutralize the acid catalyst, wash with water, and dry the methyl myristate.
-
Hydrogenation: a. Charge a high-pressure autoclave with methyl myristate and the hydrogenation catalyst (e.g., copper chromite). b. Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas. c. Pressurize the reactor with hydrogen to the desired pressure (typically 20-30 MPa).[10] d. Heat the reactor to the reaction temperature (typically 200-300 °C) with stirring.[10] e. Maintain the reaction under these conditions for several hours, monitoring the hydrogen uptake. f. After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: a. Filter the reaction mixture to remove the catalyst. b. The crude product, consisting of myristyl alcohol and methanol, is then purified by fractional distillation under reduced pressure to separate the myristyl alcohol from the lower-boiling methanol.
Analytical Characterization
The identity and purity of synthesized myristyl alcohol are confirmed using various analytical techniques.
4.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For myristyl alcohol, GC-MS analysis would typically show a single major peak corresponding to its molecular weight.
Experimental Protocol: GC-MS Analysis of Myristyl Alcohol
-
Sample Preparation: Dissolve a small amount of the myristyl alcohol sample in a suitable volatile solvent, such as dichloromethane or hexane.
-
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: The retention time of the peak is compared to that of a known standard. The mass spectrum will show a molecular ion peak (M+) at m/z 214, although it may be weak, and a characteristic fragmentation pattern, including a prominent peak at m/z 196 (M-18, loss of water).
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of myristyl alcohol.
Experimental Protocol: NMR Analysis of Myristyl Alcohol
-
Sample Preparation: Dissolve the myristyl alcohol sample in a deuterated solvent, such as chloroform-d (CDCl₃).
-
¹H NMR Spectroscopy:
-
The spectrum will show a triplet at approximately 3.6 ppm corresponding to the two protons on the carbon adjacent to the hydroxyl group (-CH₂OH).
-
A broad singlet for the hydroxyl proton (-OH) will appear, with its chemical shift being concentration and solvent dependent.
-
A multiplet around 1.5-1.6 ppm corresponds to the two protons on the carbon beta to the hydroxyl group.
-
A large, broad signal between 1.2 and 1.4 ppm arises from the protons of the long methylene chain.
-
A triplet at approximately 0.9 ppm corresponds to the terminal methyl group (-CH₃).
-
-
¹³C NMR Spectroscopy:
-
The spectrum will show a peak around 63 ppm for the carbon attached to the hydroxyl group (C1).
-
A series of peaks between approximately 22 and 32 ppm will correspond to the carbons of the methylene chain.
-
A peak around 14 ppm will be observed for the terminal methyl carbon.
-
Myristyl Alcohol and Cellular Signaling: The Role of N-Myristoylation
While myristyl alcohol itself is not directly involved in cellular signaling pathways, its corresponding fatty acid, myristic acid, plays a crucial role in a vital post-translational modification known as N-myristoylation.[14][15][16][17][18][19] This process involves the covalent attachment of a myristoyl group (derived from myristic acid) to the N-terminal glycine residue of a wide range of proteins.[14][15][16][18]
This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is essential for the proper function and localization of many proteins involved in signal transduction, protein-protein interactions, and membrane targeting.[9][14][15][16][17] The attached myristoyl group acts as a hydrophobic anchor, facilitating the association of the modified protein with cellular membranes.
Conclusion
Myristyl alcohol, a compound with humble origins in the natural world, has become a staple in various industrial applications, particularly in the realm of cosmetics and chemical synthesis. Its history mirrors the progression of organic chemistry, from classical reduction methods to modern catalytic processes. While it does not directly participate in the intricate signaling cascades within cells, its corresponding fatty acid is a key player in the essential process of N-myristoylation, highlighting the subtle yet significant connections between simple organic molecules and complex biological functions. This guide provides a comprehensive technical overview of myristyl alcohol, intended to be a valuable resource for researchers and professionals in the chemical and biomedical sciences.
References
- 1. High-resolution snapshots of human N-myristoyltransferase in action illuminate a mechanism promoting N-terminal Lys and Gly myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Page loading... [guidechem.com]
- 9. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. US2080419A - Process for producing higher fatty alcohols - Google Patents [patents.google.com]
- 12. WO1994010112A1 - Process for the production of fatty alcohols - Google Patents [patents.google.com]
- 13. Myristoylation - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 16. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 19. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1-Tetradecanol from Myristic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of 1-tetradecanol (myristyl alcohol) via the reduction of myristic acid. Two primary methods are presented: reduction using lithium aluminum hydride (LiAlH₄) for laboratory-scale synthesis and catalytic hydrogenation, which is suitable for larger-scale production. This note includes comprehensive experimental procedures, data summaries, and safety precautions to guide researchers in the efficient and safe synthesis of this compound.
Introduction
This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O.[1][2] It presents as a white, waxy solid at room temperature and is practically insoluble in water but soluble in organic solvents like diethyl ether and ethanol.[1][2][3] Due to its emollient and moisturizing properties, this compound is a common ingredient in cosmetics, such as cold creams and lotions.[3][4][5][6] It also serves as a crucial intermediate in the chemical synthesis of surfactants and other organic compounds.[3][4]
The synthesis of this compound is most commonly achieved through the reduction of myristic acid (tetradecanoic acid) or its esters.[1][2][7] Myristic acid is a saturated fatty acid naturally found in sources like nutmeg, palm kernel oil, and coconut oil.[2][3] This application note details two robust methods for this conversion: lithium aluminum hydride reduction and catalytic hydrogenation.
Physicochemical Properties
A summary of the key physical and chemical properties for the reactant and product is provided below.
| Property | Myristic Acid (Tetradecanoic Acid) | This compound (Myristyl Alcohol) |
| CAS Number | 544-63-8 | 112-72-1 |
| Molecular Formula | C₁₄H₂₈O₂ | C₁₄H₃₀O |
| Molar Mass | 228.37 g/mol [8] | 214.39 g/mol [2][9][10] |
| Appearance | Oily white crystalline solid[8] | White waxy solid or crystals[2][3] |
| Melting Point | 54-55 °C | 38 °C (100 °F; 311 K)[2] |
| Boiling Point | 250 °C at 100 mmHg | >260 °C[2] |
| Density | 0.8622 g/cm³ | 0.824 g/cm³[2] |
Synthesis Protocols
Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids to primary alcohols.[11][12] This method is highly efficient and is well-suited for laboratory-scale synthesis. The reaction proceeds by nucleophilic attack of the hydride ion on the carbonyl carbon.
Experimental Protocol:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions. Operate within a fume hood.
-
Reagent Preparation: In the reaction flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether (or THF).
-
Myristic Acid Addition: Dissolve myristic acid in anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction: Slowly add the myristic acid solution dropwise to the stirred LiAlH₄ suspension. The reaction is exothermic, so maintain a gentle reflux by controlling the addition rate or using an ice bath if necessary.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature or gently heat to reflux until the reaction is complete (typically monitored by TLC or IR spectroscopy).
-
Work-up (Quenching): Cool the reaction flask in an ice bath. Cautiously and slowly add water dropwise to decompose the excess LiAlH₄. This is a highly exothermic and gas-evolving step. Follow with the slow addition of a 10-15% aqueous sodium hydroxide solution, then add more water until a granular white precipitate of aluminum salts forms.[13]
-
Extraction: Decant or filter the ether layer. Extract the aqueous layer and the solid precipitate with additional portions of diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator. The resulting crude this compound can be further purified by recrystallization or distillation under reduced pressure to yield a white solid.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is the preferred method for industrial and large-scale synthesis. It involves the reaction of myristic acid with hydrogen gas at high pressure and temperature in the presence of a metal catalyst.
Experimental Protocol:
-
Reaction Setup: Charge a high-pressure autoclave reactor with myristic acid, the chosen catalyst (e.g., a bimetallic catalyst like Pd-Sn/C or a copper chromite catalyst), and a suitable solvent (e.g., 2-propanol/water mixture or 1,4-dioxane).[14]
-
Reaction Conditions: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0 MPa) and heat to the target temperature (e.g., 240 °C) with vigorous stirring.[14] Maintain these conditions for the duration of the reaction (several hours).
-
Reaction Completion: Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a safe manner.
-
Purification: Open the reactor and recover the contents. Separate the catalyst from the reaction mixture by filtration. Remove the solvent from the filtrate by distillation. The crude this compound can then be purified by vacuum distillation to obtain the final product.
Comparison of Synthesis Methods
| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |
| Typical Yield | High (>90%) | High (can exceed 95%) |
| Reaction Temp. | Room temperature to reflux (~35°C) | High (200 - 400 °C) |
| Reaction Pressure | Atmospheric | High (20 - 50 MPa) |
| Reagents/Safety | LiAlH₄ is pyrophoric and reacts violently with water.[11] Requires anhydrous solvents. | Requires handling of high-pressure, flammable H₂ gas. Catalysts can be pyrophoric. |
| Scale | Ideal for lab scale (grams) | Suitable for pilot and industrial scale (kilograms to tons) |
Experimental Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis process and chemical pathways.
Caption: General workflow for synthesizing this compound from Myristic Acid.
Caption: Chemical reaction pathways for the reduction of Myristic Acid.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point between 36-39°C indicates high purity.[3][9]
-
Infrared (IR) Spectroscopy: Appearance of a broad O-H stretch (around 3300 cm⁻¹) and disappearance of the C=O stretch from the carboxylic acid (around 1700 cm⁻¹).
-
¹H NMR Spectroscopy: Appearance of a triplet at ~3.6 ppm corresponding to the -CH₂OH protons and disappearance of the carboxylic acid proton signal (>10 ppm).
-
¹³C NMR Spectroscopy: Appearance of a peak at ~63 ppm for the -CH₂OH carbon and disappearance of the carbonyl carbon peak (~180 ppm).
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[11] Always handle it in a fume hood under an inert atmosphere (e.g., nitrogen or argon) and use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. The reaction must be carried out in a properly rated high-pressure reactor behind a safety shield. Ensure the system is free of leaks and properly purged before and after the reaction.
-
Solvents: Diethyl ether is highly flammable and volatile. Work in a well-ventilated fume hood and avoid ignition sources.
References
- 1. This compound [chemeurope.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 4. This compound | 112-72-1 [chemicalbook.com]
- 5. sfdchem.com [sfdchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Myristic acid - Wikipedia [en.wikipedia.org]
- 8. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 97 112-72-1 [sigmaaldrich.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. journal.bcrec.id [journal.bcrec.id]
Application Notes and Protocols: 1-Tetradecanol as a Phase Change Material for Thermal Energy Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol, a fatty alcohol, is a promising organic phase change material (PCM) for thermal energy storage (TES) applications. Its appeal lies in its high latent heat of fusion, suitable phase transition temperature for various applications, chemical stability, and non-corrosive nature. This document provides detailed application notes and experimental protocols for the characterization and utilization of this compound as a PCM.
Phase change materials store and release thermal energy at a nearly constant temperature during their phase transition (solid-to-liquid and liquid-to-solid). This property makes them ideal for applications requiring thermal regulation, such as in buildings, electronics cooling, solar energy storage, and transportation of temperature-sensitive materials like pharmaceuticals.
Thermophysical Properties of this compound
The performance of a PCM is primarily determined by its thermophysical properties. The following table summarizes the key properties of this compound.
| Property | Value | Units |
| Melting Point | ~37 - 39 | °C |
| Latent Heat of Fusion | ~215 - 230 | J/g |
| Thermal Conductivity (Solid) | ~0.4 | W/(m·K) |
| Thermal Conductivity (Liquid) | ~0.16 | W/(m·K) |
| Density (Solid) | ~824 | kg/m ³ |
| Specific Heat Capacity (Solid) | ~2.0 | J/(g·K) |
| Specific Heat Capacity (Liquid) | ~2.4 | J/(g·K) |
Experimental Protocols
Accurate characterization of this compound is crucial for its effective implementation in TES systems. The following are detailed protocols for key experiments.
Protocol 1: Determination of Phase Change Temperature and Latent Heat of Fusion using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature and latent heat of fusion of this compound.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
Microbalance
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into an aluminum DSC pan using a microbalance.
-
Hermetically seal the pan using a crimper. Prepare an empty sealed pan as a reference.
-
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature at least 20°C below the expected melting point (e.g., 15°C).
-
Heat the sample at a constant rate (e.g., 5 °C/min) to a temperature at least 20°C above the melting point (e.g., 60°C).
-
Hold the sample at this temperature for 5 minutes to ensure complete melting.
-
Cool the sample at the same rate back to the initial temperature.
-
-
Data Analysis:
-
The melting temperature is determined as the peak temperature of the endothermic event on the heating curve.
-
The latent heat of fusion is calculated by integrating the area of the melting peak.
-
DSC Experimental Workflow
Protocol 2: Thermal Stability and Reliability Testing
Objective: To evaluate the thermal stability of this compound after repeated melting and freezing cycles.
Apparatus:
-
Thermal cycler or a temperature-controlled oven/bath
-
DSC instrument
Procedure:
-
Thermal Cycling:
-
Place a sealed sample of this compound in a thermal cycler.
-
Subject the sample to a predetermined number of thermal cycles (e.g., 100, 500, or 1000 cycles).
-
Each cycle should consist of heating the sample above its melting point and cooling it below its freezing point.
-
-
Post-Cycling Analysis:
-
After the cycling, perform a DSC analysis on the cycled sample following Protocol 1.
-
Compare the melting temperature and latent heat of fusion of the cycled sample with those of the un-cycled sample.
-
A significant change in these properties indicates thermal degradation.
-
Thermal Stability Testing Workflow
Protocol 3: Preparation of Form-Stable Composite PCM
Objective: To overcome the issue of leakage of liquid this compound, a form-stable composite can be prepared by incorporating it into a supporting matrix.
Materials:
-
This compound
-
Supporting material (e.g., high-density polyethylene (HDPE), expanded graphite (EG))
-
Beaker
-
Magnetic stirrer with a hot plate
-
Vacuum oven
Procedure (Melt Impregnation):
-
Matrix Preparation:
-
If using a porous matrix like expanded graphite, dry it in a vacuum oven to remove any moisture.
-
-
Melting and Mixing:
-
Melt the this compound in a beaker on a hot plate with stirring.
-
Gradually add the supporting material to the molten this compound while continuously stirring to ensure uniform mixing.
-
-
Impregnation:
-
For porous matrices, maintain the mixture at a temperature above the melting point of this compound under vacuum to facilitate the impregnation of the PCM into the pores of the supporting material.
-
-
Cooling and Solidification:
-
Allow the mixture to cool down to room temperature while stirring.
-
The resulting composite should be a solid, form-stable material.
-
Form-Stable Composite PCM Preparation
Signaling Pathways and Logical Relationships
The fundamental principle of thermal energy storage using this compound is based on the latent heat exchange during its phase transition.
Thermal Energy Storage Mechanism
Conclusion
This compound is a highly effective phase change material for thermal energy storage in a variety of applications. Its favorable thermophysical properties, coupled with its chemical stability, make it a subject of great interest for researchers and scientists. The protocols outlined in this document provide a foundation for the systematic characterization and utilization of this compound and its composites. By understanding and applying these methodologies, professionals in drug development and other fields can leverage the potential of this compound for precise temperature control and energy management.
Application Notes and Protocols for 1-Tetradecanol-Based Eutectic Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation, characterization, and application of 1-tetradecanol-based eutectic mixtures, with a particular focus on their use in drug delivery systems. The provided protocols offer detailed, step-by-step guidance for laboratory procedures.
Introduction to this compound-Based Eutectic Mixtures
This compound, a fatty alcohol, can form eutectic mixtures with various compounds, particularly fatty acids like capric acid, lauric acid, and myristic acid. A eutectic mixture is a combination of two or more components that, at a specific ratio, melt and solidify at a single temperature that is lower than the melting points of the individual constituents. This property makes them attractive for various applications, including as phase change materials (PCMs) for thermal energy storage and, significantly for the pharmaceutical industry, as novel drug delivery systems.
The formation of these eutectic systems can enhance the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs). Furthermore, their melting points, often near physiological temperatures, make them suitable for temperature-responsive drug release and transdermal drug delivery.
Quantitative Data Summary
The thermal properties of this compound-based eutectic mixtures are critical for their application. The following tables summarize key quantitative data from the literature for binary systems with common fatty acids.
Table 1: Eutectic Compositions and Thermal Properties of this compound-Fatty Acid Binary Mixtures
| Eutectic Partner | Molar Ratio (this compound:Partner) | Eutectic Melting Temperature (°C) | Latent Heat of Fusion (J/g) | Reference |
| Capric Acid (CA) | 0.62 : 0.38 (approx.) | 19.13 | 153.4 | |
| Lauric Acid (LA) | 0.54 : 0.46 (approx.) | 24.53 | Not Specified | |
| Myristic Acid (MA) | 0.72 : 0.28 (approx.) | 33.15 | Not Specified | |
| Palmitic Acid (PA) | 0.70 : 0.30 (approx.) | 29.00 | Not Specified |
Note: The exact eutectic composition and thermal properties can vary slightly depending on the purity of the components and the experimental conditions.
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of this compound-based eutectic mixtures and their application in drug delivery.
Protocol for Preparation of this compound-Fatty Acid Eutectic Mixture
This protocol describes the fusion method for preparing a binary eutectic mixture of this compound and a fatty acid.
Materials:
-
This compound (≥99% purity)
-
Fatty acid (e.g., myristic acid, ≥99% purity)
-
Glass vials with screw caps
-
Heating magnetic stirrer or water bath
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amounts of this compound and the fatty acid in the predetermined eutectic ratio (refer to Table 1) directly into a glass vial.
-
Melting and Mixing: Place the vial on a heating magnetic stirrer or in a water bath set to a temperature approximately 10-15°C above the melting point of the higher-melting component.
-
Homogenization: Stir the mixture continuously at a moderate speed (e.g., 300-500 rpm) until a clear, homogeneous liquid is formed. This typically takes 30-60 minutes.
-
Cooling and Solidification: Remove the vial from the heat source and allow it to cool to room temperature. The mixture will solidify into a homogeneous solid.
-
Storage: Store the prepared eutectic mixture in a tightly sealed container at room temperature.
Protocol for Thermal Characterization using Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting temperature and latent heat of fusion of the eutectic mixture.
Equipment and Materials:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Prepared this compound eutectic mixture
-
Nitrogen gas supply (for inert atmosphere)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the prepared eutectic mixture into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan using a crimper.
-
Reference Pan: Prepare an empty, sealed aluminum pan as a reference.
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a temperature below the expected melting point (e.g., 5°C).
-
Heat the sample at a constant rate (e.g., 5-10°C/min) to a temperature above the melting point of the individual components (e.g., 80°C) under a nitrogen atmosphere.
-
Cool the sample back to the initial temperature at the same rate.
-
Perform a second heating cycle to ensure thermal history is removed.
-
-
Data Analysis: Analyze the thermogram from the second heating cycle to determine the onset and peak melting temperatures and the enthalpy of fusion (latent heat).
Protocol for Structural and Morphological Characterization
3.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to confirm that no chemical reaction has occurred between the components of the eutectic mixture.
Equipment and Materials:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Prepared eutectic mixture and individual components
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the eutectic mixture onto the ATR crystal and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Component Analysis: Record the spectra of the individual components (this compound and the fatty acid) under the same conditions.
-
Data Comparison: Compare the spectrum of the eutectic mixture with the spectra of the individual components. The eutectic mixture's spectrum should be a superposition of the individual spectra, indicating physical mixing without chemical bond formation.
3.3.2. Scanning Electron Microscopy (SEM)
SEM is used to observe the microstructure of the solidified eutectic mixture.
Equipment and Materials:
-
Scanning Electron Microscope
-
SEM stubs with carbon adhesive tabs
-
Sputter coater (for non-conductive samples)
-
Solidified eutectic mixture
Procedure:
-
Sample Mounting: Mount a small, representative piece of the solidified eutectic mixture onto an SEM stub using a carbon adhesive tab.
-
Coating (if necessary): If the sample is non-conductive, coat it with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater to prevent charging under the electron beam.
-
Imaging: Introduce the stub into the SEM chamber and acquire images at various magnifications to observe the surface morphology and microstructure.
Protocol for Preparation of an API-Loaded this compound Eutectic Mixture for Transdermal Delivery
This protocol outlines the incorporation of a model API into a this compound-based eutectic mixture.
Materials:
-
Prepared this compound-fatty acid eutectic mixture
-
Active Pharmaceutical Ingredient (API) (e.g., Ibuprofen)
-
Glass vial
-
Heating magnetic stirrer
Procedure:
-
Melting the Eutectic: Place the pre-made eutectic mixture in a glass vial and heat it on a magnetic stirrer to a temperature approximately 10°C above its melting point.
-
API Incorporation: Once the eutectic mixture is completely molten, add the desired amount of the API to the liquid.
-
Homogenization: Stir the mixture continuously until the API is completely dissolved and a clear, homogeneous liquid is obtained.
-
Cooling: Remove the vial from the heat and allow the API-loaded eutectic mixture to cool and solidify at room temperature.
Protocol for In Vitro Transdermal Permeation Study using a Franz Diffusion Cell
This protocol describes the evaluation of the transdermal delivery of an API from the prepared eutectic mixture.
Equipment and Materials:
-
Franz diffusion cell apparatus
-
Permeation membrane (e.g., synthetic membrane like Strat-M® or excised animal/human skin)
-
Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
API-loaded eutectic mixture
-
Syringes and needles for sampling
-
Analytical instrument for API quantification (e.g., HPLC)
-
Water bath with circulator to maintain temperature at 32°C.
Procedure:
-
Membrane Preparation: Hydrate the membrane in the receptor medium for a specified time before mounting.
-
Franz Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.
-
Receptor Chamber Filling: Fill the receptor chamber with degassed receptor medium and ensure the temperature is maintained at 32 ± 1°C. The medium should be continuously stirred.
-
Sample Application: Apply a known quantity of the API-loaded eutectic mixture (in its molten state or as a semi-solid) to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for API analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
API Quantification: Analyze the collected samples using a validated analytical method (e.g., HPLC) to determine the concentration of the permeated API.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area over time and plot the results to determine the permeation profile and flux.
Visualizations
Experimental Workflow for Preparation and Characterization
Caption: Workflow for the preparation and characterization of this compound-based eutectic mixtures.
Workflow for API-Loaded Eutectic Mixture and Transdermal Study
Caption: Workflow for preparing an API-loaded eutectic and conducting a transdermal permeation study.
Logical Relationship for Enhanced Drug Delivery
1-Tetradecanol as a Penetration Enhancer in Transdermal Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transdermal drug delivery offers a non-invasive route for systemic drug administration, avoiding first-pass metabolism and providing controlled release. However, the formidable barrier of the stratum corneum, the outermost layer of the skin, significantly limits the permeation of most therapeutic agents. Chemical penetration enhancers are widely employed to transiently and reversibly disrupt this barrier. Among these, long-chain fatty alcohols like 1-tetradecanol (also known as myristyl alcohol) have demonstrated efficacy in enhancing the transdermal delivery of various drugs.
This document provides detailed application notes on the use of this compound as a penetration enhancer, including its mechanism of action, quantitative data on its efficacy, and a comprehensive experimental protocol for evaluating its performance in transdermal formulations.
Mechanism of Action
This compound primarily enhances skin permeation by interacting with and disrupting the highly ordered lipid matrix of the stratum corneum.[1][2] The stratum corneum is often described as a "brick and mortar" structure, where the corneocytes (bricks) are embedded in a continuous lipid matrix (mortar) composed mainly of ceramides, cholesterol, and free fatty acids.[3] This lipid barrier is crucial for preventing water loss and the entry of foreign substances.
The proposed mechanisms by which this compound enhances penetration include:
-
Disruption of Lipid Packing: The long alkyl chain of this compound intercalates into the lipid bilayers of the stratum corneum. This insertion disrupts the tight, ordered packing of the endogenous lipids, increasing their fluidity and creating more permeable pathways for drug molecules to traverse.[2][4]
-
Increased Drug Partitioning: By altering the physicochemical properties of the stratum corneum, this compound can increase the partitioning of a drug from the formulation into the skin.[1]
The following diagram illustrates the proposed mechanism of action of this compound.
Quantitative Data on Penetration Enhancement
The effectiveness of a penetration enhancer is often quantified by the Enhancement Ratio (ER) or Permeation Index, which is the ratio of the drug's flux across the skin in the presence of the enhancer to the flux in its absence.[5][6] While specific data for this compound across a wide range of drugs is dispersed in the literature, studies on fatty alcohols with similar chain lengths provide valuable insights into its potential efficacy.
The following table summarizes the penetration enhancement effects of various fatty alcohols on melatonin, demonstrating the influence of carbon chain length.
| Fatty Alcohol (5% w/v) | Carbon Chain Length | Melatonin Flux (μg/cm²/h) | Enhancement Ratio (ER) |
| Control (Vehicle) | N/A | 0.85 ± 0.12 | 1.00 |
| Octanol | 8 | 2.89 ± 0.45 | 3.40 |
| Nonanol | 9 | 3.15 ± 0.51 | 3.71 |
| Decanol | 10 | 4.25 ± 0.68 | 5.00 |
| Undecanol | 11 | 3.82 ± 0.61 | 4.49 |
| Lauryl Alcohol (Dodecanol) | 12 | 3.51 ± 0.56 | 4.13 |
| Tridecanol | 13 | 2.55 ± 0.41 | 3.00 |
| Myristyl Alcohol (this compound) | 14 | 2.12 ± 0.34 (Estimated) | ~2.50 (Estimated) |
Data adapted from a study on melatonin permeation. The value for this compound is an estimation based on the trend observed with other fatty alcohols. Actual enhancement will vary depending on the drug and formulation.[7]
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard method for evaluating the penetration-enhancing effect of this compound on a model drug using Franz diffusion cells.[8][9][10]
Materials and Equipment
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin, rat skin)
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
Magnetic stirrers and stir bars
-
Water bath or heating block to maintain 32°C at the skin surface
-
Test formulation containing the model drug and this compound
-
Control formulation (without this compound)
-
High-performance liquid chromatography (HPLC) system or other suitable analytical method for drug quantification
-
Syringes and needles for sampling
-
Parafilm
Experimental Workflow
The following diagram outlines the key steps in the in vitro skin permeation study.
References
- 1. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transdermal Drug Delivery: Innovative Pharmaceutical Developments Based on Disruption of the Barrier Properties of the stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The physics of stratum corneum lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbmsp.org [ijbmsp.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Note: Quantitative Analysis of 1-Tetradecanol using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 1-Tetradecanol (also known as myristyl alcohol) in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a long-chain saturated fatty alcohol with applications in the cosmetic, industrial, and pharmaceutical sectors.[1][2][3] The described protocol provides a comprehensive workflow from sample preparation to data analysis, ensuring high accuracy and reproducibility for researchers, scientists, and professionals in drug development.
Introduction
This compound (C14H30O) is a fatty alcohol used as an emollient in cosmetics, a chemical intermediate in the synthesis of surfactants, and has been identified as a volatile oil component and a plant metabolite.[2][4] Accurate quantification of this compound is crucial for quality control, formulation development, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive analytical technique for this purpose.[5] This method combines the excellent separation capabilities of gas chromatography with the definitive identification and quantification power of mass spectrometry.[6]
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted below.
Caption: A generalized workflow for the GC-MS analysis of this compound.
Protocols
Sample Preparation
The appropriate sample preparation protocol will vary depending on the sample matrix. Below are general protocols for liquid and solid samples.
A. Liquid Samples (e.g., cosmetic formulations, biological fluids)
-
Extraction:
-
Pipette 1 mL of the liquid sample into a 15 mL glass centrifuge tube.
-
Add 5 mL of hexane (or another suitable organic solvent like dichloromethane).[7]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean glass vial.
-
Repeat the extraction process twice more, combining the organic extracts.
-
Evaporate the pooled solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
-
Derivatization (Optional but Recommended for Improved Peak Shape and Sensitivity):
-
To the 1 mL extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
-
B. Solid Samples (e.g., plant material, creams)
-
Homogenization and Extraction:
-
Weigh approximately 1 gram of the homogenized solid sample into a 50 mL centrifuge tube.
-
Add 10 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Sonicate the mixture for 20 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction twice, combining the supernatants.
-
Proceed with solvent evaporation and optional derivatization as described for liquid samples.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5]
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-450 for qualitative analysis and identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the ions m/z 55, 69, 83.
-
Data Presentation
Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion (m/z 214.39) is often of very low abundance or absent.[8] Common fragmentation includes the loss of water (M-18) and alpha-cleavage.[8]
Key Mass Fragments for this compound:
| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |
| 43 | High | [C3H7]+ |
| 55 | High | [C4H7]+ |
| 69 | High | [C5H9]+ |
| 83 | Moderate | [C6H11]+ |
Data derived from NIST WebBook and PubChem databases.[4][9]
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the quantitative analysis of this compound using the described GC-MS method.
| Parameter | Value |
| Retention Time (min) | ~ 15.5 |
| Quantification Ions (m/z) | 55, 69, 83 |
| Linear Range (µg/mL) | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Precision (%RSD, n=6) | < 10% |
| Recovery (%) | 90 - 110% |
These values are representative and may vary based on the specific instrument and matrix.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical steps involved in building a quantitative GC-MS method.
Caption: Logical flow for quantitative GC-MS method development and validation.
References
- 1. This compound (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemeurope.com]
- 4. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. youtube.com [youtube.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound [webbook.nist.gov]
Application Notes and Protocols for 1-Tetradecanol in Temperature-Regulated Drug Release Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Tetradecanol, a fatty alcohol, serves as a promising phase-change material (PCM) for the fabrication of temperature-regulated drug release systems.[1][2] Its melting point of 38-39°C, which is slightly above physiological body temperature, makes it an ideal candidate for triggered drug delivery.[1][3] Below this temperature, this compound is in a solid, hydrophobic state that effectively encapsulates the drug, preventing its release.[1][2] Upon localized heating to its melting point, it undergoes a solid-to-liquid phase transition, leading to the release of the embedded therapeutic agent.[1] This on-demand release mechanism offers precise control over drug administration, minimizing premature release and systemic toxicity.[4][5][6]
These application notes provide an overview of the principles, experimental protocols, and key data associated with the use of this compound in creating thermosensitive drug delivery platforms.
Principle of Operation
The fundamental principle behind this compound-based drug release systems lies in its reversible solid-liquid phase transition.[4]
-
Encapsulation (Below Melting Point): The drug, often loaded into microparticles or nanoparticles, is dispersed within a solid matrix of this compound. The hydrophobic nature of solid this compound prevents the aqueous environment from reaching the drug, thus inhibiting its release.[1][2]
-
Triggered Release (At or Above Melting Point): When the temperature is raised to 38-39°C or higher, the this compound matrix melts. This phase change allows the encapsulated drug-loaded particles to be exposed to the surrounding medium and release their payload.[1] The release kinetics can be further tailored by the choice of the drug-carrying particle (e.g., gelatin, chitosan, PLGA).[1][2]
Key Applications
-
On-Demand Local Drug Delivery: Ideal for applications where localized, triggered release is desired, such as in tumor therapy where external heating can be applied.[4]
-
Pulsatile Release Systems: By cycling the temperature above and below the melting point of this compound, a pulsatile drug release profile can be achieved.
-
Dual-Stimuli Responsive Systems: this compound can be combined with other materials to create systems that respond to multiple stimuli, such as temperature and near-infrared (NIR) light or redox conditions.[7][8]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₃₀O | [9] |
| Molecular Weight | 214.39 g/mol | [9] |
| Melting Point | 38-39 °C | [1][2] |
| Boiling Point | 289 °C | [10] |
| Solubility in Water | Insoluble | [10] |
Table 2: Drug Release Characteristics from this compound-Based Systems
| Drug Carrier | Drug/Model Drug | Release Condition (Temperature) | Key Findings | Reference |
| Gelatin Microbeads | FITC-dextran | 37 °C | No significant release | [1] |
| Gelatin Microbeads | FITC-dextran | 39 °C | Instant release | [11] |
| Chitosan Microbeads | FITC-dextran | 39 °C | Sustained release | [11] |
| PLGA Microbeads | FITC-dextran | 39 °C | Most sustained release | [11] |
| Mesoporous Carbon Nanoparticles | Doxorubicin (DOX) | NIR Irradiation (induces heating) | Temperature-dependent release above melting point | [5][6] |
| Gold Nanocages | Doxorubicin (DOX) | NIR Irradiation (induces heating) | Controlled release triggered by photothermal effect | [7][8] |
Experimental Protocols
Protocol 1: Fabrication of this compound Beads Containing Drug-Loaded Microparticles
This protocol describes the fabrication of this compound beads encapsulating drug-loaded gelatin microparticles using an oil-in-water emulsion method.[1]
Materials:
-
This compound
-
Gelatin
-
Fluorescein isothiocyanate-dextran (FITC-dextran) as a model drug
-
Deionized water
-
Homogenizer
-
Fluidic device for generating uniform droplets
Procedure:
-
Preparation of FITC-dextran-loaded Gelatin Particles:
-
Prepare an aqueous solution of gelatin and FITC-dextran.
-
Use a typical emulsification method with a homogenizer to produce gelatin particles of 0.3–2 μm in size.[1]
-
Dry the resulting gelatin particles.
-
-
Fabrication of this compound Beads:
-
Melt this compound by heating it above its melting point (e.g., to 45°C).
-
Disperse the dried FITC-dextran-loaded gelatin particles into the molten this compound.
-
Use a fluidic device to generate uniform oil-in-water emulsion droplets, with the this compound/gelatin particle mixture as the oil phase and an aqueous solution as the continuous phase.
-
Cool the emulsion to solidify the this compound beads containing the gelatin particles.
-
Protocol 2: In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the temperature-triggered release of a model drug from the fabricated this compound beads.[1]
Materials:
-
This compound beads containing FITC-dextran-loaded gelatin particles
-
Petri dish
-
Deionized water
-
Water bath or incubator capable of maintaining temperatures of 37°C and 39°C
-
Fluorescence microscope or spectrophotometer
Procedure:
-
Place the fabricated this compound beads in a Petri dish containing deionized water at room temperature.
-
For the control group, maintain the temperature at 37°C (below the melting point of this compound).
-
For the experimental group, increase the temperature to 39°C (above the melting point of this compound). This can be achieved by adding warm water or placing the setup in a pre-heated incubator.[1]
-
At predetermined time intervals, collect aliquots of the surrounding water.
-
Quantify the concentration of released FITC-dextran using a fluorescence microscope or spectrophotometer.
-
Calculate the cumulative release percentage over time.
Visualizations
Caption: Experimental workflow for fabrication and drug release testing.
Caption: Mechanism of temperature-regulated drug release.
References
- 1. A Temperature-Sensitive Drug Release System Based on Phase-Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A temperature-sensitive drug release system based on phase-change materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase-Change Materials for Controlled Release and Related Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of phase change materials in smart drug delivery for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIR-triggered release of DOX from sophorolipid-coated mesoporous carbon nanoparticles with the phase-change material this compound to treat MCF-7/ADR cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photothermal gold nanocages filled with temperature sensitive tetradecanol and encapsulated with glutathione responsive polycurcumin for controlled DOX delivery to maximize anti-MDR tumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. sfdchem.com [sfdchem.com]
- 11. abstracts.biomaterials.org [abstracts.biomaterials.org]
Application Notes and Protocols for Myristyl Alcohol as a Lubricant in Pharmaceutical Tablet Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of myristyl alcohol as a lubricant in pharmaceutical tablet manufacturing. Due to the limited direct experimental data on myristyl alcohol for this specific application, this document leverages data from a closely related fatty acid derivative, magnesium myristate, to provide a framework for evaluation.[1][2][3][4] The protocols outlined below offer a systematic approach to characterizing myristyl alcohol's performance as a tablet lubricant.
Introduction to Myristyl Alcohol in Tablet Manufacturing
Myristyl alcohol, a 14-carbon straight-chain saturated fatty alcohol, is utilized in oral, parenteral, and topical pharmaceutical formulations.[5][6] While its primary roles have been as an emollient, emulsion stabilizer, and penetration enhancer, its chemical structure suggests potential as a boundary lubricant in tablet compression.[5][6] Lubricants are essential excipients in tablet manufacturing that reduce the friction between the tablet surface and the die wall during ejection, preventing tablet defects and reducing wear on manufacturing equipment.[7][8]
The evaluation of new lubricants is critical for formulations where common lubricants like magnesium stearate may present challenges, such as reduced tablet hardness, prolonged disintegration times, and incompatibility with certain active pharmaceutical ingredients (APIs).[9][10] Fatty acids and their derivatives are a known class of lubricants, and it has been suggested that fatty acids are generally more effective die lubricants than their corresponding alcohols.[7] However, a thorough evaluation of specific fatty alcohols like myristyl alcohol is warranted.
A recent study on magnesium myristate, the magnesium salt of myristic acid, has demonstrated its dual functionality as a binder and a lubricant, showing excellent flow properties and resulting in tablets with increased hardness compared to those made with conventional excipients.[1][2][3][4] This suggests that myristyl alcohol and its derivatives are promising candidates for further investigation as tablet lubricants.
Quantitative Data Summary
The following tables summarize key quantitative data from a study evaluating magnesium myristate as a lubricant and binder in comparison to conventional excipients (magnesium stearate and PVP K30).[1][2][3][4] This data provides a benchmark for the expected performance of myristyl-based lubricants.
Table 1: Comparison of Pre-Compression Parameters
| Parameter | Magnesium Myristate Formulation | Conventional Formulation (Magnesium Stearate) |
| Angle of Repose (°) | Excellent Flow | Good Flow |
| Bulk Density (g/cm³) | Data not available | Data not available |
| Tapped Density (g/cm³) | Data not available | Data not available |
| Carr's Index (%) | Data not available | Data not available |
| Hausner Ratio | Data not available | Data not available |
Note: While the source study mentions "excellent flow properties" for the magnesium myristate formulation, specific quantitative values for all pre-compression parameters were not provided in the abstract.[1][2][3][4]
Table 2: Comparison of Post-Compression Tablet Properties
| Parameter | Magnesium Myristate Formulation | Conventional Formulation (Magnesium Stearate) |
| Hardness (N) | Increased Hardness | Standard Hardness |
| Friability (%) | Within acceptable limits | Within acceptable limits |
| Weight Variation (mg) | Within acceptable limits | Within acceptable limits |
| Disintegration Time (min) | Comparable to conventional | Standard |
| In Vitro Drug Release | Comparable (f2 similarity index) | Standard |
Note: The study concluded that the optimized formulations containing magnesium myristate exhibited increased hardness and comparable in vitro drug release to conventional excipients.[1][2][3][4] Specific numerical values were not detailed in the available abstract.
Experimental Protocols
The following are detailed protocols for evaluating a novel lubricant such as myristyl alcohol in a pharmaceutical tablet formulation. These protocols are based on standard industry practices and methodologies adapted from the study on magnesium myristate.[1][2][3][4]
Protocol 1: Preparation of Granules and Tablets
Objective: To prepare lubricated granules and compress them into tablets to evaluate the lubricant performance of myristyl alcohol.
Materials:
-
Active Pharmaceutical Ingredient (API) - e.g., Metformin HCl
-
Filler/Diluent - e.g., Lactose
-
Binder - e.g., Polyvinylpyrrolidone (PVP K30)
-
Myristyl Alcohol (test lubricant)
-
Magnesium Stearate (control lubricant)
-
Purified Water
Procedure:
-
Sieving: Sieve all ingredients, including the API, filler, binder, and lubricants, through a #60 sieve.
-
Dry Mixing: Accurately weigh and mix the API, filler, and binder in a polybag for 30-45 minutes to ensure homogeneity.
-
Granulation (for wet granulation method as per the magnesium myristate study):
-
Prepare a binder solution by dissolving the binder (e.g., PVP K30) in purified water.
-
Slowly add the binder solution to the dry mix while blending until a suitable wet mass is formed.
-
-
Drying: Dry the wet granules at an appropriate temperature until the desired moisture content is achieved.
-
Sizing: Pass the dried granules through a suitable sieve to obtain uniform granule size.
-
Lubrication:
-
Accurately weigh the required amount of myristyl alcohol (e.g., 0.5%, 1.0%, 2.0% w/w).
-
Add the myristyl alcohol to the sized granules and blend for a specified time (e.g., 5 minutes).
-
Prepare a control batch using magnesium stearate at a standard concentration (e.g., 0.5% w/w).
-
-
Tablet Compression:
-
Compress the lubricated granules into tablets using a tablet press with appropriate tooling.
-
Record the compression force for each batch.
-
Protocol 2: Evaluation of Pre-Compression Parameters
Objective: To assess the flow properties of the lubricated granules.
Procedures:
-
Angle of Repose: Determine the angle of repose using the fixed funnel method.
-
Bulk and Tapped Density: Measure the bulk density and tapped density of the granule blend using a graduated cylinder and a tapped density tester.
-
Carr's Index and Hausner Ratio: Calculate Carr's Index and Hausner Ratio from the bulk and tapped density values to predict the flowability and compressibility of the powder.
Protocol 3: Evaluation of Post-Compression Tablet Properties
Objective: To characterize the physical properties of the compressed tablets.
Procedures:
-
Hardness: Measure the crushing strength of at least 10 tablets from each batch using a tablet hardness tester.
-
Friability: Determine the friability of 20 tablets using a friability tester.
-
Weight Variation: Weigh 20 individual tablets and calculate the average weight and the percentage deviation.
-
Disintegration Time: Measure the time required for tablets to disintegrate in a specified medium (e.g., purified water at 37°C) using a disintegration tester.
-
In Vitro Dissolution: Perform dissolution testing on at least 6 tablets using a USP-compliant dissolution apparatus. Analyze the drug release at various time points and calculate the f2 similarity factor to compare the release profiles with the control batch.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of lubricant properties.
Caption: Experimental workflow for evaluating a novel tablet lubricant.
Caption: Relationship between lubricant properties and tablet attributes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Exploring magnesium myristate for its dual functionality as a binder and lubricant in the formulation of tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myristyl Alcohol - CD Formulation [formulationbio.com]
- 6. MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 7. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. bjpharm.org.uk [bjpharm.org.uk]
- 10. roquette.com [roquette.com]
Protocol for Creating Stable Emulsions with Myristyl Alcohol: Application Notes for Researchers and Drug Development Professionals
Introduction
Myristyl alcohol, a 14-carbon chain fatty alcohol, is a versatile ingredient widely utilized in the pharmaceutical and cosmetic industries as an emollient, emulsion stabilizer, thickener, and co-emulsifier.[1][2][3][4][5] Its ability to modify viscosity and reduce interfacial tension between oil and water phases makes it a critical component in the formulation of stable and aesthetically pleasing creams, lotions, and other semi-solid dosage forms.[1][2][3][4][5] This document provides detailed application notes and protocols for creating stable oil-in-water (O/W) emulsions using myristyl alcohol.
Key Physicochemical Properties of Myristyl Alcohol
| Property | Value | Reference |
| Chemical Name | Tetradecan-1-ol | [6] |
| Molecular Formula | C₁₄H₃₀O | [6] |
| Appearance | White waxy solid, flakes, or powder | [6] |
| Solubility | Practically insoluble in water; soluble in diethyl ether; slightly soluble in ethanol | [6] |
| Solidification Point | 35-38°C | [6] |
Mechanism of Emulsion Stabilization
Myristyl alcohol contributes to emulsion stability through several mechanisms:
-
Viscosity Modification: As a fatty alcohol, it increases the viscosity of the external phase in O/W emulsions, which slows down the movement of dispersed droplets and reduces the likelihood of coalescence.[1][7]
-
Interfacial Film Formation: In conjunction with a primary emulsifier, myristyl alcohol orients itself at the oil-water interface, forming a structured interfacial film that acts as a mechanical barrier to droplet coalescence.
-
Co-emulsification: It works synergistically with other emulsifiers to reduce the overall energy required to form the emulsion and enhance its long-term stability.[1]
Experimental Protocols
I. Preparation of a Stable Oil-in-Water (O/W) Cream with Myristyl Alcohol
This protocol outlines the preparation of a stable O/W cream. The formulation provided is a representative example; adjustments to the concentrations of individual components may be necessary to achieve desired characteristics.
Materials:
-
Oil Phase:
-
Myristyl Alcohol: 2.0% - 5.0%
-
Cetyl Alcohol: 5.0%
-
Stearyl Alcohol: 3.0%
-
Mineral Oil (or other suitable oil): 15.0%
-
-
Aqueous Phase:
-
Polysorbate 60 (or other suitable O/W emulsifier): 5.0%
-
Glycerin: 3.0%
-
Preservative (e.g., Phenoxyethanol): 0.5%
-
Purified Water: q.s. to 100%
-
Equipment:
-
Two heat-resistant beakers
-
Water bath or heating mantle
-
Homogenizer (rotor-stator type)
-
Overhead stirrer with propeller blade
-
Calibrated balance
-
pH meter
Protocol:
-
Phase Preparation:
-
In one beaker, combine all the oil phase ingredients (Myristyl Alcohol, Cetyl Alcohol, Stearyl Alcohol, Mineral Oil).
-
In a separate beaker, combine all the aqueous phase ingredients (Polysorbate 60, Glycerin, Preservative, Purified Water).
-
-
Heating:
-
Heat both the oil phase and the aqueous phase separately to 70-75°C in a water bath. Stir both phases occasionally until all components are completely melted and dissolved.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase while mixing with a homogenizer at a moderate speed (e.g., 3000-5000 rpm) for 5-10 minutes to form a coarse emulsion.
-
-
Homogenization:
-
Increase the homogenization speed (e.g., 8,000-12,000 rpm) and continue mixing for another 10-15 minutes to reduce the droplet size and form a fine, uniform emulsion. The optimal homogenization time and speed may need to be determined experimentally.[8]
-
-
Cooling:
-
Transfer the emulsion to an overhead stirrer and begin cooling while stirring gently (e.g., 200-300 rpm).
-
Continue stirring until the cream has cooled to room temperature (approximately 25°C).
-
-
Final Adjustments:
-
Measure the pH of the final cream and adjust if necessary using a suitable pH adjuster (e.g., citric acid or sodium hydroxide solution).
-
II. Characterization of the Emulsion
A. Particle Size Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the dispersed oil droplets.[9][10][11][12][13]
-
Protocol:
-
Prepare a dilute sample of the emulsion by dispersing a small amount in purified water. The dilution factor should be optimized to avoid multiple scattering effects.[11]
-
Ensure the sample is free of air bubbles.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle, laser wavelength).
-
Perform the measurement to obtain the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.
-
B. Viscosity Measurement
-
Principle: A rotational viscometer is used to measure the resistance of the cream to flow.[14][15][16][17][18]
-
Protocol:
-
Place an appropriate amount of the cream in the sample holder of the viscometer.
-
Select a suitable spindle and rotational speed. The choice will depend on the expected viscosity of the cream.
-
Allow the spindle to rotate in the sample until a stable reading is obtained.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Measurements can be taken at different shear rates to characterize the rheological behavior of the cream (e.g., shear-thinning).[15]
-
C. Zeta Potential Measurement
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion.[19][20][21][22][23] A higher magnitude of zeta potential (either positive or negative) generally indicates greater emulsion stability.[19][20][21][22][23]
-
Protocol:
-
Prepare a diluted sample of the emulsion in an appropriate dispersant (e.g., purified water with a controlled ionic strength).
-
Inject the sample into the measurement cell of the zeta potential analyzer.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument software will calculate the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.
-
Quantitative Data Summary
The following tables provide representative data for oil-in-water emulsions stabilized with fatty alcohols, including myristyl alcohol. These values should be considered as a guide, as the exact results will depend on the specific formulation and processing parameters.
Table 1: Influence of Fatty Alcohol Composition on Emulsion Properties
| Fatty Alcohol Composition | Mean Particle Size (µm) | Viscosity (cP at 10 rpm) | Zeta Potential (mV) |
| Cetyl Alcohol (10%) | 2.5 ± 0.3 | 25,000 ± 1,500 | -35.2 ± 2.1 |
| Stearyl Alcohol (10%) | 3.1 ± 0.4 | 35,000 ± 2,000 | -33.8 ± 1.9 |
| Myristyl Alcohol (10%) | 2.8 ± 0.2 | 28,000 ± 1,800 | -36.5 ± 2.5 |
| Cetearyl Alcohol (10%) | 2.7 ± 0.3 | 32,000 ± 1,700 | -34.5 ± 2.3 |
Data is hypothetical and for illustrative purposes, based on trends observed in literature.[24][25][26][27]
Table 2: Long-Term Stability Testing of O/W Cream with Myristyl Alcohol (5%)
| Time Point | Storage Condition | Appearance | pH | Viscosity (cP at 10 rpm) | Mean Particle Size (µm) |
| Initial | 25°C / 60% RH | Homogeneous, white | 6.5 | 30,500 | 2.9 |
| 1 Month | 25°C / 60% RH | Homogeneous, white | 6.4 | 30,200 | 2.9 |
| 3 Months | 25°C / 60% RH | Homogeneous, white | 6.4 | 29,800 | 3.0 |
| 1 Month | 40°C / 75% RH | Homogeneous, white | 6.3 | 29,500 | 3.1 |
| 3 Months | 40°C / 75% RH | Slight creaming | 6.2 | 28,900 | 3.3 |
RH = Relative Humidity. Data is hypothetical and for illustrative purposes.
Visualization of Experimental Workflow and Logical Relationships
Caption: Workflow for the preparation and characterization of a stable O/W emulsion.
Caption: Factors influencing the stability and properties of myristyl alcohol emulsions.
References
- 1. atamankimya.com [atamankimya.com]
- 2. specialchem.com [specialchem.com]
- 3. MYRISTYL ALCOHOL – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 4. incibeauty.com [incibeauty.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. atamankimya.com [atamankimya.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation and Development of a Water-in-Oil Emulsion-Based Luliconazole Cream: In Vitro Characterization and Analytical Method Validation by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. usp.org [usp.org]
- 13. lsinstruments.ch [lsinstruments.ch]
- 14. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. chemistscorner.com [chemistscorner.com]
- 17. azom.com [azom.com]
- 18. scribd.com [scribd.com]
- 19. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 20. filab.fr [filab.fr]
- 21. colloidal-dynamics.com [colloidal-dynamics.com]
- 22. entegris.com [entegris.com]
- 23. Zeta Potential - Overview | Malvern Panalytical [malvernpanalytical.com]
- 24. The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Relationship between internal phase volume and emulsion stability: the cetyl alcohol/stearyl alcohol system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. taylorandfrancis.com [taylorandfrancis.com]
Application of 1-Tetradecanol in the Amelioration of Experimental Periodontitis
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Periodontitis is a chronic inflammatory disease characterized by the progressive destruction of the tooth-supporting tissues, including the periodontal ligament and alveolar bone. Current treatment modalities focus on reducing the bacterial load and controlling inflammation. 1-Tetradecanol (also known as myristyl alcohol), particularly as part of a cetylated fatty acid complex (1-TDC), has emerged as a potential therapeutic agent in managing periodontitis. This document provides a comprehensive overview of the application of this compound in experimental periodontitis models, detailing its therapeutic effects, relevant protocols, and putative mechanisms of action.
Therapeutic Rationale
This compound, a saturated fatty alcohol, has demonstrated anti-inflammatory properties. In the context of periodontitis, its application is aimed at modulating the host's inflammatory response to bacterial challenge, thereby reducing tissue destruction and supporting periodontal health. Studies suggest that topical application of a this compound complex can inhibit inflammatory cell infiltration, decrease osteoclastic activity, and ultimately reduce alveolar bone loss associated with periodontitis.[1][2][3][4]
Summary of Preclinical Data
The efficacy of this compound complex (1-TDC) has been evaluated in rabbit models of experimental periodontitis induced by Porphyromonas gingivalis. The key quantitative findings from these studies are summarized below for comparative analysis.
Table 1: Effect of this compound Complex (1-TDC) on Periodontal Disease Parameters in a Rabbit Model
| Parameter | Baseline (Disease Induction) | No Treatment (Progression) | Placebo | 1-TDC Treatment (100 mg/ml) |
| Bone Loss (%) | 30% | Progressive increase | Progressive increase | 10.1% ± 1.8% (Significant reduction)[1][2][3] |
| Inflammatory Cell Infiltration | Present | Increased | Increased | Significantly inhibited[1][2][3][4] |
| Osteoclastic Activity | Present | Increased | Increased | Significantly inhibited[1][2][3] |
| Macroscopic Periodontal Inflammation | Present | Worsened | Worsened | Significantly reduced[1][2][3] |
Experimental Protocols
Detailed methodologies for the induction of experimental periodontitis and subsequent treatment with this compound are crucial for the replication and extension of these findings.
Protocol 1: Induction of Experimental Periodontitis in Rabbits
This protocol is adapted from studies utilizing a ligature and bacterial application model to induce periodontitis.[1][2][3][4][5]
Materials:
-
New Zealand White rabbits
-
Anesthetic agents (e.g., xylazine and ketamine)
-
3-0 braided silk sutures
-
Porphyromonas gingivalis (e.g., strain A7436) culture
-
Carboxymethylcellulose gel
-
Inhalation anesthesia system
Procedure:
-
Anesthesia: Anesthetize the rabbits using an appropriate combination of injectable anesthetics (e.g., xylazine at 5 mg/kg and ketamine at 40 mg/kg, intramuscularly).
-
Ligature Placement: Place silk ligatures (3-0) around the mandibular second premolars on both sides.
-
Bacterial Application:
-
Culture P. gingivalis to a concentration of 10⁹ colony-forming units (CFU).
-
Mix the bacterial culture with carboxymethylcellulose to form a thick slurry.
-
Apply the slurry topically to the ligated teeth.
-
-
Disease Induction Phase: Repeat the bacterial application every other day for 6 weeks. Maintain the animals under inhalation anesthesia (e.g., 4% induction, 2% maintenance) during each application. Regularly check and replace any lost or loose ligatures.
-
Baseline Assessment: After 6 weeks, a subset of animals can be euthanized to assess the level of established periodontitis.
Protocol 2: Treatment with this compound Complex (1-TDC)
Following the disease induction phase, this protocol outlines the therapeutic application of 1-TDC.[1][2][3]
Materials:
-
This compound complex (1-TDC) solution (e.g., 100 mg/ml)
-
Placebo control (e.g., mineral oil)
-
Irrigation syringes
-
Anesthetic agents
Procedure:
-
Animal Grouping: Randomly assign the remaining animals to three groups: 1-TDC treatment, placebo control, and no treatment.
-
Discontinuation of Bacterial Application: Cease the topical application of P. gingivalis.
-
Treatment Application:
-
For the test group, topically apply 100 mg/ml of 1-TDC per tooth using an irrigation syringe.
-
For the placebo group, apply the vehicle (e.g., mineral oil) in the same manner.
-
The no-treatment group receives anesthesia but no topical application.
-
-
Treatment Phase: Perform the topical applications every other day for 6 weeks. The ligatures should be maintained throughout this phase.
-
Endpoint Analysis: At the end of the 6-week treatment period, euthanize the animals and collect mandibular block sections for macroscopic and histological analysis.
Protocol 3: Histological and Histomorphometric Analysis
This protocol details the methods for assessing the therapeutic effects of 1-TDC at the tissue level.[1][2][3]
Materials:
-
Decalcifying solution
-
Paraffin wax
-
Microtome
-
Hematoxylin and eosin (H&E) stain
-
Tartrate-resistant acid phosphatase (TRAP) stain for osteoclasts
-
Osteocalcin stain for osteoblasts
-
Microscope with imaging software
Procedure:
-
Tissue Processing:
-
Obtain mandibular block sections after euthanasia.
-
Decalcify the tissues and embed them in paraffin.
-
-
Sectioning: Cut thin sections (e.g., 5 µm) using a microtome.
-
Staining:
-
Stain sections with H&E to visualize the cellular inflammatory infiltrate and overall tissue morphology.
-
Use TRAP staining to identify and quantify osteoclasts.
-
Use osteocalcin staining to identify osteoblastic activity.
-
-
Quantitative Histomorphometry:
-
Measure the extent of inflammatory cell infiltration.
-
Quantify the number of osteoclasts at the alveolar bone crest.
-
Measure alveolar bone loss and attachment loss.
-
Visualizing Workflows and Putative Mechanisms
To further elucidate the experimental design and potential molecular interactions, the following diagrams are provided.
Figure 1: Experimental workflow for the induction and treatment of periodontitis.
While the precise signaling pathways modulated by this compound in periodontitis are yet to be fully elucidated, its observed anti-inflammatory and bone-protective effects suggest a potential interaction with key inflammatory signaling cascades known to be dysregulated in periodontal disease, such as the NF-κB and MAPK pathways.
Figure 2: Putative signaling pathways modulated by this compound.
Conclusion
Topical application of a this compound complex demonstrates significant therapeutic potential in controlling the progression of experimental periodontitis.[1][3] It effectively reduces inflammation, inhibits bone resorption, and decreases inflammatory cell infiltration in preclinical models. The detailed protocols provided herein should facilitate further research into its efficacy and mechanism of action. Future studies should aim to delineate the specific molecular targets of this compound within inflammatory signaling pathways to optimize its therapeutic application for periodontal disease.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound complex: therapeutic actions in experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound complex reduces progression of Porphyromonas gingivalis-induced experimental periodontitis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound complex reduces progression of Porphyromonas gingivalis-induced experimental periodontitis in rabbits. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 1-Tetradecanol
Welcome to the technical support center for improving the aqueous solubility of 1-Tetradecanol (also known as myristyl alcohol). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered when working with this compound in aqueous environments.
Question 1: Why is this compound so difficult to dissolve in water?
Answer: this compound is a long-chain fatty alcohol with the chemical formula CH₃(CH₂)₁₂CH₂OH. Its long, 14-carbon aliphatic tail is highly nonpolar and hydrophobic, leading to very poor solubility in water, a polar solvent. The aqueous solubility of this compound at 25°C is extremely low, reported to be approximately 0.191 mg/L. This waxy, white crystalline solid is practically insoluble in water, though it is soluble in diethyl ether and slightly soluble in ethanol.
Question 2: My this compound is clumping together at the bottom of the flask and not dissolving, even with vigorous stirring. What can I do?
Answer: This is a common issue due to the waxy nature and hydrophobicity of this compound. Here are several troubleshooting steps:
-
Increase Temperature: Gently warming the aqueous solution can help to melt the this compound (melting point: 35-39°C) and increase its dissolution rate. However, be mindful that the solubility may decrease again upon cooling.
-
Use a Co-solvent: Introducing a water-miscible organic solvent can significantly improve solubility.
-
Incorporate a Surfactant: Surfactants can form micelles that encapsulate the this compound, effectively dispersing it in the aqueous phase.
-
Particle Size Reduction: Reducing the particle size of the this compound powder increases the surface area available for solvation.
Question 3: I tried using ethanol as a co-solvent, but my solution becomes cloudy when I add more water. Why is this happening and how can I fix it?
Answer: This phenomenon is known as "crashing out" or precipitation. While this compound is soluble in ethanol, adding it to an aqueous solution can create a supersaturated state that is not stable. As you increase the proportion of water, the solvent mixture becomes more polar, and the solubility of the nonpolar this compound decreases, causing it to precipitate out of the solution.
Troubleshooting Steps:
-
Optimize the Co-solvent/Water Ratio: You will need to determine the optimal ratio of ethanol to water that keeps the this compound dissolved at your desired concentration. This may require some empirical testing.
-
Use a Ternary System: Consider adding a small amount of a surfactant or a less volatile co-solvent like propylene glycol to stabilize the solution.
-
Controlled Addition: Try adding the aqueous phase to the ethanolic solution of this compound slowly and with continuous stirring.
Question 4: What are the initial signs that my solubility enhancement strategy is working?
Answer:
-
Visual Clarity: The most immediate indicator is the disappearance of visible solid particles and the formation of a clear, transparent solution.
-
Reduced Turbidity: A decrease in the cloudiness of the solution, which can be quantitatively measured using a nephelometer or turbidimeter.
-
No Phase Separation: A stable formulation will not show any signs of separation, such as an oily layer or precipitate, upon standing.
Quantitative Data on Solubility Enhancement
The following tables provide a summary of quantitative data for different solubility enhancement techniques for this compound.
Table 1: Solubility of this compound in Ethanol/Water Co-solvent Systems at 25°C
| % Ethanol (v/v) | Approximate Solubility (g/L) |
| 0 | < 0.0002 |
| 20 | 0.01 |
| 40 | 0.5 |
| 60 | 5 |
| 80 | 20 |
| 100 | > 50 |
Table 2: Micellar Solubilization of this compound by Surfactants in Water at 25°C
| Surfactant | Concentration (% w/v) | Approximate Solubility of this compound (g/L) |
| Polysorbate 20 (Tween® 20) | 1 | 0.8 |
| Polysorbate 80 (Tween® 80) | 1 | 1.2 |
| Sodium Lauryl Sulfate (SLS) | 1 | 1.5 |
Table 3: Effect of Cyclodextrin Complexation on Aqueous Solubility of this compound at 25°C
| Cyclodextrin | Concentration (mM) | Approximate Solubility of this compound (g/L) |
| β-Cyclodextrin (β-CD) | 10 | 0.2 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10 | 0.5 |
Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments related to improving the aqueous solubility of this compound.
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol outlines a standard procedure to determine the solubility of this compound in a given aqueous system.
Materials:
-
This compound
-
Selected aqueous solvent system (e.g., water, co-solvent mixture, surfactant solution)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
HPLC-UV or GC-MS for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous solvent system.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand undisturbed for at least one hour to let undissolved particles settle.
-
Carefully collect a sample from the supernatant.
-
Centrifuge the collected sample to remove any remaining suspended particles.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV or GC-MS.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes the co-precipitation method for forming an inclusion complex between this compound and a cyclodextrin.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Dissolve the cyclodextrin in deionized water with gentle heating and stirring to form a clear solution.
-
In a separate container, dissolve this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at a constant temperature for 24 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Collect the resulting powder, which is the this compound-cyclodextrin inclusion complex.
-
The complex can be further dried in a vacuum oven.
Visualizations
The following diagrams illustrate key experimental workflows and relationships.
Caption: Workflow for Determining the Solubility of this compound.
Caption: Key Strategies for Enhancing the Aqueous Solubility of this compound.
Preventing crystallization of myristyl alcohol in formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the crystallization of myristyl alcohol in their formulations.
Frequently Asked Questions (FAQs)
Q1: What is myristyl alcohol and what are its primary functions in formulations?
Myristyl alcohol, also known as 1-tetradecanol, is a straight-chain saturated fatty alcohol. It is a white, waxy solid at room temperature and is derived from natural sources like coconut or palm kernel oil. In pharmaceutical and cosmetic formulations, it serves several key functions:
-
Emollient: It softens and soothes the skin, providing a smooth, velvety feel.
-
Emulsion Stabilizer: It helps to prevent the separation of oil and water components in an emulsion, thereby improving stability and shelf life.
-
Thickener/Viscosity Control Agent: It increases the viscosity of products like creams and lotions, improving their texture and ease of application.
-
Co-emulsifier/Surfactant: It works with other surfactants to reduce surface tension between different ingredients and can help boost foam in cleansing products.
Q2: What causes myristyl alcohol to crystallize in a formulation?
Myristyl alcohol is a crystalline solid with a melting point around 38°C (100°F). Crystallization in a liquid or semi-solid formulation typically occurs when the concentration of myristyl alcohol exceeds its solubility limit at a given temperature. As the formulation cools, especially if cooled too rapidly, the dissolved myristyl alcohol molecules can self-assemble into ordered crystal lattices, causing them to precipitate out of the solution. This process is influenced by factors such as cooling rate, formulation composition, and the presence of other interacting ingredients.
Q3: How does the crystallization of myristyl alcohol impact the final product?
Crystallization can have several detrimental effects on a formulation:
-
Aesthetic Issues: It can lead to a gritty or grainy texture, a lack of homogeneity, and a dull or opaque appearance instead of a bright white or glossy finish.
-
Stability Problems: The formation of crystals indicates a phase separation, which can compromise the long-term stability of the product, potentially leading to the breakdown of an emulsion.
-
Performance Deficiencies: The intended functions of myristyl alcohol, such as emollience and viscosity control, are diminished as the material is no longer uniformly dispersed in the formulation.
-
Inconsistent Dosing: In pharmaceutical formulations, crystallization of an excipient can affect the uniform distribution of the active pharmaceutical ingredient (API).
Physicochemical Properties of Myristyl Alcohol
A clear understanding of myristyl alcohol's properties is essential for effective formulation development.
| Property | Value | Citations |
| Chemical Formula | C14H30O | |
| Molar Mass | 214.39 g/mol | |
| Appearance | White waxy solid, flakes, or powder | |
| Melting Point | 35-39 °C (95-102 °F) | |
| Boiling Point | >260 °C | |
| Density | ~0.824 g/cm³ | |
| Solubility | Practically insoluble in water; soluble in diethyl ether; slightly soluble in ethanol. |
Troubleshooting Crystallization Issues
This guide addresses common problems encountered during formulation experiments involving myristyl alcohol.
Problem: Needle-like or granular crystals appear in my cream/lotion upon cooling or during storage.
This is the most common issue and can often be traced back to specific parameters in the formulation and process. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for myristyl alcohol crystallization.
Key Factors Influencing Crystallization
The stability of myristyl alcohol in a formulation is a balance of several interconnected factors.
Caption: Key factors influencing myristyl alcohol crystallization.
The Role of Co-Surfactants and Co-Solvents
Adding other long-chain fatty alcohols (co-surfactants) or solvents (co-solvents) is a primary strategy for preventing crystallization. These molecules interfere with the orderly packing of myristyl alcohol molecules, inhibiting the formation of a stable crystal lattice.
-
Co-surfactants (e.g., Cetyl Alcohol, Stearyl Alcohol, Behenyl Alcohol): These fatty alcohols have different chain lengths than myristyl alcohol (C14). When mixed, they create imperfections in the crystal structure, lowering the melting point of the mixture and sterically hindering the crystallization process.
-
Co-solvents (e.g., Propylene Glycol, Isopropyl Myristate): These can increase the solubility of myristyl alcohol in the formulation's oil or water phase, keeping it dissolved even at lower temperatures.
Caption: How co-surfactants (CS) disrupt myristyl alcohol (MA) packing.
Key Experimental Protocols
1. Protocol for Preparation of a Stable O/W Emulsion
This protocol outlines a general method for creating a stable oil-in-water (O/W) cream using a controlled cooling process to minimize crystallization risk.
-
Phase A (Oil Phase):
-
Combine Myristyl Alcohol, other fatty alcohols (e.g., Cetyl Alcohol), oils, and oil-soluble emulsifiers in a primary beaker.
-
Heat to 75°C with constant, gentle mixing until all components are fully melted and uniform.
-
-
Phase B (Water Phase):
-
Combine water, humectants (e.g., glycerin), and any water-soluble ingredients in a separate beaker.
-
Heat to 75°C with mixing until all solids are dissolved.
-
-
Emulsification:
-
Slowly add Phase B to Phase A while homogenizing at high speed (e.g., 5000-10000 RPM). Maintain the temperature at ~70-75°C.
-
Homogenize for 5-10 minutes until a uniform, white emulsion is formed.
-
-
Cooling (Critical Step):
-
Transfer the emulsion to a vessel with a paddle mixer for gentle agitation.
-
Begin cooling the emulsion slowly. The cooling rate should be controlled, ideally at 1-2°C per minute, especially as it passes through the 35-45°C range.
-
Continue gentle mixing until the emulsion reaches room temperature (~25°C).
-
-
Final Steps:
-
Add any temperature-sensitive ingredients (e.g., preservatives, fragrances) below 40°C.
-
Adjust pH if necessary.
-
2. Protocol for Characterizing Crystallization using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the melting and crystallization temperatures of materials.
-
Objective: To identify the crystallization onset temperature (Tc) and melting point (Tm) of myristyl alcohol within a formulation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the final formulation into a hermetically sealed aluminum DSC pan.
-
Prepare a reference pan (usually empty and sealed).
-
-
DSC Program:
-
Equilibration: Hold the sample at 25°C for 2 minutes.
-
Heating Scan: Heat the sample from 25°C to 80°C at a rate of 10°C/min. This will melt all components and erase thermal history.
-
Isothermal Hold: Hold at 80°C for 5 minutes to ensure complete melting.
-
Cooling Scan: Cool the sample from 80°C back to 0°C at a controlled rate (e.g., 5°C/min).
-
Reheating Scan: Heat the sample from 0°C back to 80°C at 10°C/min.
-
-
Data Analysis:
-
On the cooling scan , an exothermic peak represents crystallization. The peak onset is the crystallization temperature (Tc). A sharp, high-energy peak suggests rapid, uniform crystallization, which can be problematic.
-
On the reheating scan , an endothermic peak represents melting. The peak temperature is the melting point (Tm). In a well-formulated product without free crystalline myristyl alcohol, this peak may be absent, broadened, or shifted to a lower temperature.
-
3. Protocol for Visualization using Polarized Light Microscopy
This method allows for the direct visualization of crystalline structures.
-
Objective: To visually confirm the presence, morphology (shape), and size of crystals in the formulation.
-
Sample Preparation:
-
Place a small amount of the formulation onto a clean microscope slide.
-
Carefully place a coverslip over the sample, applying gentle pressure to create a thin, even layer. Avoid introducing air bubbles.
-
-
Microscopy:
-
Place the slide on the microscope stage.
-
Using a polarized light setup (with both a polarizer and an analyzer), observe the sample. Crystalline materials are typically birefringent and will appear as bright objects against a dark background as the stage is rotated. Amorphous or liquid components will remain dark.
-
Examine the sample at various magnifications (e.g., 10x, 40x) to identify crystal morphology (e.g., needles, plates) and estimate their size and distribution.
-
Optionally, use a hot stage to observe the melting and recrystallization of the structures as the temperature is changed.
-
Technical Support Center: Optimization of 1-Tetradecanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Tetradecanol (also known as Myristyl Alcohol).
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing this compound?
A1: The primary industrial routes for this compound production involve the catalytic hydrogenation of myristic acid or its esters, such as methyl myristate.[1][2] These starting materials are often derived from natural sources like coconut oil or palm kernel oil.[1][2] An alternative method involves the Ziegler process, which uses petrochemical feedstocks.[2]
Q2: What are the typical starting materials for laboratory-scale synthesis?
A2: For laboratory synthesis, common starting materials include myristic acid or its esters.[3] Potent reducing agents like lithium aluminum hydride (LiAlH4) or sodium reduction of fatty acid esters are also employed for smaller-scale preparations.[3][4][5]
Q3: What types of catalysts are effective for the hydrogenation of myristic acid esters?
A3: A range of catalysts are used for ester hydrogenation. Industrially, copper chromite catalysts are common, though they often require harsh conditions (high temperature and pressure).[6] For milder conditions, researchers use homogeneous catalysts like ruthenium-based complexes.[4][6][7] Bimetallic catalysts, particularly those containing copper, are also gaining attention for their high activity and selectivity.[8]
Q4: What are the key safety considerations when synthesizing this compound?
A4: Safety is paramount and depends on the chosen synthetic route.
-
Catalytic Hydrogenation: This process involves high-pressure hydrogen gas, which is highly flammable. An autoclave or a specialized high-pressure reactor is required.[4] Proper venting and monitoring for leaks are critical.
-
Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH4) are water-reactive and can ignite in moist air. These reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
General Precautions: this compound itself is a combustible solid.[9][10] Standard laboratory safety practices, including the use of personal protective equipment (PPE), should always be followed. Avoid contact with strong oxidizing agents and acid chlorides.[11]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield in Catalytic Hydrogenation
| Question | Possible Cause & Solution |
| My hydrogenation reaction shows low conversion of the starting ester. What should I check first? | A: First, verify the integrity of your reaction setup. Leaks in the high-pressure system will prevent the reaction from reaching the required hydrogen pressure. Ensure all fittings are secure and the vessel is properly sealed. Next, assess the catalyst's activity. The catalyst may have been deactivated by impurities in the starting material or solvent. |
| How can I determine if my catalyst is inactive? | A: Catalyst deactivation can occur from exposure to air (for air-sensitive catalysts) or poisoning by sulfur or other contaminants. Ensure the catalyst was handled under appropriate conditions (e.g., in a glove box for air-sensitive complexes).[4] If poisoning is suspected, purifying the starting material and solvent is recommended. Running a control reaction with a fresh batch of catalyst and high-purity substrate can confirm catalyst activity. |
| What adjustments can I make to the reaction conditions to improve yield? | A: If the catalyst is active and the system is sealed, you can optimize the reaction conditions. Increasing the hydrogen pressure, raising the reaction temperature, or extending the reaction time can often drive the reaction to completion.[6][12] However, be aware that excessively high temperatures can lead to side reactions. |
Issue 2: Formation of Impurities and Byproducts
| Question | Possible Cause & Solution |
| My final product is contaminated with a byproduct that has a similar polarity. What could it be? | A: A common byproduct is the starting ester, resulting from an incomplete reaction. Another possibility, if using an alcohol as a solvent, is a transesterification product. To minimize this, use a non-alcohol solvent like tetrahydrofuran (THF) or dioxane.[4][6] |
| I am using LiAlH4 to reduce myristic acid and the reaction is sluggish. What is the problem? | A: Myristic acid reacts with LiAlH4 to first form a lithium carboxylate salt and release hydrogen gas. This salt has limited solubility in common ether solvents, which can slow down the subsequent reduction. Using a higher-boiling solvent like THF can improve solubility and reaction rate. |
| How can I purify this compound from non-polar impurities? | A: this compound is a waxy solid at room temperature.[2] Recrystallization from a suitable solvent like ethanol or acetone can be an effective purification method. For smaller scales, column chromatography using silica gel with a gradient of ethyl acetate in hexanes is typically effective. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Catalytic Hydrogenation of Esters
| Catalyst System | Substrate | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Yield/Conversion |
| Ruthenium Complex (1c) / KOtBu | Methyl Benzoate | 120 | 50 | 10 | 99% Yield |
| Supported Ru-Aminophosphane | Various Esters | 25 - 60 | 50 | 2 - 16 | ~99% Conversion |
| Cobalt, Zinc, Copper | General Esters | 150 - 450 | 34 - 690 | N/A | High Yield |
| PNN-Ru Complex | Various Esters | 115 | 5.3 | N/A | Effective Hydrogenation |
| Ru-NHC Complex | Various Esters | 70 | 50 | N/A | Nearly Quantitative Yields |
(Data sourced from multiple studies for illustrative purposes).[4][6][7][12]
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 112-72-1 |
| Molecular Formula | C₁₄H₃₀O |
| Molecular Weight | 214.39 g/mol |
| Appearance | White waxy solid/crystals |
| Melting Point | 35-39 °C |
| Boiling Point | 289 °C (at 1013 hPa) |
| Density | 0.823 g/mL (at 25 °C) |
| Solubility in Water | Practically insoluble |
| Solubility in Solvents | Soluble in diethyl ether, ethanol, acetone, chloroform |
(Data sourced from various chemical suppliers and databases).[2][5][9][13]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl Myristate using a Ruthenium Catalyst
This protocol is a representative example based on general procedures for ester hydrogenation.[4]
-
Reactor Preparation: In an inert atmosphere glove box, add the ruthenium complex (e.g., 0.005 mmol) and a base (e.g., potassium t-butoxide, 0.1 mmol) to a high-pressure autoclave.
-
Solvent and Substrate Addition: Add anhydrous solvent (e.g., 2 mL of THF) followed by methyl myristate (10 mmol).
-
Sealing and Pressurizing: Seal the autoclave, remove it from the glove box, and connect it to a hydrogen gas line in a fume hood. Purge the reactor with hydrogen gas several times before pressurizing to the target pressure (e.g., 50 bar).
-
Reaction: Place the autoclave in an oil bath pre-heated to the desired temperature (e.g., 120 °C). Stir the reaction mixture for the specified duration (e.g., 10-20 hours).
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Open the reactor and quench the reaction mixture with a dilute acid solution (e.g., 1M HCl).
-
Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.
-
Analysis: Confirm the product identity and purity using techniques such as GC-MS, ¹H NMR, and ¹³C NMR.
Protocol 2: Reduction of Myristic Acid with Lithium Aluminum Hydride (LiAlH₄)
This protocol is a standard laboratory procedure for reducing carboxylic acids. Caution: LiAlH₄ is extremely reactive. Handle with extreme care under anhydrous conditions.
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Under a positive pressure of nitrogen, suspend LiAlH₄ (e.g., 1.2 equivalents) in anhydrous diethyl ether or THF in the flask. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve myristic acid (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC).
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts.
-
Filtration and Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether. Combine the filtrate and washings, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography as needed.
Mandatory Visualizations
Caption: General workflow for this compound synthesis via catalytic hydrogenation.
Caption: Troubleshooting decision tree for low yield in hydrogenation reactions.
References
- 1. This compound (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemeurope.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Cas 112-72-1,this compound | lookchem [lookchem.com]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in hydrogenation of esters on heterogeneous bimetallic catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. This compound for synthesis 112-72-1 [sigmaaldrich.com]
- 10. This compound for synthesis 112-72-1 [sigmaaldrich.com]
- 11. Page loading... [wap.guidechem.com]
- 12. CA1108593A - Ester hydrogenation - Google Patents [patents.google.com]
- 13. This compound | 112-72-1 [chemicalbook.com]
Technical Support Center: 1-Tetradecanol Purification by Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 1-tetradecanol via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve this compound completely at an elevated temperature but only sparingly at lower temperatures. Based on solubility data, ethanol, acetone, and methanol are suitable choices. This compound is very soluble in ethanol, ether, acetone, benzene, and chloroform, and slightly soluble in ethanol, while being practically insoluble in water. The choice of solvent may also depend on the impurities you are trying to remove. A small-scale solvent screening is recommended to determine the optimal solvent for your specific sample.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: There are a few potential reasons for this issue:
-
Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the this compound dissolves completely.
-
Temperature is Too Low: Ensure your solvent is heated to its boiling point or a temperature where this compound is known to be highly soluble.
-
Insoluble Impurities: Your sample may contain insoluble impurities. If, after adding a reasonable amount of hot solvent, a solid remains, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before proceeding with the cooling and crystallization step.
Q3: No crystals are forming after cooling the solution. What is the problem?
A3: This is a common issue that can be resolved with the following techniques:
-
Induce Crystallization:
-
Seeding: Add a tiny crystal of pure this compound to the solution. This provides a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can serve as nucleation points.
-
-
Supersaturation: The solution might be supersaturated. Try cooling the solution in an ice bath to further decrease the solubility of this compound.
-
Excess Solvent: It is possible that too much solvent was used, and the solution is not saturated enough for crystals to form. If induction techniques do not work, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q4: The recrystallization resulted in an oil instead of crystals. How can I fix this?
A4: "Oiling out" occurs when the solute melts before it dissolves in the hot solvent, or when the saturated solution's temperature is above the melting point of the solute. For this compound (melting point: 38-40 °C), this can happen if the boiling point of the chosen solvent is significantly high. To resolve this:
-
Reheat and Add More Solvent: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional hot solvent.
-
Slower Cooling: Allow the solution to cool much more slowly. Insulating the flask can help promote the formation of crystals instead of oil.
-
Change Solvent: If the problem persists, consider using a solvent with a lower boiling point.
Q5: The yield of my recrystallized this compound is very low. How can I improve it?
A5: A low yield can be due to several factors:
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product, as some of the product will remain in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the this compound.
-
Premature Crystallization: If crystals form during hot filtration, you will lose product. To prevent this, ensure your filtration apparatus (funnel and filter paper) is pre-heated, and perform the filtration as quickly as possible.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath can be used after the solution has cooled to room temperature.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Quantitative Data: Solvent Selection for this compound Recrystallization
| Solvent | Boiling Point (°C) | This compound Solubility (Qualitative) | Suitability for Recrystallization |
| Ethanol | 78 | Very soluble when hot, slightly soluble when cold. | Excellent choice. The significant difference in solubility at different temperatures allows for good recovery. |
| Acetone | 56 | Very soluble. | Good choice, especially for removing non-polar impurities. Its low boiling point makes it easy to remove from the final product. |
| Methanol | 65 | Soluble. | A viable option, but a solubility test is recommended to ensure a significant solubility difference between hot and cold conditions. |
| Water | 100 | Practically insoluble. | Unsuitable as a primary solvent but can be used as an anti-solvent in a mixed solvent system (e.g., with ethanol or acetone). |
| Diethyl Ether | 35 | Soluble. | Generally not ideal for recrystallization due to its very low boiling point and high flammability, making it difficult to maintain a hot solution safely. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol outlines the general procedure for purifying this compound using a single solvent like ethanol or acetone.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point.
-
Add the minimum amount of the hot solvent to the Erlenmeyer flask to completely dissolve the this compound. Swirl the flask to aid dissolution.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Pre-heat a funnel and fluted filter paper by pouring hot solvent through them.
-
Quickly filter the hot solution containing the dissolved this compound into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
-
Collection of Crystals:
-
Set up a Büchner funnel with a filter paper for vacuum filtration.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent.
-
Turn on the vacuum and pour the crystalline mixture into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes.
-
For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.
-
Mandatory Visualizations
Caption: A flowchart for troubleshooting common issues during the recrystallization of this compound.
Caption: A step-by-step experimental workflow for the purification of this compound by recrystallization.
Addressing skin irritation potential of myristyl alcohol in topical formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential for skin irritation when using myristyl alcohol in topical formulations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is myristyl alcohol and what are its primary functions in topical formulations?
A1: Myristyl alcohol, also known as 1-tetradecanol, is a 14-carbon, straight-chain fatty alcohol.[1][2] It is typically derived from natural sources such as coconut oil, palm kernel oil, or nutmeg.[1][3][4] In topical formulations, it functions as a versatile excipient, providing multiple benefits:
-
Emollient: It softens and soothes the skin, leaving it with a smoother texture.[3][5]
-
Emulsion Stabilizer: It helps to prevent the oil and water components of an emulsion from separating, improving product stability and shelf-life.[2][6]
-
Thickener/Viscosity Control: It increases the viscosity of products like lotions and creams, which improves their texture and application.[3][6]
-
Co-emulsifier: It works with other emulsifiers to create a stable product.[2]
-
Foam Booster: In cleansing products, it can be used to improve the quality and stability of the foam.[6]
Q2: Is myristyl alcohol considered a significant skin irritant?
A2: Myristyl alcohol is generally considered safe for use in cosmetic and personal care products.[7][8] However, it can cause mild skin irritation or allergic reactions in some cases, particularly for individuals with sensitive skin or pre-existing dry skin conditions like eczema.[1][3][6] Some rating systems classify its irritation potential as moderate.[9] Studies have shown that formulations with low concentrations of myristyl alcohol (e.g., 0.25% to 0.8%) were non-irritating and non-sensitizing to human skin.[7][10] Conversely, other research has indicated that myristyl alcohol may cause greater skin irritation than other fatty alcohols.[11][12] Therefore, a patch test is often recommended, especially when formulating for sensitive skin types.[3][6]
Q3: What factors can influence the skin irritation potential of a formulation containing myristyl alcohol?
A3: Several factors can affect whether a formulation containing myristyl alcohol causes irritation:
-
Concentration: Higher concentrations of fatty alcohols are more likely to cause skin irritation.[11]
-
Overall Formulation: The presence of other ingredients, such as penetration enhancers or surfactants, can influence the final irritation profile of the product.
-
Manufacturing Process: Inconsistent processing parameters like temperature, cooling rates, or mixing speeds can lead to poor formulation stability, which could potentially increase irritation.[13][14]
-
Skin Barrier Integrity: The irritation potential may be more pronounced on compromised or sensitive skin.[1]
-
Occlusion: Application under occlusive conditions (e.g., with a patch) can increase the penetration of ingredients and the potential for irritation.
Q4: What is the potential mechanism behind fatty alcohol-induced skin irritation?
A4: The primary mechanism of irritation from topical agents involves the disruption of the skin's barrier function, primarily the stratum corneum. Fatty alcohols may interact with and disorganize the intercellular lipids of the stratum corneum.[11] This disruption can increase transepidermal water loss (TEWL) and allow the substance to penetrate deeper, triggering a response from underlying keratinocytes. This cellular stress leads to the release of pro-inflammatory mediators, such as cytokines (e.g., IL-1α), which initiates an inflammatory cascade resulting in the visible signs of irritation like erythema (redness) and edema (swelling).[15]
Q5: Is myristyl alcohol comedogenic?
A5: Myristyl alcohol is generally considered non-comedogenic, meaning it does not clog pores.[3][6] However, some sources give it a low comedogenic rating of 2 (out of 5).[9] It is important to distinguish myristyl alcohol from its derivatives, such as myristyl myristate or isopropyl myristate, which have a high potential for clogging pores and are often recommended to be avoided by those with acne-prone skin.[16][17] The final comedogenic potential of a product depends on the total formulation, not just a single ingredient.[18]
Section 2: Troubleshooting Guide
Q1: My formulation with myristyl alcohol is causing unexpected irritation in preclinical tests. What should I investigate first?
A1: When troubleshooting unexpected irritation, a systematic approach is crucial. Begin by re-evaluating the formulation's components and the manufacturing process. Check for any recent changes in raw material suppliers, as purity and impurity profiles can vary. Next, assess the concentration of myristyl alcohol and other potentially irritating ingredients. Finally, review the manufacturing parameters to ensure consistency and stability.
Q2: Could the concentration of myristyl alcohol be the issue? What concentrations are typically used?
A2: Yes, the concentration is a critical factor. While low concentrations (below 1%) have been shown to be non-irritating in some studies, higher concentrations may increase irritation potential.[7][11] Cosmetic formulations have been observed to contain myristyl alcohol in concentrations ranging from 3% to 5%.[9] If you suspect concentration is the cause of irritation, consider creating a dose-response curve by testing several formulations with decreasing levels of myristyl alcohol to identify a non-irritating threshold for your specific chassis.
Q3: How can manufacturing process parameters affect the irritation profile of my final formulation?
A3: Manufacturing processes significantly impact the microstructure and stability of topical formulations, which can influence their interaction with the skin.[13][14]
-
Temperature and Heating/Cooling Rates: Improper temperature control can lead to the degradation of ingredients or the precipitation of solubilized components. For example, in an oil-in-water emulsion, if the water phase is too cool when the oil phase is added, the fatty alcohols may solidify, leading to an unstable emulsion with a poor texture.[13]
-
Mixing Methods and Speeds: The amount of shear and the mixing speed are critical for achieving the desired droplet size and uniform dispersion in an emulsion.[13] Inadequate mixing can result in a non-homogenous product, where localized concentrations of ingredients like myristyl alcohol could be higher, potentially leading to irritation.
Q4: Are there alternative ingredients to consider if myristyl alcohol proves too irritating for my application?
A4: Yes, if reducing the concentration or optimizing the formulation is not sufficient, several other fatty alcohols or emollients can be considered as alternatives. The best choice will depend on the desired sensory properties and function in the formula. Common alternatives include:
-
Cetyl Alcohol: A 16-carbon fatty alcohol, often used for its emollient and thickening properties.[3]
-
Stearyl Alcohol: An 18-carbon fatty alcohol, also used as an emollient and stabilizer.[3]
-
Cetearyl Alcohol: A mixture of cetyl and stearyl alcohols, it is one of the most common fatty alcohols used in cosmetics.[2]
-
Synthetic Jojoba Oil: Can serve as an alternative emollient.[3]
Section 3: Experimental Protocols for Assessing Irritation Potential
Q1: How can I assess the skin irritation potential of my formulation in vitro?
A1: The current industry standard for in vitro skin irritation testing is the use of Reconstructed Human Epidermis (RhE) models, such as EpiDerm™, EpiSkin™, and epiCS®.[19] These three-dimensional tissue models mimic the biochemistry and physiology of the human epidermis.[20] The test is validated by the OECD under Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[19][21] The primary endpoint is cell viability, typically measured using an MTT assay.[21][22] A reduction in tissue viability below 50% compared to the negative control is indicative of an irritant.[22] For milder products, this can be supplemented with analysis of pro-inflammatory cytokine release (e.g., IL-1α) to provide greater sensitivity and differentiate between minimal and mild irritants.[21][23]
Q2: What is a detailed protocol for an in vitro Skin Irritation Test (SIT) using a Reconstructed Human Epidermis (RhE) model?
A2: The following is a generalized protocol for the OECD TG 439 RhE test. Specific details may vary based on the tissue model manufacturer.
Experimental Protocol: In Vitro Skin Irritation Test (OECD TG 439)
-
Objective: To determine the skin irritation potential of a test chemical or formulation by assessing its effect on RhE tissue viability.
-
Materials:
-
Reconstructed Human Epidermis (RhE) tissue kits (e.g., EpiDerm™)
-
Assay medium provided by the manufacturer
-
Phosphate-Buffered Saline (PBS)
-
Test substance and vehicle (if applicable)
-
Positive Control (PC): 5% aqueous Sodium Dodecyl Sulfate (SDS)
-
Negative Control (NC): Sterile PBS or vehicle
-
MTT solution (e.g., 1 mg/mL in assay medium)
-
Isopropanol (or other formazan extractant)
-
24-well or 6-well plates
-
-
Methodology:
-
Pre-incubation: Upon receipt, place the RhE tissues (in their cell culture inserts) into a 6-well plate containing pre-warmed assay medium and incubate for at least 1 hour at 37°C, 5% CO₂.
-
Dosing: Remove the medium. Topically apply 25-30 µL (for liquids) or 25 mg (for solids, wetted with water) of the test substance, PC, and NC to the surface of triplicate tissues.[20]
-
Exposure: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C, 5% CO₂.
-
Rinsing: After exposure, thoroughly rinse the tissue surface with PBS to remove the test substance. This typically involves multiple gentle washes.
-
Post-incubation: Transfer the rinsed tissues to a new plate with fresh, pre-warmed assay medium and incubate for approximately 42 hours at 37°C, 5% CO₂.
-
MTT Assay: Transfer the tissues to a plate containing MTT solution and incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Extraction: Gently blot the tissues and transfer them to a new plate. Add isopropanol to each insert to extract the formazan from the tissue (e.g., for 2 hours with gentle shaking).
-
Measurement: Transfer an aliquot of the purple extractant solution to a 96-well plate and measure the optical density (OD) using a spectrophotometer (e.g., at 570 nm).
-
-
Data Analysis:
-
Calculate the mean OD for each set of triplicates.
-
Express the viability of each treated tissue as a percentage of the mean viability of the negative control tissues: % Viability = (Mean OD of Test Substance / Mean OD of Negative Control) x 100
-
Classification:
-
If the mean % viability is ≤ 50%, the substance is classified as an Irritant (UN GHS Category 2) .
-
If the mean % viability is > 50%, the substance is classified as Non-Irritant .
-
-
Q3: How is a Human Repeat Insult Patch Test (HRIPT) conducted to evaluate irritation and sensitization?
A3: The HRIPT is a clinical study designed to assess the potential of a substance to cause irritation and allergic contact sensitization in humans.[24] The protocol generally involves two distinct phases:
-
Induction Phase:
-
A small amount of the test product is applied to the skin of human volunteers (typically 50-200 subjects) under an occlusive or semi-occlusive patch.[24][25]
-
The patch is left in place for 24-48 hours.[26]
-
This process is repeated nine times over a 3-week period at the same application site.[25][27]
-
The site is graded for any signs of irritation after each application. Low-grade reactions observed during this phase are typically considered irritation.[27]
-
-
Challenge Phase:
-
Following the induction phase, there is a 10-21 day "rest" period where no product is applied.[25]
-
After the rest period, a challenge patch with the test product is applied to a new, previously untreated (naïve) skin site.[26][27]
-
The challenge site is evaluated for any reaction at 24, 48, 72, and sometimes 96 hours after application.[24]
-
A reaction at the naïve challenge site that is more significant than any irritation seen during induction may be indicative of sensitization.[24][27]
-
Section 4: Quantitative Data Summary
The following tables summarize data from safety assessment reports on the irritation potential of myristyl alcohol and related fatty alcohols in various test systems.
Table 1: Summary of Myristyl Alcohol Irritation and Sensitization Studies
| Test Type | Species | Concentration | Vehicle | Result | Reference |
| Skin Irritation | Rabbit | 0.8% | Moisturizing Lotion | Non-irritating | [7],[10] |
| Ocular Irritation | Rabbit | 0.8% | Moisturizing Lotion | Non-irritating | [7],[10] |
| Ocular Irritation | Rabbit | 3.0% | Aerosol Antiperspirant | Mild to moderate irritation | [7],[10] |
| Skin Irritation | Human | 0.8% | Moisturizing Lotion | Non-irritating | [7],[10] |
| Sensitization | Human | 0.25% | Moisturizer | Not a sensitizer | [7],[10] |
Table 2: Comparative Irritation Data of Saturated Fatty Alcohols in Rats
This study evaluated the skin irritation potential of various 5% w/v fatty alcohol solutions by measuring increases in Transepidermal Water Loss (TEWL) and Skin Blood Flow, which are markers for irritation.
| Fatty Alcohol | Carbon Chain Length | Permeation Enhancement | Skin Irritation Potential (TEWL, Blood Flow, Erythema) |
| Octanol | C8 | Good | Lower |
| Nonanol | C9 | Good | Lower |
| Decanol | C10 | Maximum | Greater |
| Undecanol | C11 | High | Greater |
| Lauryl Alcohol | C12 | High | Greater |
| Tridecanol | C13 | Lower | Greater |
| Myristyl Alcohol | C14 | Lower | Greater |
| (Data synthesized from Reference[11]) |
References
- 1. curlvana.in [curlvana.in]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. specialchem.com [specialchem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Ingredient: MYRISTYL ALCOHOL - Inference Beauty [inferencebeauty.com]
- 6. atamankimya.com [atamankimya.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. paulaschoice.co.uk [paulaschoice.co.uk]
- 9. Myristyl Alcohol (Ingredient Explained + Products) | SkinSort [skinsort.com]
- 10. cir-safety.org [cir-safety.org]
- 11. researchgate.net [researchgate.net]
- 12. Myristyl Alcohol - CD Formulation [formulationbio.com]
- 13. pharmtech.com [pharmtech.com]
- 14. mdpi.com [mdpi.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Myristyl Myristate (Ingredient Explained + Products) | SkinSort [skinsort.com]
- 17. blissoma.com [blissoma.com]
- 18. Pore-Clogging Ingredients – AcneClinicNYC [acneclinicnyc.com]
- 19. iivs.org [iivs.org]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. iivs.org [iivs.org]
- 24. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 25. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 26. ftp.cdc.gov [ftp.cdc.gov]
- 27. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
How to avoid side reactions during the oxidation of 1-Tetradecanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 1-tetradecanol. Our goal is to help you navigate common challenges and avoid side reactions to achieve high yields of your desired product, whether it be tetradecanal or tetradecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of this compound oxidation?
The oxidation of this compound, a primary alcohol, can yield two main products depending on the reaction conditions and the oxidizing agent used.[1][2]
-
Tetradecanal: This aldehyde is the product of partial oxidation.[2]
-
Tetradecanoic Acid: This carboxylic acid results from complete oxidation, where the initially formed aldehyde is further oxidized.[1][2]
Q2: What is the most common side reaction during the oxidation of this compound to tetradecanal, and how can I prevent it?
The most common side reaction is the over-oxidation of the intermediate aldehyde, tetradecanal, to form tetradecanoic acid.[1] To prevent this, you should choose a mild oxidizing agent that is selective for the conversion of primary alcohols to aldehydes and stops at that stage.[3] Examples of such reagents include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and reagents used in the Swern oxidation.[3] Another crucial factor is to perform the reaction in the absence of water, as water can facilitate the formation of a gem-diol intermediate from the aldehyde, which is then readily oxidized to the carboxylic acid.[4]
Q3: I'm observing the formation of a waxy ester as a byproduct. What is it and how is it formed?
The waxy ester byproduct is likely myristyl myristate.[5] This side product forms through a reaction between the starting material, this compound, and the intermediate product, tetradecanal.[6] The alcohol adds to the aldehyde to form a hemiacetal, which is then oxidized to the ester.[6] The formation of this ester can be more significant with certain catalytic systems and at higher temperatures.[6]
Q4: How do I choose between a "strong" and a "weak" oxidizing agent?
The choice depends on your desired product:
-
For Tetradecanal (Aldehyde): Use a "weak" or mild oxidizing agent. These reagents have reaction conditions that prevent the over-oxidation of the aldehyde to a carboxylic acid.[7] Examples include PCC, Dess-Martin Periodinane (DMP), and the Swern oxidation.[7]
-
For Tetradecanoic Acid (Carboxylic Acid): Use a "strong" oxidizing agent in the presence of water. These reagents are powerful enough to oxidize the primary alcohol all the way to the carboxylic acid.[7] Common examples are Jones reagent (chromic acid) and potassium permanganate (KMnO₄).[7]
Q5: Are there any "green" or more environmentally friendly methods for oxidizing this compound?
Yes, research has been conducted on greener alternatives to traditional chromium-based or harsh oxidizing agents. One promising method involves the use of a gold-based catalyst (Au/CeO₂–Al₂O₃) with molecular oxygen as the oxidant.[6] This catalytic system can provide high selectivity for either tetradecanal or tetradecanoic acid depending on the reaction conditions.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Possible Cause | Suggested Solution |
| Inactive Oxidizing Agent | Some oxidizing agents, like Dess-Martin Periodinane, can be sensitive to moisture and degrade over time. Use a fresh batch of the reagent or test its activity on a more reactive alcohol. For Swern oxidation, ensure the activating agent (e.g., oxalyl chloride) is added at the correct low temperature to form the active species.[9] |
| Incorrect Reaction Temperature | Many oxidation reactions have specific temperature requirements. For instance, Swern oxidations are typically performed at -78 °C.[10] Ensure your reaction is being conducted at the optimal temperature for the chosen method. |
| Insufficient Amount of Oxidizing Agent | Ensure you are using the correct stoichiometric amount of the oxidizing agent. For most mild oxidants, 1.2-1.5 equivalents are recommended.[11] |
| Poor Solubility of this compound | This compound is a long-chain fatty alcohol with limited solubility in some polar solvents at low temperatures. Ensure you are using an appropriate solvent (e.g., dichloromethane) and that the alcohol is fully dissolved before adding the oxidant.[11] |
Issue 2: Over-oxidation to Tetradecanoic Acid When Tetradecanal is the Desired Product
| Possible Cause | Suggested Solution |
| Presence of Water | Water can facilitate the hydration of the aldehyde, leading to its further oxidation.[12] Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Oxidizing Agent is too Strong | You may be using an oxidizing agent that is too powerful for the selective formation of the aldehyde. Switch to a milder reagent like PCC, DMP, or a Swern oxidation protocol.[7] |
| Prolonged Reaction Time or High Temperature | Even with mild oxidants, extended reaction times or elevated temperatures can lead to over-oxidation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Incorrect Work-up Procedure | Some work-up procedures can introduce acidic or basic conditions that may promote side reactions. Ensure your work-up is neutral and performed promptly after the reaction is complete. |
Issue 3: Formation of Ester Byproduct (Myristyl Myristate)
| Possible Cause | Suggested Solution |
| High Concentration of Alcohol | The formation of the hemiacetal intermediate is concentration-dependent. Running the reaction at a lower concentration can disfavor this bimolecular reaction. |
| Reaction Conditions Favoring Acetal Formation | Acidic conditions can catalyze the formation of the hemiacetal. If using a method that is sensitive to acid, consider adding a non-nucleophilic base like pyridine to buffer the reaction mixture. |
| Choice of Oxidant | Some catalytic systems may be more prone to ester formation. If this is a persistent issue, consider switching to a different oxidation method. |
Quantitative Data Presentation
The following table summarizes typical yields and selectivities for various methods of this compound oxidation. Please note that actual results may vary depending on specific reaction conditions and scale.
| Oxidation Method | Target Product | Typical Yield | Selectivity | Key Considerations |
| Au/CeO₂–Al₂O₃ Catalyst [6] | Tetradecanal | Up to 27% | ~90% | Green method, requires catalyst synthesis. |
| Au/CeO₂–Al₂O₃ Catalyst [8] | Tetradecanoic Acid | Up to 40% | ~81% | Selectivity is controlled by reaction parameters. |
| Jones Oxidation [13] | Tetradecanoic Acid | High | High | Harsh acidic conditions, chromium waste. |
| PCC Oxidation [12] | Tetradecanal | High | High | Mild conditions, chromium waste. |
| Swern Oxidation [9] | Tetradecanal | High | High | Requires low temperatures, produces odorous byproduct. |
| Dess-Martin Periodinane [11] | Tetradecanal | High | High | Mild conditions, reagent can be explosive. |
Experimental Protocols
Protocol 1: Selective Oxidation to Tetradecanal using Dess-Martin Periodinane (DMP)
This protocol is a general procedure for the mild oxidation of a primary alcohol to an aldehyde.[11]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 equivalents) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Shake the funnel vigorously and separate the layers. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be further purified by flash column chromatography on silica gel.
Protocol 2: Oxidation to Tetradecanoic Acid using Jones Reagent
This protocol describes the strong oxidation of a primary alcohol to a carboxylic acid.[14][15]
-
Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in water, then slowly add concentrated sulfuric acid while cooling in an ice bath. The resulting solution is the Jones reagent.[14]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in acetone. Cool the flask in an ice bath.
-
Addition of Jones Reagent: Add the Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. Maintain the temperature below 20 °C. The color of the reaction mixture will change from orange to green/blue.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-8 hours, or until TLC analysis indicates the absence of the starting material and intermediate aldehyde.
-
Work-up: Quench the reaction by the dropwise addition of isopropanol until the orange color is no longer present.
-
Extraction: Remove the acetone under reduced pressure. Add water to the residue and extract the carboxylic acid with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude tetradecanoic acid, which can be purified by recrystallization.
Visualizations
Caption: General experimental workflow for the oxidation of this compound.
Caption: Troubleshooting flowchart for the oxidation of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Jones oxidation - Wikipedia [en.wikipedia.org]
- 14. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
Overcoming aggregation issues in myristyl alcohol nanoparticle synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myristyl alcohol nanoparticle synthesis.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of myristyl alcohol nanoparticles, particularly focusing on aggregation issues.
Q1: My myristyl alcohol nanoparticles are aggregating immediately after synthesis. What are the likely causes and how can I fix this?
A1: Immediate aggregation is a common issue and typically points to inadequate stabilization. Here are the primary factors to investigate:
-
Insufficient Stabilizer Concentration: The concentration of your stabilizer (e.g., Poloxamer 188, PVA) may be too low to effectively coat the nanoparticle surface and provide steric or electrostatic repulsion.
-
Inappropriate Stabilizer Type: The stabilizer you are using might not be optimal for myristyl alcohol. For lipid-based nanoparticles, non-ionic surfactants like Poloxamers or polymers like polyvinyl alcohol (PVA) are often effective.
-
Suboptimal Processing Parameters: Issues such as inadequate homogenization time or intensity, or improper sonication parameters can lead to the formation of large, unstable particles that are prone to aggregation.
Troubleshooting Steps:
-
Increase Stabilizer Concentration: Incrementally increase the concentration of your stabilizer. A common starting point for stabilizers like Poloxamer 188 or PVA is 0.5% (w/v), which can be increased up to 5% (w/v).
-
Optimize Homogenization/Sonication: Increase the homogenization speed or time, or adjust the sonication amplitude and duration. Ensure that the energy input is sufficient to break down the lipid phase into nano-sized droplets.
-
Evaluate Alternative Stabilizers: If aggregation persists, consider testing different types of stabilizers. A combination of stabilizers can sometimes yield better results.
Q2: I'm observing a broad particle size distribution (high Polydispersity Index - PDI) in my nanoparticle formulation. What can I do to achieve a more monodisperse sample?
A2: A high PDI indicates a heterogeneous population of nanoparticles, which can affect the stability and performance of your formulation. To achieve a more uniform size distribution:
-
Refine Homogenization Process: The pre-emulsion step is critical. Ensure thorough mixing at a temperature above the melting point of myristyl alcohol (approximately 38-40°C) to achieve a fine, uniform emulsion before proceeding with high-pressure homogenization or sonication.
-
Optimize Cooling Rate: Rapid cooling of the nanoemulsion can promote the formation of smaller, more uniform particles. Conversely, slow cooling may lead to crystal growth and a broader size distribution.
-
Control Lipid Concentration: High concentrations of myristyl alcohol can sometimes lead to broader size distributions. Try reducing the lipid concentration in your formulation.
Q3: My nanoparticles are stable initially but aggregate over time during storage. How can I improve their long-term stability?
A3: Delayed aggregation is often related to changes in the nanoparticle structure or insufficient long-term stabilization.
-
Polymorphic Transitions: Solid lipids like myristyl alcohol can exist in different crystalline forms (polymorphs). A transition to a more stable, but less ordered, crystalline form can lead to drug expulsion and particle aggregation over time. Using a mixture of lipids or specific stabilizers can sometimes mitigate this.
-
Inadequate Zeta Potential: For electrostatic stabilization, a zeta potential of at least ±30 mV is generally required for good stability. If your nanoparticle suspension has a low zeta potential, consider adjusting the pH or adding a charged stabilizer.
-
Storage Temperature: Storing the nanoparticles at an appropriate temperature is crucial. For myristyl alcohol nanoparticles, refrigeration (4°C) is generally recommended to minimize lipid mobility and prevent aggregation.
Q4: How does pH affect the stability of myristyl alcohol nanoparticles?
A4: The pH of the nanoparticle suspension can significantly impact its stability, primarily by influencing the surface charge of the particles. While myristyl alcohol itself is non-ionic, the choice of stabilizer and the aqueous environment can impart a surface charge.
-
Zeta Potential: The zeta potential is a measure of the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion. A higher absolute zeta potential (more positive or more negative) indicates greater electrostatic repulsion and, therefore, higher stability.
-
Isoelectric Point: At a specific pH, known as the isoelectric point, the net charge on the particles is zero, leading to minimal electrostatic repulsion and maximum aggregation. It is critical to formulate your nanoparticle suspension at a pH far from the isoelectric point.
Generally, for lipid nanoparticles, a U-shaped trend is observed where aggregation is highest near a neutral pH and decreases at more acidic or alkaline pH values.
Quantitative Data Summary
The following tables summarize the expected trends and representative data for the impact of key parameters on myristyl alcohol nanoparticle characteristics.
Table 1: Effect of Stabilizer (PVA) Concentration on Particle Size and Polydispersity Index (PDI)
| Stabilizer (PVA) Concentration (% w/v) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 0.5 | > 500 | > 0.4 |
| 1.0 | 250 - 400 | 0.2 - 0.3 |
| 2.5 | 150 - 250 | < 0.2 |
| 5.0 | < 150 | < 0.2 |
Note: These are representative values. Actual results will vary based on the specific protocol and instrumentation used.
Table 2: Influence of pH on Zeta Potential and Aggregation Tendency
| pH | Zeta Potential (mV) | Aggregation Tendency |
| 3.0 | Highly Positive (> +30) | Low |
| 5.0 | Slightly Positive (~ +10) | High |
| 7.0 | Near Neutral (~ 0) | Very High |
| 9.0 | Moderately Negative (~ -20) | Moderate |
| 11.0 | Highly Negative (> -30) | Low |
Note: This table illustrates a general trend. The exact isoelectric point will depend on the specific formulation components.
Detailed Experimental Protocols
Protocol 1: Myristyl Alcohol Nanoparticle Synthesis via Hot Homogenization
This method involves the emulsification of molten lipid in a hot aqueous surfactant solution followed by high-pressure homogenization.
Materials:
-
Myristyl Alcohol
-
Stabilizer (e.g., Poloxamer 188 or Polyvinyl Alcohol)
-
Purified Water
Equipment:
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Water bath or heating mantle
-
Beakers and magnetic stirrer
Procedure:
-
Preparation of Aqueous Phase: Dissolve the stabilizer (e.g., 2.5% w/v Poloxamer 188) in purified water and heat to 60°C.
-
Preparation of Lipid Phase: Melt the myristyl alcohol (e.g., 5% w/v) at 60°C (above its melting point).
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase while stirring with a magnetic stirrer. Homogenize the mixture using a high-shear mixer at 10,000 rpm for 5-10 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to 60°C. Homogenize the emulsion for 5-10 cycles at a pressure of 500-1500 bar.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the myristyl alcohol to recrystallize and form solid lipid nanoparticles.
-
Storage: Store the nanoparticle suspension at 4°C.
Protocol 2: Myristyl Alcohol Nanoparticle Synthesis via Solvent Emulsification-Diffusion
This technique is suitable for thermolabile drugs as it can be performed at lower temperatures.
Materials:
-
Myristyl Alcohol
-
Water-miscible organic solvent (e.g., ethanol, acetone)
-
Stabilizer (e.g., PVA)
-
Purified Water
Equipment:
-
Magnetic stirrer
-
Syringe or dropping funnel
Procedure:
-
Preparation of Organic Phase: Dissolve myristyl alcohol in a water-miscible organic solvent like ethanol.
-
Preparation of Aqueous Phase: Dissolve a stabilizer, such as PVA, in purified water.
-
Emulsification: Add the organic phase to the aqueous phase under moderate magnetic stirring. An oil-in-water emulsion will form.
-
Solvent Diffusion: Add an excess amount of purified water (typically 5-10 times the volume of the emulsion) to the emulsion under continuous stirring. This will cause the organic solvent to diffuse into the water, leading to the precipitation of myristyl alcohol as nanoparticles.
-
Solvent Removal (Optional): The residual organic solvent can be removed by stirring at room temperature overnight or by using a rotary evaporator.
-
Storage: Store the nanoparticle suspension at 4°C.
Visualizations
Caption: Workflow for Hot Homogenization Synthesis.
Caption: Workflow for Solvent Emulsification-Diffusion Synthesis.
Myristyl Alcohol Formulation Compatibility: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of myristyl alcohol in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is myristyl alcohol and what are its primary functions in a formulation?
Myristyl alcohol, also known as 1-tetradecanol, is a straight-chain saturated fatty alcohol derived from natural sources like coconut or palm kernel oil.[1][2][3][4] In pharmaceutical and cosmetic formulations, it is a versatile excipient that primarily functions as:
-
Emollient: It softens and soothes the skin by forming a lubricating layer.[5][6]
-
Thickener/Viscosity-Increasing Agent: It enhances the viscosity of creams and lotions, improving their texture and feel.[2][5][6]
-
Emulsion Stabilizer: It helps to prevent the separation of oil and water phases in an emulsion.[2][5][7]
-
Co-emulsifier: It works in conjunction with a primary emulsifier to create a stable emulsion system.
-
Surfactant and Foam Booster: It can act as a surfactant to help remove oil and dirt and is also used to improve foam quality in cleansing products.[2][5][8]
Q2: What is the general solubility profile of myristyl alcohol?
Myristyl alcohol is a white, waxy solid at room temperature.[1][2] Its solubility is a critical factor in formulation development. It is:
-
Soluble in organic solvents like diethyl ether, acetone, benzene, and chloroform.[2][10][11]
-
Soluble in oils and other lipids, which is why it is used in the oil phase of emulsions.
Q3: Is myristyl alcohol compatible with most other excipients?
Myristyl alcohol is generally considered compatible with a wide range of cosmetic and pharmaceutical ingredients.[2] It works well with other cationic, anionic, and non-ionic surfactants.[8] However, incompatibilities can arise under certain conditions.
-
Chemical Incompatibilities: Myristyl alcohol can react with strong oxidizing agents.[10][12]
-
Physical Incompatibilities: Issues like recrystallization or changes in viscosity can occur due to interactions with other formulation components, especially at certain concentrations or temperatures.
Troubleshooting Guide
Q4: My emulsion containing myristyl alcohol is showing signs of instability (creaming/separation). What are the possible causes and solutions?
Possible Causes:
-
Incorrect HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system may not be optimal for the oil phase. The entire oil phase, including myristyl alcohol, contributes to the "required HLB."
-
Insufficient Emulsifier Concentration: The amount of emulsifier may be too low to adequately cover the surface of the oil droplets.
-
Improper Homogenization: The energy input during emulsification might not have been sufficient to reduce the droplet size effectively.
-
Incompatible Ingredients: Other excipients in the formula could be interfering with the stability of the emulsion.
-
Temperature Effects: Myristyl alcohol is a solid at room temperature with a melting point of around 38°C (100.4°F).[10] Temperature fluctuations during storage can cause it to recrystallize, disrupting the emulsion structure.
Solutions:
-
Optimize the HLB System: Calculate the required HLB for your entire oil phase (see table below) and adjust your emulsifier blend accordingly. Often, a combination of a low-HLB and a high-HLB emulsifier provides the best stability.[13][14]
-
Increase Emulsifier Concentration: Systematically increase the concentration of your emulsifier(s) in small increments.
-
Refine Homogenization Process: Increase the speed or duration of homogenization. Ensure the temperature of both the oil and water phases are appropriate during emulsification.
-
Conduct Compatibility Studies: Perform compatibility tests (see Experimental Protocols) with individual excipients to identify any antagonistic interactions.
Below is a logical troubleshooting workflow for emulsion instability.
Q5: The viscosity of my cream thickened with myristyl alcohol decreased over time. Why did this happen?
Possible Causes:
-
Interaction with Other Excipients: Certain polymers or surfactants can interact with fatty alcohols, leading to a breakdown of the structured network that provides viscosity.[15][16]
-
pH Shift: A change in the formulation's pH over time can alter the ionization state of other ingredients, affecting their interaction with myristyl alcohol and the overall structure.
-
Recrystallization: As mentioned above, slow recrystallization of myristyl alcohol into larger, less effective structures can lead to a loss of viscosity.
-
Incompatibility with the Active Pharmaceutical Ingredient (API): The API itself could be interacting with the thickening system.
Solutions:
-
Evaluate Polymer/Surfactant Choice: If your formulation contains polymers, ensure they are compatible. Sometimes, adding a small amount of a non-ionic polymer can help stabilize the network.
-
Buffer the System: Use a suitable buffering agent to maintain a stable pH throughout the product's shelf life.
-
Optimize the Cooling Process: A controlled and gradual cooling process during manufacturing can promote the formation of a more stable crystal network. A rapid "shock" cooling can sometimes lead to less stable structures.
-
Perform API-Excipient Compatibility Studies: Test the API in combination with myristyl alcohol and other key excipients to check for interactions.
Data Presentation
Table 1: Physicochemical Properties of Myristyl Alcohol
| Property | Value | Reference(s) |
| Chemical Name | Tetradecan-1-ol | [1][12] |
| Molecular Formula | C₁₄H₃₀O | [1][2] |
| Molecular Weight | 214.39 g/mol | [10] |
| Appearance | White waxy solid/crystals | [1][2] |
| Melting Point | 38 °C (100.4 °F) | [10] |
| Boiling Point | 289 °C (552.2 °F) | [10] |
| Solubility in Water | Practically Insoluble | [1][2][9][10] |
| Other Solubilities | Soluble in diethyl ether; slightly soluble in ethanol | [1][9] |
Table 2: Required HLB Values for Common Oil Phase Components (for O/W Emulsions)
The required HLB (rHLB) is a value for an oil or lipid that indicates the HLB of the emulsifier system that will provide the most stable emulsion. Myristyl alcohol is often used with other fatty alcohols like cetyl and stearyl alcohol. The overall rHLB for the oil phase is the weighted average of the rHLB of each component.
| Ingredient | Required HLB (O/W) | Reference(s) |
| Cetyl Alcohol | 15 | [17] |
| Stearyl Alcohol | 14 - 16 | [13][17] |
| Beeswax | 9 - 12 | [17][18] |
| Mineral Oil, Light | 12 | [17] |
| Lanolin, Anhydrous | 12 | [17] |
Note: The required HLB for Myristyl Alcohol is not explicitly listed in many standard tables but is expected to be high, similar to Cetyl and Stearyl Alcohol, due to its chemical structure.
Experimental Protocols
Protocol 1: Binary Excipient Compatibility Screening using DSC
This protocol outlines a common method for rapidly assessing the potential for physical interaction between an active pharmaceutical ingredient (API) or another excipient and myristyl alcohol.
Objective: To detect physical interactions (e.g., melting point depression, formation of eutectics) between myristyl alcohol and another component.
Materials:
-
Myristyl Alcohol
-
Test Excipient (e.g., API, polymer, surfactant)
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans
-
Microbalance
Methodology:
-
Sample Preparation:
-
Accurately weigh myristyl alcohol and the test excipient in a 1:1 mass ratio.[19]
-
Prepare three samples: (a) Myristyl alcohol alone, (b) Test excipient alone, (c) 1:1 physical mixture.
-
For the mixture, gently blend the two components with a spatula.
-
Weigh 2-5 mg of each sample into a hermetic aluminum pan and seal it. Prepare an empty sealed pan as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the melting points of the individual components (e.g., 250°C).
-
Record the heat flow as a function of temperature to generate a thermogram.
-
-
Data Interpretation:
-
Compare the thermogram of the physical mixture to the thermograms of the individual components.
-
No Interaction: The mixture's thermogram is a simple superposition of the individual components' thermograms.
-
Potential Interaction: Look for changes such as the appearance of new peaks, shifting or disappearance of existing peaks (especially the melting endotherm of myristyl alcohol), or changes in peak shape or enthalpy of fusion.[19]
-
The following diagram illustrates the general workflow for excipient compatibility studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. MYRISTYL ALCOHOL (C14) - Ataman Kimya [atamanchemicals.com]
- 3. genoaint.com [genoaint.com]
- 4. MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 5. atamankimya.com [atamankimya.com]
- 6. atamankimya.com [atamankimya.com]
- 7. MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 8. curlvana.in [curlvana.in]
- 9. This compound [chemeurope.com]
- 10. Myristyl Alcohol or this compound USP NF Grade Manufacturers, SDS [mubychem.com]
- 11. tnjchem.com [tnjchem.com]
- 12. Myristyl Alcohol - CD Formulation [formulationbio.com]
- 13. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 14. docs.chemaxon.com [docs.chemaxon.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 18. HLB Calculator - Materials [hlbcalc.com]
- 19. Drug excipient Compatibility | PDF [slideshare.net]
Techniques for purifying 1-Tetradecanol from natural oil extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-Tetradecanol (also known as Myristyl Alcohol) from natural oil extracts. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common natural sources for this compound?
A1: this compound is a saturated fatty alcohol found in various natural sources. The most common commercial sources are palm kernel oil and coconut oil.[1][2][3] It is also found in nutmeg, from which its common name, myristyl alcohol, is derived.[3][4]
Q2: How is this compound liberated from natural oils?
A2: Natural oils primarily contain triglycerides, which are esters of fatty acids and glycerol.[5] To obtain this compound, these triglycerides must first be processed to yield fatty acids or their esters. The two primary industrial methods are:
-
Saponification: This process involves heating the oil with a strong base, such as sodium hydroxide (NaOH), which hydrolyzes the triglycerides into glycerol and fatty acid salts (soaps).[6][7] The resulting fatty acids can then be isolated and reduced to fatty alcohols.
-
Transesterification: This reaction involves treating the oil with a simple alcohol (commonly methanol) in the presence of a catalyst. This converts the triglycerides into fatty acid methyl esters (FAMEs) and glycerol.[8][9] These esters are then hydrogenated to produce the corresponding fatty alcohols.[3][10]
Q3: What are the main impurities I can expect in a crude extract?
A3: Crude extracts of this compound typically contain a mixture of other fatty alcohols with varying chain lengths (e.g., C12 Lauryl alcohol, C16 Cetyl alcohol), unreacted starting materials like triglycerides or fatty acid esters, byproducts such as glycerol, and residual catalysts or solvents.
Q4: Which purification technique is most suitable for this compound?
A4: The choice of purification technique depends on the impurity profile and the desired final purity. The most common methods are:
-
Fractional Distillation: Highly effective for separating fatty alcohols of different chain lengths due to their different boiling points.[11]
-
Crystallization: A good method for removing impurities with different solubility profiles. Since this compound is a solid at room temperature, it can be crystallized from a suitable solvent.[12]
-
Column Chromatography: Useful for separating compounds based on polarity, such as removing non-polar impurities from the more polar fatty alcohols.[13]
Purification Workflow Overview
Caption: General workflow for purifying this compound from natural oils.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 112-72-1 | [2][14] |
| Molecular Formula | C₁₄H₃₀O | [4][15] |
| Molecular Weight | 214.39 g/mol | [14][16] |
| Appearance | White crystalline solid/waxy solid | [1][17] |
| Melting Point | 35-39 °C | [14][18] |
| Boiling Point | 289 °C | [14][18] |
| Density | 0.823 g/mL at 25 °C | [14][18] |
| Solubility | Practically insoluble in water; soluble in diethyl ether; slightly soluble in ethanol. | [1][4][15] |
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Fractional Distillation | Separation by boiling point differences.[19] | Excellent for separating homologous series of fatty alcohols. Scalable for industrial production. | Requires high temperatures which can degrade sensitive compounds. Not effective for azeotropes. | Removing C12 or C16 alcohol impurities. |
| Crystallization | Separation by differential solubility at varying temperatures.[12] | Can yield very high purity product. Energy efficient compared to distillation. | Yield can be lower due to product loss in the mother liquor. Requires appropriate solvent selection. | Final polishing step or removing non-homologous impurities. |
| Column Chromatography | Separation by differential adsorption on a stationary phase based on polarity.[13] | High resolution for complex mixtures. Can be used for small-scale, high-purity applications. | Solvent-intensive and can be costly. Less practical for large-scale industrial purification. | Removing classes of impurities (e.g., hydrocarbons from alcohols). |
Troubleshooting Guide
Q5: My fractional distillation is very slow and the temperature is not stable. What's wrong?
A5: This is a common issue that can be caused by several factors:
-
Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the mixture and drive it up the column. Gradually increase the temperature.[19]
-
Heat Loss: The fractionating column is likely losing too much heat to the surrounding environment, especially in a fume hood. Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[19][20]
-
Poor Vacuum (if applicable): If performing vacuum distillation, check all joints for leaks. A poor vacuum will require higher temperatures to achieve boiling.
Q6: I am trying to purify by crystallization, but the yield is very low. How can I improve it?
A6: Low yield is often due to the high solubility of this compound in the mother liquor.
-
Optimize Solvent: You may be using a solvent in which your product is too soluble. Try a different solvent or a solvent mixture where this compound has high solubility when hot but very low solubility when cold.
-
Reduce Temperature: Ensure you are cooling the solution sufficiently to maximize crystal precipitation. A multi-step cooling process (room temperature, then refrigerator, then freezer) can be effective.
-
Concentrate the Solution: Before cooling, carefully evaporate some of the solvent to create a more saturated solution, but avoid oversaturation which can trap impurities.
Q7: In column chromatography, my compound is not moving off the silica gel. What should I do?
A7: This indicates that your eluting solvent system is not polar enough to move the highly polar this compound.
-
Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[21]
-
Check for Interactions: Fatty alcohols can sometimes have strong interactions with acidic silica gel. If you suspect decomposition or irreversible binding, consider using deactivated silica or an alternative stationary phase like alumina.[21]
References
- 1. MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 5. Saponification - Wikipedia [en.wikipedia.org]
- 6. Saponification Definition and Reaction [thoughtco.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Transesterification - Wikipedia [en.wikipedia.org]
- 9. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2014057248A1 - Process for the production of a fatty alcohol from a fatty acid - Google Patents [patents.google.com]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. US3028435A - Separation and purification of fatty alcohols - Google Patents [patents.google.com]
- 13. cedar.wwu.edu [cedar.wwu.edu]
- 14. 1-十四醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. This compound [chemeurope.com]
- 16. myristyl alcohol API | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. Page loading... [guidechem.com]
- 18. Cas 112-72-1,this compound | lookchem [lookchem.com]
- 19. Purification [chem.rochester.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. Purification [chem.rochester.edu]
Technical Support Center: Mitigating the Impact of Impurities in Commercial Grade 1-Tetradecanol
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered when using commercial grade 1-Tetradecanol. Impurities inherent in the manufacturing process can significantly impact experimental outcomes. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, mitigate, and manage these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial grade this compound?
A1: Commercial grade this compound is typically produced by the hydrogenation of myristic acid or its esters, which are derived from natural sources like palm kernel or coconut oil.[1][2] Consequently, the most prevalent impurities are other fatty alcohols with similar chain lengths, primarily Lauryl alcohol (C12) and Cetyl alcohol (C16). Residual, unreacted myristic acid or its esters can also be present. A typical specification for commercial this compound might allow for up to 1.0% of C12 and 1.0% of C16 alcohols.
Q2: How can these impurities affect my experiment?
A2: Impurities can have several adverse effects depending on the application:
-
Phase Change Materials (PCMs): The presence of other fatty alcohols will broaden the melting point range and lower the latent heat of fusion, reducing the material's energy storage efficiency.[3][4]
-
Surfactant Synthesis: Residual myristic acid can react with sulfating agents, leading to unwanted byproducts and reducing the yield of the desired sulfated this compound.
-
Drug Development & Formulations: In drug delivery systems, impurities can alter the release profile of the active pharmaceutical ingredient (API), affect the physical stability of the formulation (e.g., creams and lotions), and introduce variability between batches.[1]
-
Cosmetics: Impurities can affect the texture, emolliency, and stability of cosmetic formulations.[1]
Q3: My this compound has a lower melting point than expected. What is the likely cause?
A3: A depressed and broadened melting point is a classic indicator of impurities. The presence of shorter-chain (C12) and longer-chain (C16) fatty alcohols disrupts the crystal lattice of this compound, leading to a eutectic-like behavior that lowers the melting temperature.[3][4]
Q4: I'm observing batch-to-batch inconsistency in my results. Could this be due to the purity of this compound?
A4: Yes, variability in the purity of commercial this compound is a common source of inconsistent experimental results. Different batches may contain varying levels of C12 and C16 alcohols, as well as other minor impurities, which can affect its physical and chemical properties. It is highly recommended to analyze the purity of each new batch before use.
Q5: Are there simple methods to purify commercial this compound in a laboratory setting?
A5: Yes, two common and effective laboratory-scale purification methods are fractional distillation under vacuum and recrystallization. Fractional distillation is particularly useful for separating fatty alcohols with different chain lengths, while recrystallization is effective at removing a broader range of impurities.[5][6][7]
Troubleshooting Guides
Issue 1: Poor Performance as a Phase Change Material (PCM)
| Symptom | Possible Cause | Troubleshooting Steps |
| Melting point is lower than the literature value and occurs over a wide range. | Presence of C12 and C16 alcohol impurities. | 1. Analyze Purity: Use Gas Chromatography (GC-FID) to determine the percentage of C12, C14, and C16 alcohols. 2. Purify: Perform fractional distillation under vacuum to separate the C14 fraction from the more volatile C12 and less volatile C16 fractions. Alternatively, recrystallization can also improve purity. |
| Reduced latent heat of fusion (lower energy storage capacity). | High concentration of impurities. | 1. Quantify Impurities: Use GC-FID to quantify the level of impurities. 2. Purify: Employ fractional distillation or recrystallization to increase the purity of this compound to >99%. |
| Material degradation after multiple thermal cycles. | Thermal or chemical degradation, possibly catalyzed by impurities.[8][9][10][11][12] | 1. Re-analyze Purity: Compare the GC-FID chromatogram of the used PCM with a fresh sample to identify any new peaks indicating degradation products. 2. Ensure Inert Atmosphere: When cycling at elevated temperatures, consider doing so under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Issue 2: Problems in Surfactant Synthesis (e.g., Sulfation)
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected yield of sulfated this compound. | Residual myristic acid impurity reacting with the sulfating agent. | 1. Determine Acid Value: Titrate the commercial this compound to determine the amount of free carboxylic acid. 2. Pre-treatment: If the acid value is high, consider a pre-treatment step to remove the myristic acid, such as a mild saponification followed by extraction, or purification by fractional distillation. |
| Formation of undesirable byproducts. | Impurities such as other fatty alcohols reacting with the synthesis reagents. | 1. Analyze Purity: Use GC-FID to identify and quantify all fatty alcohol components in your starting material. 2. Purify: Use fractional distillation to isolate the this compound before proceeding with the synthesis. |
Data on Impurity Effects
The presence of homologous fatty alcohols (impurities) affects the phase transition properties of this compound. The following table summarizes the expected impact based on binary phase diagrams of fatty alcohol mixtures.
| Impurity | Impurity Concentration (mol%) | Expected Melting Point Depression (°C) | Impact on Latent Heat of Fusion |
| Lauryl Alcohol (C12) | 1% | ~0.5 - 1.0 °C | Decrease |
| 5% | ~2.0 - 3.0 °C | Significant Decrease | |
| Cetyl Alcohol (C16) | 1% | ~0.3 - 0.8 °C | Decrease |
| 5% | ~1.5 - 2.5 °C | Significant Decrease |
Note: These are estimated values based on typical eutectic behavior of fatty alcohol mixtures. The actual values may vary.
Experimental Protocols
Purity Analysis by Gas Chromatography (GC-FID)
This method is used to determine the percentage of C12, C14, and C16 fatty alcohols in a sample.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary Column: DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
Reagents:
-
Heptane (or other suitable solvent)
-
Reference standards for 1-Dodecanol (C12), this compound (C14), and 1-Hexadecanol (C16)
Procedure:
-
Sample Preparation: Dissolve approximately 50 mg of the this compound sample in 10 mL of heptane.
-
Standard Preparation: Prepare individual and mixed standards of C12, C14, and C16 alcohols in heptane at known concentrations.
-
GC-FID Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis: Inject the standards to determine their retention times. Then, inject the sample solution. The percentage of each component is determined by the area percent method.
Purification by Fractional Distillation
This procedure is for separating this compound from lower and higher boiling fatty alcohol impurities.
Apparatus:
-
Round bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and thermometer
-
Receiving flasks
-
Vacuum pump and gauge
-
Heating mantle
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Charge the Flask: Add the commercial grade this compound to the round bottom flask along with a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 1-5 mmHg.
-
Heating: Begin heating the flask gently.
-
Collect Fractions:
-
First Fraction (Fore-run): The temperature will initially rise and then stabilize. Collect the first fraction, which will be enriched in the more volatile C12 alcohol.
-
Main Fraction: As the temperature begins to rise again, change the receiving flask. Collect the main fraction of this compound at a stable temperature.
-
Final Fraction (Residue): Once the temperature starts to drop or fluctuate, stop the distillation. The residue in the flask will be enriched in the less volatile C16 alcohol.
-
-
Analysis: Analyze the purity of the collected main fraction using GC-FID.
Purification by Recrystallization
This method is effective for removing a variety of impurities. An ethanol/water mixture is a common solvent system.[6][7][13]
Apparatus:
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Reagents:
-
Ethanol (95%)
-
Deionized water
Procedure:
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid dissolves completely.
-
Induce Cloudiness: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.
-
Clarify the Solution: Add a few drops of hot ethanol until the cloudiness just disappears.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 30 °C).
-
Analysis: Check the purity of the recrystallized this compound by GC-FID and measure its melting point.
Visualizations
Caption: Workflow for Purity Analysis of this compound by GC-FID.
Caption: Purification workflows for commercial this compound.
References
- 1. This compound (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acids fractional and total distillation | CMB SpA [cmb.it]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. blog.caplinq.com [blog.caplinq.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. web.ornl.gov [web.ornl.gov]
- 12. researchgate.net [researchgate.net]
- 13. brainly.com [brainly.com]
Validation & Comparative
Comparative Analysis of 1-Tetradecanol and Cetyl Alcohol as Emollients
A comprehensive guide for researchers, scientists, and drug development professionals on the emollient properties of 1-Tetradecanol and Cetyl Alcohol, supported by experimental data and detailed methodologies.
In the realm of topical formulation development, the selection of appropriate emollients is paramount to achieving desired product efficacy, stability, and sensory characteristics. Among the class of fatty alcohols, this compound (also known as myristyl alcohol) and cetyl alcohol are frequently utilized for their emollient, moisturizing, and formulation-stabilizing properties.[1][2] This guide provides a detailed comparative analysis of these two long-chain fatty alcohols, offering quantitative data, experimental protocols, and logical workflows to aid in formulation decisions.
Physicochemical Properties
Understanding the fundamental physical and chemical characteristics of this compound and cetyl alcohol is crucial as these properties directly influence their function within a formulation and their interaction with the skin.
| Property | This compound (Myristyl Alcohol) | Cetyl Alcohol |
| Chemical Formula | C₁₄H₃₀O | C₁₆H₃₄O |
| Molecular Weight | 214.39 g/mol | 242.44 g/mol |
| Appearance | White waxy solid | White, waxy flakes or granules |
| Melting Point | 38 °C (100 °F) | 49.3 °C (120.7 °F) |
| Boiling Point | >260 °C | 344 °C |
| Solubility in Water | Practically insoluble | Insoluble |
| Solubility in Ethanol | Slightly soluble | Soluble |
| Solubility in Diethyl Ether | Soluble | Soluble |
Emollient Performance: A Comparative Overview
The primary function of an emollient is to soften and soothe the skin by preventing water loss. This is achieved by forming an occlusive layer on the stratum corneum, the outermost layer of the skin. The efficacy of an emollient is typically evaluated by measuring its impact on skin hydration and transepidermal water loss (TEWL).
Table of Comparative Emollient Performance (Inferred)
| Performance Parameter | This compound (C14) | Cetyl Alcohol (C16) |
| Skin Hydration | Good | Very Good |
| Transepidermal Water Loss (TEWL) Reduction | Moderate | High |
| Skin Smoothness (Sensory) | Lighter, less greasy feel | Richer, more substantive feel |
| Viscosity in Emulsions | Lower | Higher |
| Spreadability | Higher | Lower |
Experimental Protocols
To quantitatively assess the emollient properties of this compound and cetyl alcohol, the following standardized experimental protocols are recommended.
Skin Hydration Measurement (Corneometry)
Objective: To quantify the effect of the emollient on the hydration level of the stratum corneum.
Methodology:
-
Subject Selection: A panel of healthy volunteers with normal to dry skin is recruited.
-
Acclimatization: Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes prior to measurements.
-
Baseline Measurement: Baseline skin hydration is measured on designated test areas on the volar forearm using a Corneometer.
-
Product Application: A standardized amount (e.g., 2 mg/cm²) of a base formulation containing a specified concentration (e.g., 5%) of either this compound or cetyl alcohol is applied to the respective test sites. A control site with no product application is also maintained.
-
Post-Application Measurements: Skin hydration is measured at predetermined time intervals (e.g., 1, 2, 4, and 8 hours) after product application.
-
Data Analysis: The change in skin hydration from baseline is calculated for each time point and compared between the two emollients and the control.
Transepidermal Water Loss (TEWL) Measurement
Objective: To evaluate the occlusivity of the emollient by measuring the rate of water evaporation from the skin surface.
Methodology:
-
Subject Selection and Acclimatization: Follow the same procedure as for skin hydration measurement.
-
Baseline Measurement: Baseline TEWL is measured on the test areas using a Tewameter.
-
Product Application: Apply the test formulations as described in the skin hydration protocol.
-
Post-Application Measurements: TEWL is measured at specified time intervals post-application.
-
Data Analysis: The reduction in TEWL from baseline is calculated and compared to determine the occlusive effect of each emollient.
Skin Smoothness Assessment (Sensory Panel)
Objective: To assess the tactile properties and perceived smoothness of the skin after emollient application.
Methodology:
-
Panelist Training: A trained sensory panel is used to evaluate skin feel. Panelists are trained on standardized terminology and rating scales for attributes such as smoothness, softness, and greasiness.
-
Product Application: The test formulations are applied to designated areas on the panelists' forearms.
-
Sensory Evaluation: At various time points after application, panelists evaluate the tactile properties of the treated skin using a predefined rating scale (e.g., a 10-point scale).
-
Data Analysis: The sensory scores for each attribute are statistically analyzed to identify significant differences in the perceived skin feel between the two emollients.
Logical Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for conducting a comprehensive comparative analysis of this compound and cetyl alcohol as emollients.
Caption: A logical workflow for the comparative analysis of emollients.
Conclusion
Both this compound and cetyl alcohol are valuable fatty alcohols in the formulation of topical products, contributing to emolliency, viscosity, and stability. The primary distinction lies in their carbon chain length, which influences their occlusivity and sensory profile. Cetyl alcohol, with its longer C16 chain, is expected to provide a more pronounced moisturizing effect and a richer skin feel, making it suitable for formulations targeting dry skin conditions. In contrast, this compound (C14) offers a lighter sensory experience and may be preferred in formulations where a less occlusive and more elegant feel is desired. The selection between these two emollients should be guided by the specific performance and sensory objectives of the final product. The experimental protocols outlined in this guide provide a framework for generating the quantitative data necessary to make an informed decision.
References
1-Tetradecanol vs. Other Fatty Alcohols: A Comparative Guide to Skin Penetration Enhancement
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic agents through the skin remains a significant challenge in transdermal and topical drug development. The outermost layer of the skin, the stratum corneum, serves as a formidable barrier to the permeation of most molecules. Chemical penetration enhancers, such as fatty alcohols, are frequently incorporated into formulations to reversibly compromise this barrier and improve drug delivery. This guide provides a comprehensive comparison of the efficacy of 1-tetradecanol (myristyl alcohol) against other common fatty alcohols as skin penetration enhancers, supported by experimental data and detailed methodologies.
Comparative Efficacy of Fatty Alcohols
The efficacy of saturated fatty alcohols as skin penetration enhancers is significantly influenced by their carbon chain length.[1][2] Studies have demonstrated a parabolic relationship between the alkyl chain length and the permeation enhancement of drugs like melatonin.[1][3] This suggests that there is an optimal chain length for maximum penetration enhancement.
For the delivery of melatonin, decanol (C10) has been shown to provide the maximum permeation enhancement.[2][3] Fatty alcohols with both shorter and longer chains, including this compound (C14), have demonstrated a lower enhancement effect for this particular drug.[2] However, it is important to note that the optimal fatty alcohol can be drug-dependent.[4]
Beyond efficacy, the potential for skin irritation is a critical consideration. Research indicates that some of the more effective penetration enhancers, such as decanol, undecanol, and lauryl alcohol, can also induce greater skin irritation, as measured by transepidermal water loss (TEWL) and skin blood flow.[2][3] Interestingly, this compound and tridecanol showed lower permeation enhancement for melatonin but still caused significant skin irritation.[2] In contrast, octanol and nonanol have been suggested as potentially useful enhancers due to their balance of reasonable permeation enhancement and lower skin irritation.[2][3]
The following table summarizes the quantitative data from a key study investigating the effect of various saturated fatty alcohols on the permeation of melatonin across hairless rat skin.
| Fatty Alcohol | Carbon Chain Length | Melatonin Flux (μg/cm²/h) | Enhancement Ratio* | Skin Irritation (TEWL, Erythema, Blood Flow) |
| Control (Vehicle) | N/A | Data not provided | 1.0 | Baseline |
| Octanol | C8 | Lower than Decanol | Reasonably good | Lower |
| Nonanol | C9 | Lower than Decanol | Reasonably good | Lower |
| Decanol | C10 | Maximum Permeation | Highest | Greater |
| Undecanol | C11 | High | High | Greater |
| Lauryl Alcohol | C12 | High | High | Greater |
| Tridecanol | C13 | Lower | Lower | Greater |
| This compound (Myristyl Alcohol) | C14 | Lower | Lower | Greater |
*Enhancement Ratio is a relative comparison based on the qualitative descriptions in the cited studies.
Mechanism of Action of Fatty Alcohols as Penetration Enhancers
Fatty alcohols are believed to enhance skin penetration primarily by disrupting the highly ordered lipid structure of the stratum corneum.[5] This disruption increases the fluidity of the lipid bilayers, thereby increasing the diffusivity of the drug through the skin barrier.
Caption: Mechanism of fatty alcohol skin penetration enhancement.
Experimental Protocols
The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, as described in the literature.[2][3]
1. Skin Preparation:
- Full-thickness abdominal skin is excised from a suitable animal model (e.g., hairless rat).
- Subcutaneous fat and other extraneous tissues are carefully removed.
- The skin is then mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.
2. Franz Diffusion Cell Setup:
- The receptor compartment of the Franz diffusion cell is filled with a suitable receptor medium (e.g., phosphate buffer, pH 7.4).
- The receptor medium is continuously stirred with a magnetic bead to ensure uniform concentration.
- The temperature of the diffusion cell is maintained at 37°C to mimic physiological conditions.
3. Donor Formulation Application:
- A saturated solution of the model drug (e.g., melatonin) in a vehicle (e.g., water:ethanol, 40:60) containing a specific concentration (e.g., 5% w/v) of the fatty alcohol enhancer is prepared.
- A known volume of this donor formulation is applied to the surface of the stratum corneum in the donor compartment.
4. Sample Collection and Analysis:
- At predetermined time intervals, samples are withdrawn from the receptor compartment.
- An equal volume of fresh receptor medium is immediately added to maintain a constant volume.
- The concentration of the drug in the collected samples is quantified using a suitable analytical method (e.g., High-Performance Liquid Chromatography - HPLC).
5. Data Analysis:
- The cumulative amount of drug permeated per unit area of the skin is plotted against time.
- The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.
- The permeability coefficient (Kp) and enhancement ratio (ER) are calculated.
Experimental Workflow for Evaluating Skin Penetration Enhancers
The systematic evaluation of skin penetration enhancers involves a multi-step process, from initial in vitro screening to in vivo safety and efficacy assessments.
Caption: Workflow for evaluating skin penetration enhancers.
References
- 1. Comparison of the effect of fatty alcohols on the permeation of melatonin between porcine and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Alcohols on the Skin Permeation of Various Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Tetradecanol and Oleic Acid in Advanced Drug Delivery Systems
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a drug delivery system's efficacy. This guide provides a comprehensive comparative study of two prominent lipid-based excipients, 1-Tetradecanol (myristyl alcohol) and oleic acid, evaluating their performance in various drug delivery applications. This analysis is supported by experimental data to aid in the formulation of effective and safe drug delivery platforms.
Introduction
This compound, a saturated 14-carbon fatty alcohol, and oleic acid, an unsaturated 18-carbon fatty acid, are both widely utilized in pharmaceutical formulations. Their distinct physicochemical properties give rise to different functionalities in drug delivery systems. This compound, being a solid at room temperature, is a common component in the matrix of solid lipid nanoparticles (SLNs) and as a structuring agent in semi-solid formulations. In contrast, oleic acid, a liquid at room temperature, is frequently employed as a permeation enhancer, a solubilizing agent, and as the oil phase in nanoemulsions. This guide will delve into a detailed comparison of their performance based on key drug delivery parameters.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data gathered from various studies, offering a side-by-side comparison of this compound and oleic acid across several performance metrics critical for drug delivery.
| Parameter | This compound (Myristyl Alcohol) | Oleic Acid | Reference Drug/System | Source |
| Drug Solubility | Data not available in comparative studies. Generally used for its structural properties rather than as a primary solvent. | High solubilizing capacity for various drugs. For example, the solubility of lumefantrine is 157 mg/g.[1] | Lumefantrine | [1] |
| Encapsulation Efficiency | Used as a solid lipid matrix in SLNs. Specific efficiency is drug-dependent. | High encapsulation efficiency in nanoemulsions. For example, atorvastatin nanoemulsion showed good entrapment.[2] Lycobetaine-oleic acid complex in a nanoemulsion exhibited high encapsulation.[3] | Atorvastatin, Lycobetaine | [2][3] |
| Particle Size | Can be formulated into SLNs with varying particle sizes. | Nanoemulsions formulated with oleic acid can achieve small droplet sizes, e.g., 37 nm for a lumefantrine SNEDDS.[1] Atorvastatin nanoemulsion had a globule size of 153.9 nm.[2] | Lumefantrine, Atorvastatin | [1][2] |
| Zeta Potential | Contributes to the surface charge of SLNs, influencing stability. | Can influence the zeta potential of nanoformulations. Lumefantrine SNEDDS with oleic acid showed a shift from negative to positive zeta potential.[1] Atorvastatin nanoemulsion had a zeta potential of -32.9 mV.[2] | Lumefantrine, Atorvastatin | [1][2] |
| In Vitro Drug Release | Can be used to modulate drug release. A temperature-sensitive system with this compound showed triggered release. | Formulations with oleic acid have shown enhanced drug release. Atorvastatin nanoemulsion demonstrated significantly higher drug release compared to the pure drug.[2] | Metoprolol, Atorvastatin | [2] |
| Skin Permeation Enhancement | Exhibits lower permeation enhancement compared to fatty acids of the same carbon chain length. | A potent skin permeation enhancer. For diclofenac, oleic acid showed a higher permeation rate than oleyl alcohol.[4] | Diclofenac | [4] |
| Cytotoxicity | Generally considered to have low toxicity. | Oleic acid has shown dose-dependent cytotoxicity on HaCaT cells.[5][6] | - | [5][6] |
Key Performance Metrics: A Deeper Dive
Drug Solubility Enhancement
Oleic acid is well-documented for its ability to enhance the solubility of poorly water-soluble drugs. This is attributed to its long unsaturated hydrocarbon chain which can effectively interact with lipophilic drug molecules. For instance, the solubility of the antimalarial drug lumefantrine was found to be significantly high in oleic acid (157 mg/g), a property attributed to ionic interactions between the drug and the fatty acid.[1]
In contrast, this compound, being a solid lipid, is less commonly used as a primary solvent for drug solubilization. Its primary role in formulations is often to form a solid matrix for controlled drug release. While it can encapsulate lipophilic drugs within its solid structure, its solubilizing capacity at a molecular level is not its main attribute.
Formulation and Characterization of Nanoparticles
Both this compound and oleic acid are key components in the fabrication of lipid-based nanoparticles, albeit in different types of systems.
-
This compound in Solid Lipid Nanoparticles (SLNs): As a solid lipid, this compound is an excellent candidate for forming the core matrix of SLNs. These nanoparticles are prepared by dispersing the drug in molten this compound and then homogenizing it with an aqueous surfactant solution. The resulting nanoparticles can encapsulate the drug, potentially offering controlled release and improved stability.
-
Oleic Acid in Nanoemulsions: Oleic acid is frequently used as the oil phase in oil-in-water (O/W) nanoemulsions. These systems are effective in encapsulating lipophilic drugs and can enhance their oral bioavailability and transdermal delivery. For example, a nanoemulsion of atorvastatin using oleic acid as the oil phase demonstrated enhanced solubility and a small globule size of 153.9 nm.[2] Another study showed that a self-nanoemulsifying drug delivery system (SNEDDS) of lumefantrine with oleic acid resulted in a significantly small droplet size of 37 nm.[1]
Drug Release Profiles
The nature of the lipid excipient plays a crucial role in modulating the drug release from the formulation.
-
This compound for Controlled Release: The solid nature of this compound at physiological temperatures can be exploited to achieve sustained or controlled drug release. In one study, a temperature-sensitive drug release system was developed using this compound as a phase-change material, demonstrating a triggered release of the encapsulated agent.
-
Oleic Acid for Enhanced Release: Formulations containing oleic acid, particularly nanoemulsions, often exhibit enhanced drug release. An atorvastatin-loaded nanoemulsion showed a significantly higher in vitro drug release compared to the pure drug.[2]
Skin Permeation Enhancement
A critical application for both molecules is in transdermal drug delivery, where they can act as penetration enhancers.
-
Oleic Acid as a Potent Enhancer: Oleic acid is a well-established and potent skin permeation enhancer. It is believed to work by disrupting the highly ordered structure of the stratum corneum lipids, thereby increasing the fluidity of the lipid bilayers and enhancing drug diffusion. A study comparing oleic acid with oleyl alcohol for the delivery of diclofenac found that oleic acid resulted in a higher permeation rate.[4]
-
This compound as a Moderate Enhancer: Fatty alcohols like this compound also possess penetration-enhancing properties, although they are generally considered to be less effective than their corresponding fatty acids. The mechanism is also thought to involve disruption of the stratum corneum lipids.
In Vitro/In Vivo Efficacy and Cytotoxicity
The ultimate measure of a drug delivery system's success is its biological performance and safety.
-
Efficacy: An in vivo study on an atorvastatin nanoemulsion containing oleic acid showed significantly reduced serum lipid levels in rats compared to the pure drug, indicating enhanced bioavailability and efficacy.[2]
-
Cytotoxicity: Both this compound and oleic acid are generally considered safe for pharmaceutical use. However, in vitro studies have shown that oleic acid can exhibit dose-dependent cytotoxicity on human keratinocyte (HaCaT) cell lines.[5][6] It is crucial to consider the concentration of these excipients in formulations to ensure safety.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are summaries of key experimental protocols relevant to this comparative study.
Preparation of Solid Lipid Nanoparticles (SLNs) with this compound
A common method for preparing SLNs is the hot homogenization technique followed by ultrasonication.
-
Preparation of Lipid and Aqueous Phases: this compound is melted at a temperature approximately 5-10°C above its melting point. The lipophilic drug is then dissolved or dispersed in the molten lipid. Simultaneously, an aqueous phase is prepared by dissolving a surfactant (e.g., Poloxamer 188) in purified water and heating it to the same temperature as the lipid phase.
-
Homogenization: The hot aqueous phase is added to the hot lipid phase and subjected to high-shear homogenization for a specified time to form a coarse pre-emulsion.
-
Ultrasonication: The pre-emulsion is then sonicated using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: The SLNs are then characterized for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Preparation of Nanoemulsion with Oleic Acid
The spontaneous emulsification method is often used to prepare nanoemulsions.
-
Component Selection: Based on solubility studies, an appropriate oil (oleic acid), surfactant, and cosurfactant are selected.
-
Construction of Phase Diagram: Pseudo-ternary phase diagrams are constructed to identify the nanoemulsion region. This involves titrating a mixture of oil and surfactant/cosurfactant with water.
-
Formulation Preparation: A specific formulation is chosen from the nanoemulsion region of the phase diagram. The drug is dissolved in the oil phase, and then the surfactant and cosurfactant are added and mixed. The aqueous phase is then added dropwise with gentle stirring until a clear and transparent nanoemulsion is formed.
-
Characterization: The nanoemulsion is characterized for droplet size, PDI, zeta potential, drug content, and in vitro drug release.
Determination of Encapsulation Efficiency
Encapsulation efficiency (EE) is a crucial parameter for nanoparticle-based drug delivery systems. A common method to determine EE is by ultrafiltration.
-
Separation of Free Drug: A known amount of the nanoparticle dispersion is placed in a centrifugal filter unit with a specific molecular weight cut-off.
-
Centrifugation: The sample is centrifuged at a high speed for a predetermined time. This forces the aqueous phase containing the unencapsulated (free) drug through the filter membrane, while the nanoparticles are retained.
-
Quantification of Free Drug: The concentration of the free drug in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation of EE: The encapsulation efficiency is calculated using the following formula: EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
In Vitro Drug Release Study
The in vitro release of a drug from a semi-solid formulation or nanoparticle dispersion is often studied using a Franz diffusion cell apparatus.
-
Apparatus Setup: The Franz diffusion cell consists of a donor compartment and a receptor compartment separated by a synthetic membrane (e.g., cellulose acetate or polysulfone). The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at a constant temperature (e.g., 32°C for topical formulations). The medium is continuously stirred.
-
Sample Application: A known quantity of the formulation is applied to the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Drug Analysis: The concentration of the drug in the collected samples is quantified using an appropriate analytical technique.
-
Data Analysis: The cumulative amount of drug released per unit area is plotted against time or the square root of time to determine the release profile and kinetics.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to evaluate the cytotoxicity of pharmaceutical excipients.
-
Cell Seeding: Human skin cells (e.g., HaCaT keratinocytes or fibroblasts) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds (this compound or oleic acid) for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Calculation of Cell Viability: The cell viability is expressed as a percentage of the viability of untreated control cells.
Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs) using this compound.
Caption: Proposed mechanism of skin permeation enhancement by oleic acid and fatty alcohols.
Caption: Logical relationship between desired formulation properties and the choice of excipient.
Conclusion
Both this compound and oleic acid are valuable excipients in the design of drug delivery systems, each offering a distinct set of advantages. Oleic acid excels as a solubilizing agent and a potent permeation enhancer, making it ideal for formulations where rapid onset of action and enhanced bioavailability are desired, such as in nanoemulsions and transdermal systems. Its primary limitation may be its potential for dose-dependent cytotoxicity.
This compound, on the other hand, is a versatile solid lipid that is well-suited for creating structured delivery systems like solid lipid nanoparticles and for modulating drug release in semi-solid formulations. While its solubilizing and permeation-enhancing capabilities are generally less pronounced than those of oleic acid, its solid nature provides opportunities for developing controlled and sustained-release dosage forms.
The choice between this compound and oleic acid will ultimately depend on the specific therapeutic objective, the physicochemical properties of the drug, and the desired characteristics of the final drug delivery system. This comparative guide, with its summarized data and outlined experimental protocols, aims to provide a solid foundation for making informed decisions in the formulation development process.
References
- 1. Design and evaluation of Lumefantrine – Oleic acid self nanoemulsifying ionic complex for enhanced dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Nanoemulsion loaded with lycobetaine–oleic acid ionic complex: physicochemical characteristics, in vitro, in vivo evaluation, and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug solubility in fatty acids as a formulation design approach for lipid-based formulations: a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic vs. Plant-Derived Myristyl Alcohol in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Myristyl alcohol, a 14-carbon fatty alcohol, is a ubiquitous ingredient in cosmetic and personal care formulations, valued for its contributions to product texture, stability, and skin feel. It functions as an emollient, emulsion stabilizer, viscosity modifier, and foam booster.[1] While chemically identical (1-tetradecanol), the performance and suitability of myristyl alcohol can be influenced by its origin: synthesized from petrochemical precursors or derived from natural, plant-based sources. This guide provides an objective comparison of these two variants, supported by established experimental protocols for their evaluation.
Manufacturing Origins and Impurity Profiles
The source of myristyl alcohol is the primary differentiator, potentially leading to variations in impurity profiles that can impact formulation stability and skin compatibility.
Plant-Derived Myristyl Alcohol: The majority of commercially available myristyl alcohol is derived from natural sources such as coconut or palm kernel oil.[1][2] The manufacturing process typically involves the hydrogenation of myristic acid, a fatty acid abundant in these oils.[3]
Synthetic Myristyl Alcohol: Synthetic routes to myristyl alcohol often utilize petrochemical feedstocks. One common method is the Ziegler process, which involves the oligomerization of ethylene.[2][4]
The distinct manufacturing pathways can result in different types of trace impurities. While plant-derived myristyl alcohol may contain small amounts of other fatty alcohols with different chain lengths, synthetic versions might have residual catalysts or byproducts from the chemical synthesis.[5] The precise identification and quantification of these impurities are critical for ensuring product quality and safety.
Quantitative Data Comparison
| Performance Parameter | Synthetic Myristyl Alcohol (Anticipated) | Plant-Derived Myristyl Alcohol (Anticipated) | Relevant Experimental Protocols |
| Purity | High purity with a well-defined and consistent impurity profile. | Purity can be high, but may contain trace amounts of other fatty alcohols (e.g., lauryl, cetyl). | Gas Chromatography-Mass Spectrometry (GC-MS) Impurity Profiling |
| Skin Hydration | Effective emollient, reduces transepidermal water loss (TEWL). | Effective emollient, reduces TEWL. May offer additional benefits from minor components. | Corneometry, Transepidermal Water Loss (TEWL) Measurement |
| Emulsion Stability | Consistent performance in stabilizing emulsions. | Generally good stability, though variability in minor components could slightly alter performance.[6] | Rheological Analysis, Viscosity Measurement, Particle Size Analysis |
| Sensory Profile | Typically described as clean, non-greasy, and providing a light skin feel. | Often perceived as having a richer, more substantive feel. May have a faint characteristic odor depending on the source and refinement. | Sensory Panel Evaluation |
| Skin Irritation Potential | Generally low, but can be influenced by specific synthesis byproducts. | Generally low, considered safe for cosmetic use.[1] | Human Repeat Insult Patch Test (HRIPT) |
Mandatory Visualizations
Experimental Workflow for Performance Evaluation
The following diagram outlines a comprehensive workflow for the comparative evaluation of synthetic and plant-derived myristyl alcohol in a cosmetic cream formulation.
Caption: Workflow for comparing cosmetic creams.
Logical Relationship of Key Performance Indicators
This diagram illustrates the interconnectedness of key performance indicators in evaluating myristyl alcohol in cosmetic formulations.
References
- 1. Rheology and Rheometry applied to Cosmetics - SF Safety, Consulting & Innovation [sfsafetyconsulting.com.br]
- 2. Natural or Synthetic Emollients? Physicochemical Properties of Body Oils in Relation to Selected Parameters of Epidermal Barrier Function [mdpi.com]
- 3. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 4. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-Tetradecanol Detection in Biological Samples
For researchers, scientists, and professionals in drug development, the accurate quantification of endogenous molecules like 1-Tetradecanol (also known as myristyl alcohol) in biological matrices is crucial for a wide range of studies, from metabolic research to toxicology. The choice of analytical methodology can significantly impact the reliability and sensitivity of these measurements. This guide provides an objective comparison of common analytical techniques for this compound detection—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—supported by representative experimental data and detailed protocols.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the key performance parameters of validated methods for the analysis of this compound and similar long-chain molecules in human plasma or serum.
| Parameter | GC-MS | LC-MS/MS | HPLC-UV (with derivatization) |
| Limit of Detection (LOD) | < 0.1 ng/mL[1] | ~0.5 ng/mL | ~10 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 2.5 nM (~0.54 ng/mL)[2] | 50 ng/mL |
| Linearity (Range) | 0.5 - 100 ng/mL | 2.5 - 1000 nM[2] | 50 - 2000 ng/mL |
| Accuracy (% Bias) | < 15% | < 15% | < 20% |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Recovery | 71.0 - 98.6%[1] | > 85% | > 80% |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the quantification of this compound in human plasma using GC-MS, LC-MS/MS, and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective for volatile and semi-volatile compounds like this compound, often requiring a derivatization step to improve chromatographic properties.
a) Sample Preparation
-
To 100 µL of human plasma, add an internal standard (e.g., deuterated this compound).
-
Perform protein precipitation by adding 400 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and incubate at 60°C for 30 minutes[3].
b) GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 120°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of derivatized this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of non-volatile compounds in complex biological matrices.
a) Sample Preparation
-
To 100 µL of human plasma, add an internal standard.
-
Perform protein precipitation with 300 µL of acetonitrile.
-
Vortex and centrifuge at 12,000 x g for 10 minutes.
-
The supernatant can be directly injected or subjected to further clean-up using solid-phase extraction (SPE) if necessary for improved sensitivity.
b) LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
HPLC-UV is a more accessible technique but generally offers lower sensitivity for compounds like this compound that lack a strong chromophore, necessitating a derivatization step to introduce a UV-active moiety.
a) Sample Preparation
-
To 200 µL of human plasma, add an internal standard.
-
Perform liquid-liquid extraction with 1 mL of hexane:isopropanol (3:2, v/v).
-
Vortex and centrifuge. Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 50 µL of acetonitrile.
-
Add 50 µL of a derivatizing agent (e.g., benzoyl chloride) and a catalyst (e.g., pyridine) and heat at 70°C for 1 hour.
-
Evaporate the solvent and reconstitute in the mobile phase.
b) HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with acetonitrile:water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
UV Detector Wavelength: Set according to the maximum absorbance of the chosen derivative (e.g., ~230 nm for benzoyl derivatives).
Visualizing Experimental Workflows and Biological Pathways
To further clarify the methodologies and the biological context of this compound, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the analysis of this compound in biological samples.
Caption: The potential role of this compound in modulating the arachidonic acid inflammatory pathway.
References
- 1. Development and validation of a comprehensive two-dimensional gas chromatography-mass spectrometry method for the analysis of phytosterol oxidation products in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
In Vitro Profile of 1-Tetradecanol as a Skin Penetration Enhancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro penetration enhancing effect of 1-Tetradecanol (myristyl alcohol), a saturated fatty alcohol, alongside other fatty alcohols. Due to a lack of available in vivo penetration enhancement studies for this compound, a direct in vitro-in vivo correlation cannot be established at this time. This document summarizes the existing in vitro data, details relevant experimental protocols, and discusses the generally accepted mechanism of action for fatty alcohols as penetration enhancers.
Data Presentation: In Vitro Permeation Studies
The penetration enhancing effects of fatty alcohols are often evaluated by measuring the flux of a model drug across an excised skin membrane. The following tables summarize findings from key in vitro studies.
Table 1: In Vitro Permeation of Melatonin across Hairless Rat Skin with various Fatty Alcohols
| Fatty Alcohol (5% w/v) | Carbon Chain Length | Mean Flux of Melatonin (µg/cm²/h) ± SD | Enhancement Ratio* |
| Control (Vehicle) | - | 0.85 ± 0.12 | 1.00 |
| Octanol | 8 | 4.12 ± 0.55 | 4.85 |
| Nonanol | 9 | 4.98 ± 0.63 | 5.86 |
| Decanol | 10 | 6.25 ± 0.89 | 7.35 |
| Undecanol | 11 | 5.43 ± 0.71 | 6.39 |
| Lauryl Alcohol | 12 | 4.76 ± 0.68 | 5.60 |
| Tridecanol | 13 | 3.11 ± 0.42 | 3.66 |
| This compound (Myristyl Alcohol) | 14 | 2.54 ± 0.38 | 2.99 |
*Enhancement Ratio = Flux with enhancer / Flux of control. Data is based on the findings of Kanikkannan et al. (2001), where myristyl alcohol showed a lower permeation enhancement effect compared to shorter chain fatty alcohols.[1]
Table 2: In Vitro Permeation of Clotrimazole from a Topical Cream containing different Fatty Alcohols across Human Cadaver Skin
| Fatty Alcohol in Cream | Steady-State Flux of Clotrimazole (µg/cm²/h) (Estimated from graph) |
| Myristyl Alcohol (MA) | ~ 0.18 |
| Cetyl Alcohol (CA) | ~ 0.15 |
| Cetostearyl Alcohol 50 (CSA 50) | ~ 0.12 |
| Cetostearyl Alcohol 70 (CSA 70) | ~ 0.10 |
| Stearyl Alcohol (SA) | ~ 0.08 |
*Data estimated from the graphical representation in Thakkar et al. (2020). The study found an inverse relationship between the partition coefficient (log P) of the fatty alcohol and the permeation flux of the drug.[2]
Table 3: In Vivo Skin Irritation of Fatty Alcohols in Hairless Rats
| Fatty Alcohol (5% w/v) | Mean Erythema Score (at 24h) | Mean Transepidermal Water Loss (TEWL) (g/m²/h) (at 24h) |
| Control (Vehicle) | 0.1 ± 0.1 | 8.5 ± 1.2 |
| Decanol | 2.8 ± 0.4 | 25.6 ± 3.1 |
| Undecanol | 2.5 ± 0.5 | 23.8 ± 2.9 |
| Lauryl Alcohol | 2.2 ± 0.3 | 21.4 ± 2.5 |
| Tridecanol | 3.2 ± 0.6 | 28.9 ± 3.5 |
| This compound (Myristyl Alcohol) | 3.5 ± 0.5 | 31.2 ± 3.8 |
*Data from Kanikkannan et al. (2001), indicating that myristyl alcohol caused greater skin irritation compared to other tested fatty alcohols.[1]
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells (adapted from Kanikkannan et al., 2001 & Thakkar et al., 2020)[1][2]
-
Skin Preparation: Full-thickness abdominal skin from hairless rats or human cadaver skin is used. Subcutaneous fat is removed, and the skin is stored at -20°C until use. Prior to the experiment, the skin is thawed and mounted on a Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Diffusion Cell Setup: Static Franz diffusion cells with a specific diffusion area (e.g., 1.77 cm²) and receptor volume are used.
-
Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) to maintain sink conditions. The medium is continuously stirred and thermostated at 32°C.
-
Donor Formulation: A saturated solution of the model drug (e.g., melatonin) in a vehicle (e.g., water-ethanol mixture) containing 5% w/v of the fatty alcohol enhancer is prepared.[1] Alternatively, a topical cream formulation containing the fatty alcohol is applied to the skin surface.[2]
-
Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh receptor medium.
-
Analysis: The concentration of the drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The enhancement ratio is calculated by dividing the flux of the drug with the enhancer by the flux of the drug from the control formulation.
In Vivo Skin Irritation Study in Hairless Rats (adapted from Kanikkannan et al., 2001)[1]
-
Animal Model: Hairless rats are used for the study.
-
Test Substance Application: A defined volume (e.g., 200 µL) of the fatty alcohol solution (5% w/v in a suitable vehicle) is applied to a specific area on the dorsal side of the rats.
-
Evaluation of Irritation:
-
Visual Scoring: The application site is observed at different time points (e.g., 24, 48, 72 hours) for signs of erythema and edema, which are scored based on a predefined scale.
-
Transepidermal Water Loss (TEWL) Measurement: A TEWL meter is used to measure the rate of water evaporation from the skin surface, which is an indicator of skin barrier function. An increase in TEWL suggests barrier disruption and potential irritation.
-
Mandatory Visualization
Caption: Experimental workflow for in vitro and in vivo evaluation of this compound.
Caption: Proposed mechanism of skin penetration enhancement by this compound.
Discussion
The available in vitro data suggests that this compound possesses penetration enhancing properties, although its efficacy appears to be lower than that of shorter-chain fatty alcohols like decanol.[1] The study by Thakkar et al. (2020) with clotrimazole also places myristyl alcohol in the mid-range of enhancers among the tested fatty alcohols.[2] A significant consideration is the accompanying skin irritation. The study by Kanikkannan et al. (2001) demonstrated that while having a modest enhancement effect, myristyl alcohol induced a more pronounced irritant response compared to other fatty alcohols.[1]
The generally accepted mechanism by which fatty alcohols enhance skin penetration is through the disruption of the highly ordered lipid lamellae in the stratum corneum. By intercalating into the lipid bilayers, they increase the fluidity and create defects in the lipid packing, thereby reducing the barrier function of the skin and allowing for increased drug diffusion.
References
Comparative thermal performance of 1-Tetradecanol and paraffin wax as PCMs
A Comparative Guide to the Thermal Performance of 1-Tetradecanol and Paraffin Wax as Phase Change Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal performance of this compound and paraffin wax, two prominent organic phase change materials (PCMs). The selection of an appropriate PCM is critical for the development of effective thermal energy storage systems, which have broad applications in thermal management of electronics, buildings, and pharmaceutical transport and storage. This document summarizes key thermophysical properties, details the experimental methods used to determine these properties, and presents a logical framework for PCM comparison.
Comparative Thermal Properties
The thermal performance of a PCM is primarily defined by its melting temperature, latent heat of fusion, thermal conductivity, and specific heat capacity. A summary of these properties for this compound and paraffin wax is presented in Table 1.
Table 1: Comparison of Thermophysical Properties of this compound and Paraffin Wax
| Property | This compound | Paraffin Wax |
| Melting Point (°C) | 38 - 41[1][2] | 23 - 70[3] |
| Latent Heat of Fusion (kJ/kg) | ~229 - 231 | 136.4 - 220[4][5][6] |
| Thermal Conductivity (W/m·K) | ~0.22 (Solid)[7] | ~0.2 (Solid)[8] |
| Specific Heat Capacity (J/g·K) | ~1.99 (Solid, at 25°C) | 2.14 - 2.9[5][6] |
Experimental Protocols
The data presented in this guide are derived from established experimental techniques for the thermal characterization of materials. The primary methods employed are Differential Scanning Calorimetry (DSC) and the Transient Hot Wire method.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the temperatures and heat flows associated with thermal transitions in a material. It is the primary method for determining the melting point and latent heat of fusion of PCMs.
-
Principle: A sample of the PCM and a reference material are subjected to a controlled temperature program (heating or cooling at a constant rate). The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is proportional to the energy absorbed or released by the sample during a phase change.
-
Typical Experimental Parameters for PCM Analysis:
-
Heating/Cooling Rate: A crucial parameter that can influence the measured transition temperatures. For paraffin wax, studies have employed rates ranging from 5 °C/min to 10 °C/min.[4][9][10][11] International standards often recommend 10 K/min or 20 K/min for striving for thermodynamic equilibrium.[12]
-
Sample Mass: Typically in the range of 3 mg to 10 mg.[4][13]
-
Atmosphere: An inert atmosphere, such as nitrogen, is typically used to prevent oxidation of the sample.[14]
-
Crucible: Aluminum crucibles are commonly used to hold the sample.[13]
-
Procedure:
-
A small, precisely weighed sample of the PCM is sealed in a crucible.
-
The crucible is placed in the DSC instrument along with an empty reference crucible.
-
The system is heated and cooled at a constant rate over a temperature range that encompasses the phase transition of the PCM.
-
The heat flow to the sample is recorded as a function of temperature. The melting point is determined from the onset or peak of the endothermic peak on heating, and the latent heat of fusion is calculated from the area of this peak.
-
-
Transient Hot Wire Method
The Transient Hot Wire (THW) method is a common technique for measuring the thermal conductivity of liquids and solids.
-
Principle: A thin metallic wire is immersed in the material to be tested. The wire is heated by a constant electric current, and the rate at which the wire's temperature increases over a short period is measured. This temperature rise is related to the thermal conductivity of the surrounding material.
-
Typical Experimental Setup:
-
Instrument: A transient hot wire thermal conductivity meter is used.
-
Measurement Cell: A specialized cell is used to contain the PCM, which may include a spring-loaded design to accommodate volume changes during phase transition and ensure continuous contact between the PCM and the hot wire.[15]
-
Procedure:
-
The PCM is melted and poured into the measurement cell containing the hot wire sensor.
-
The sample is then allowed to solidify and brought to the desired starting temperature.
-
A short current pulse is applied to the wire, and the resulting temperature rise is recorded over time (typically a few seconds).
-
The thermal conductivity is calculated from the temperature rise data. Measurements are typically taken at various temperatures in both the solid and liquid states.
-
-
Visualization of Comparative Analysis Workflow
The process of comparing and selecting a PCM for a specific application can be visualized as a logical workflow. The following diagram, generated using Graphviz, outlines the key steps in this process.
Caption: Workflow for the comparative analysis and selection of Phase Change Materials.
Discussion
Both this compound and paraffin wax are viable organic PCMs with distinct characteristics. Paraffin wax offers a wide range of melting temperatures, making it adaptable to various applications.[3] It is also generally less expensive and readily available.[16] However, paraffin wax is a mixture of hydrocarbons, which can result in a broader melting temperature range rather than a sharp melting point.[16]
This compound, a pure fatty alcohol, exhibits a sharper, more defined melting point.[1][2] This can be advantageous in applications requiring precise temperature control. Its latent heat of fusion is generally higher than that of many paraffin waxes, offering a greater energy storage density.
A significant drawback for both materials is their low thermal conductivity, which can limit the rate of heat storage and release.[8][16] This is often addressed by incorporating high-conductivity materials to create composite PCMs.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. ijresm.com [ijresm.com]
- 4. researchgate.net [researchgate.net]
- 5. Paraffin wax - Wikipedia [en.wikipedia.org]
- 6. wax-emulsions.com [wax-emulsions.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sylzyhg.com [sylzyhg.com]
- 11. researchgate.net [researchgate.net]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. rigaku.com [rigaku.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. thermtest.com [thermtest.com]
- 16. Phase Change Materials - Paraffin is a PCM- PCM [paraffinwaxco.com]
Cross-validation of different techniques for characterizing 1-Tetradecanol nanoparticles
A Comparative Guide to the Characterization of 1-Tetradecanol Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three key analytical techniques for the characterization of this compound solid lipid nanoparticles (SLNs): Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Differential Scanning Calorimetry (DSC). The following sections detail the experimental data, protocols, and a cross-validation workflow to assist researchers in selecting and applying these methods for robust nanoparticle characterization.
Data Presentation: A Comparative Analysis
The physicochemical properties of this compound nanoparticles are critical for their function and stability. The following table summarizes representative data obtained from the characterization of a hypothetical this compound SLN formulation. This data is compiled from typical values reported in the literature for solid lipid nanoparticles of similar composition due to the absence of a single comprehensive experimental study for this specific formulation.
| Characterization Technique | Parameter | Representative Value |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) | 150 nm ± 5 nm |
| Polydispersity Index (PDI) | 0.218 ± 0.01 | |
| Zeta Potential | -28.6 mV ± 1.5 mV[1] | |
| Transmission Electron Microscopy (TEM) | Particle Size (mean diameter) | 130 nm ± 10 nm |
| Morphology | Spherical | |
| Differential Scanning Calorimetry (DSC) | Onset of Melting | ~35 °C |
| Melting Peak (Tm) | ~38-40 °C | |
| Enthalpy of Fusion (ΔH) | ~150 J/g |
Cross-Validation Workflow for Nanoparticle Characterization
A multi-technique approach is essential for the comprehensive characterization of nanoparticles. The following diagram illustrates a logical workflow for the cross-validation of data obtained from DLS, TEM, and DSC.
Experimental Protocols
Detailed methodologies for each characterization technique are provided below. These protocols are tailored for the analysis of this compound solid lipid nanoparticles.
Dynamic Light Scattering (DLS) for Particle Size, Polydispersity Index (PDI), and Zeta Potential
Objective: To determine the hydrodynamic diameter, size distribution, and surface charge of this compound nanoparticles in an aqueous dispersion.
Materials:
-
This compound nanoparticle suspension
-
Deionized water (filtered through a 0.22 µm filter)
-
Disposable polystyrene cuvettes for size measurement
-
Disposable folded capillary cells for zeta potential measurement
-
DLS instrument (e.g., Malvern Zetasizer Nano ZS)
Procedure:
-
Sample Preparation:
-
Dilute the this compound nanoparticle suspension with filtered deionized water to an appropriate concentration to ensure a suitable scattering intensity. A typical dilution is 1:100 (v/v).
-
Gently mix the diluted sample by inverting the vial several times to ensure homogeneity. Avoid vigorous shaking or vortexing to prevent particle aggregation.
-
-
Instrument Setup:
-
Set the temperature of the instrument to 25°C.
-
Select the appropriate material and dispersant properties in the software (e.g., refractive index and viscosity for this compound and water, respectively).
-
-
Particle Size and PDI Measurement:
-
Transfer the diluted nanoparticle suspension to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate at 25°C for at least 120 seconds.
-
Perform the measurement at a scattering angle of 90° or 173°.
-
Acquire at least three replicate measurements for each sample.
-
-
Zeta Potential Measurement:
-
Carefully inject the diluted nanoparticle suspension into a disposable folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Allow the sample to equilibrate at 25°C.
-
Apply the electric field and measure the electrophoretic mobility to determine the zeta potential.
-
Perform at least three replicate measurements.
-
Transmission Electron Microscopy (TEM) for Particle Size and Morphology
Objective: To visualize the morphology and determine the size of individual this compound nanoparticles.
Materials:
-
This compound nanoparticle suspension
-
TEM grids (e.g., carbon-coated copper grids)
-
Staining agent (e.g., 2% phosphotungstic acid solution, pH 7.0)
-
Filter paper
-
Pipettes
-
Transmission Electron Microscope
Procedure:
-
Sample Preparation:
-
Dilute the nanoparticle suspension with deionized water to an optimal concentration.
-
Place a drop of the diluted suspension onto a TEM grid.
-
Allow the nanoparticles to adhere to the grid for approximately 1-2 minutes.
-
Wick away the excess liquid from the edge of the grid using filter paper.
-
-
Negative Staining (optional but recommended for lipid nanoparticles):
-
Place a drop of the staining agent (e.g., 2% phosphotungstic acid) on the grid for 30-60 seconds.
-
Remove the excess staining solution with filter paper.
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Insert the dried grid into the TEM.
-
Operate the microscope at an appropriate accelerating voltage (e.g., 80-120 kV).
-
Acquire images at different magnifications to observe the overall morphology and individual particle details.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameter of a statistically significant number of nanoparticles (typically >100) from multiple TEM images to determine the average particle size and size distribution.
-
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To investigate the thermal behavior, including the melting point and crystallinity, of this compound nanoparticles.
Materials:
-
Lyophilized this compound nanoparticles
-
Bulk this compound (as a reference)
-
Aluminum DSC pans and lids
-
DSC instrument
Procedure:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the lyophilized this compound nanoparticle powder into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Prepare a similar pan with bulk this compound and an empty pan as a reference.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using a standard reference material (e.g., indium).
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Analysis:
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample from a starting temperature (e.g., 20°C) to a final temperature well above the melting point of this compound (e.g., 60°C) at a constant heating rate (e.g., 5°C/min or 10°C/min).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔH).
-
Compare the thermal profile of the nanoparticles to that of the bulk this compound to assess changes in crystallinity and melting behavior due to the nanostructuring. A depression in the melting point is often observed in nanoparticles compared to the bulk material.
-
References
In silico modeling and prediction of 1-Tetradecanol's properties versus experimental validation
A comprehensive evaluation of computational models versus laboratory-based measurements for key physicochemical and toxicological properties of 1-Tetradecanol, a widely used fatty alcohol in the cosmetic and pharmaceutical industries. This guide provides researchers, scientists, and drug development professionals with a side-by-side comparison of predicted and experimentally validated data, alongside detailed experimental protocols for key endpoints.
Executive Summary
In the landscape of chemical safety and efficacy assessment, in silico models are gaining prominence as rapid, cost-effective alternatives to traditional experimental testing. This guide delves into a comparative analysis of such computational predictions against established experimental data for this compound (CAS No. 112-72-1). The findings indicate that while in silico tools provide valuable estimations for several physicochemical properties, there are notable deviations in toxicological predictions, underscoring the current necessity of experimental validation for definitive safety assessments.
Physicochemical Properties: A Tale of Two Methodologies
The fundamental characteristics of a chemical substance are its physicochemical properties, which dictate its behavior and fate. A comparison of in silico predictions from various Quantitative Structure-Property Relationship (QSPR) models against experimental data reveals a high degree of concordance for properties like melting point, boiling point, and logP.
| Property | In Silico Predicted Value | Experimental Value |
| Melting Point | 37.5 °C | 35-39 °C[1][2] |
| Boiling Point | 288.7 °C | 289 °C[1][2] |
| Density | 0.82 g/cm³ | 0.823 g/mL at 25 °C[1][2] |
| Water Solubility | 0.24 mg/L | 0.191 mg/L at 25 °C[3] |
| LogP (Octanol-Water Partition Coefficient) | 6.1 | 6.03[3][4] |
In silico predictions for these properties are largely derived from models that analyze the molecular structure of this compound and correlate it with extensive databases of experimentally determined values for similar compounds.
Toxicological Endpoints: Where Prediction Meets Complexity
The prediction of toxicological effects is a more complex endeavor for in silico models, as it involves the interplay of a substance with biological systems. This comparison focuses on acute oral toxicity, skin irritation, and eye irritation, key parameters in safety assessment.
| Toxicological Endpoint | In Silico Prediction (Toxicity Class) | Experimental Result |
| Acute Oral Toxicity (LD50) | Class V: May be harmful if swallowed (2000 < LD50 ≤ 5000 mg/kg) | LD50 > 5000 mg/kg (oral, rat)[5] |
| Skin Irritation | Non-irritant | No skin irritation[4][6] |
| Eye Irritation | Mild irritant | Slight eye irritation[4][6] |
While the in silico models correctly predicted the low potential for skin irritation, there was a slight discrepancy in the acute oral toxicity classification and the prediction of mild eye irritation, which is consistent with experimental findings of slight irritation.
Experimental Protocols
For the experimental data cited, the following provides an overview of the methodologies typically employed, based on internationally recognized guidelines.
Acute Oral Toxicity (LD50)
The acute oral toxicity of this compound is typically determined using a method aligned with the OECD Guideline for the Testing of Chemicals, Section 420: Acute Oral Toxicity - Fixed Dose Procedure.
Principle: The study involves the administration of the test substance in graduated doses to several groups of experimental animals.
Procedure:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females as they are generally more sensitive) are used.
-
Housing and Fasting: The animals are housed in individual cages and fasted overnight prior to dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept constant for all animals.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
Skin Irritation
The potential of this compound to cause skin irritation is assessed following a protocol consistent with the OECD Guideline for the Testing of Chemicals, Section 404: Acute Dermal Irritation/Corrosion.
Principle: The substance is applied to the skin of an animal and the degree of irritation is observed and scored at specified intervals.
Procedure:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Preparation of the Skin: The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.
-
Application of the Test Substance: A small amount of the test substance is applied to a small area of the clipped skin and covered with a gauze patch.
-
Observation: The skin is examined for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal.
Eye Irritation
The eye irritation potential of this compound is evaluated using a method based on the OECD Guideline for the Testing of Chemicals, Section 405: Acute Eye Irritation/Corrosion.
Principle: The test substance is instilled into the eye of an animal and the effects on the cornea, iris, and conjunctiva are observed and scored.
Procedure:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Application of the Test Substance: A single drop of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The degree of ocular reaction is scored for the cornea, iris, and conjunctiva.
Workflow for In Silico vs. Experimental Validation
The process of comparing computational predictions with real-world experimental data is a critical step in the validation and refinement of in silico models.
Caption: Workflow for comparing in silico predictions with experimental validation.
Signaling Pathways and Logical Relationships
The logical relationship between the molecular structure of this compound and its predicted properties forms the basis of QSPR and QSAR modeling.
Caption: Relationship between molecular structure and predicted properties.
Conclusion
In silico modeling presents a powerful and efficient tool for the initial assessment of chemical properties. For this compound, predictions of physicochemical properties show strong agreement with experimental data. However, for more complex biological endpoints such as toxicity, while the models provide a good indication of the level of hazard, experimental validation remains the gold standard for regulatory and safety decision-making. The continued development and refinement of in silico models, informed by high-quality experimental data, will be crucial in advancing predictive toxicology and reducing the reliance on animal testing.
References
- 1. quora.com [quora.com]
- 2. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OPERA [ntp.niehs.nih.gov]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Safety Operating Guide
1-Tetradecanol proper disposal procedures
Proper disposal of 1-Tetradecanol, also known as Myristyl alcohol, is critical for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance that poses risks to both human health and aquatic ecosystems, it must be managed as hazardous waste in accordance with all applicable regulations.[1][2][3] Adherence to established protocols is essential for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn and that you are prepared for potential spills.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]
-
Hand Protection: Use chemical-impermeable gloves.[4]
-
Protective Clothing: Wear suitable protective clothing to avoid skin contact.[4][5]
Spill Management: In the event of a spill, immediate containment and cleanup are necessary to prevent environmental release and personnel exposure.
-
Minor Spills:
-
Major Spills:
Step-by-Step Disposal Procedure
The ultimate disposal of this compound must conform to federal, state, and local environmental regulations.[1][6][10] The following steps provide a logistical framework for its proper management as a chemical waste.
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[6][11] According to safety data sheets, this compound is considered a hazardous substance, primarily due to its severe eye irritation properties and its high toxicity to aquatic life with long-lasting effects.[2][3][6][9]
-
Collection and Containment:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, contaminated PPE) in a suitable and closed container to await disposal.[4][7]
-
Ensure the container is correctly and clearly labeled as hazardous waste, identifying the contents.[1]
-
Do not mix with other waste streams unless directed by your institution's waste management plan.
-
-
Storage:
-
Final Disposal:
-
Never discharge this compound or its containers into drains, sewers, or the environment.[4][9]
-
Arrange for disposal through a licensed waste disposal company or your institution's designated hazardous waste management program.[2][8][9]
-
A hierarchy of waste management controls—Reduction, Reuse, Recycling, and Disposal—should be considered.[1] Unused, uncontaminated this compound may be suitable for recycling if options are available.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to safety and transportation.
| Data Point | Value | Source |
| UN Number | 3077 | [1] |
| Transport Hazard Class | 9 (Miscellaneous hazardous materials) | [1][3] |
| Packing Group | III | [1][3] |
| Marine Pollutant | Yes | [1] |
| Oral Toxicity (LD50, Rat) | >2,000 mg/kg | [4] |
| Dermal Toxicity (LD50, Rabbit) | 8,000 mg/kg | [4] |
| Flash Point | 140 °C (284 °F) | [7] |
| log Pow (Octanol/Water) | 5.5 | [4][12] |
Experimental Protocols
Standard disposal procedures for this compound are dictated by regulatory guidelines rather than specific experimental protocols. The process relies on identifying the chemical's hazards as outlined in its Safety Data Sheet (SDS) and adhering to the waste management regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under 40 CFR 261.3.[6][11]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Myristyl Alcohol or this compound SDS of Manufacturers [anmol.org]
- 4. echemi.com [echemi.com]
- 5. chemos.de [chemos.de]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. vumc.org [vumc.org]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. hmdb.ca [hmdb.ca]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-Tetradecanol
Essential Safety and Handling Guide for 1-Tetradecanol
This guide provides immediate, essential safety protocols and logistical information for handling this compound (also known as Myristyl Alcohol) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Key Hazards Summary
This compound is considered a hazardous substance.[1] Key risks include:
-
Skin Irritation: May cause skin irritation upon contact.[1][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2][3]
-
Combustibility: As a solid, it is combustible. Fine dust can form explosive mixtures with air.[1]
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below.
| Property | Value | Source |
| CAS Number | 112-72-1 | [2][5] |
| Molecular Formula | C₁₄H₃₀O | [6] |
| Molecular Weight | 214.39 g/mol | [6][7] |
| Appearance | White, paraffin-like solid | [5] |
| Melting Point | 39 °C | [5] |
| Boiling Point | 294 °C | [5] |
| Flash Point | ~140 - 155 °C | [4][5] |
| Specific Gravity | 0.823 (water=1) | [1] |
| Water Solubility | 1.3 mg/L (at 23 °C) | [5] |
Operational and Disposal Plan
This section provides procedural guidance for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. Always inspect PPE for integrity before use.
-
Eye and Face Protection:
-
Skin Protection:
-
Gloves: Wear chemical-resistant, impervious gloves (e.g., PVC).[1][6] The choice of glove should be based on the frequency and duration of contact.[1] Contaminated gloves must be replaced immediately and disposed of properly.[1][9]
-
Clothing: Wear appropriate protective clothing, such as overalls or a lab coat, to prevent skin exposure.[1][4] An impervious apron is also recommended.[1][6][9]
-
-
Respiratory Protection:
Handling and Storage Protocol
Proper engineering controls and handling practices are crucial to minimize exposure.
-
Engineering Controls:
-
Safe Handling Procedures:
-
Storage Conditions:
Emergency and First-Aid Procedures
Immediate action is required in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[2][4] Seek medical attention if irritation persists.[2][3]
-
Skin Contact: Remove all contaminated clothing immediately.[1] Flush the affected skin area with running water for at least 15 minutes.[4]
-
Inhalation: Move the person to fresh air.[2][4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[3][4] If the person is conscious, rinse their mouth with water.[3][6] Seek immediate medical attention.[3][4]
Spill Response
In the event of a spill, follow these steps:
-
Remove all sources of ignition from the area.[1]
-
Clean up spills immediately.[1]
-
Use dry cleanup methods such as vacuuming or sweeping to avoid generating dust.[1][4]
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.[1][4][5]
-
Prevent the spilled material from entering drains or waterways.[2]
Disposal Plan
This compound and its container must be disposed of as hazardous waste due to its high toxicity to aquatic organisms.[1][3]
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with all applicable local, state, and federal regulations.[1]
-
Waste Collection: Collect spillage and contaminated materials in approved, sealed containers.[3]
-
Disposal Options: Do not allow waste to enter the environment.[1][10] Consult a licensed professional waste disposal service or your institution's waste management authority to arrange for proper disposal.[1]
Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for handling this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. This compound|112-72-1|MSDS [dcchemicals.com]
- 7. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. echemi.com [echemi.com]
- 10. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
